GLUFOSINATE-N-ACETYL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQOWUYAAWBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873633 | |
| Record name | Glufosinate-N-acetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73634-73-8 | |
| Record name | Glufosinate-N-acetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Biosynthesis of N-acetyl-L-glufosinate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851), a broad-spectrum herbicide, is a potent inhibitor of glutamine synthetase, a key enzyme in plant nitrogen metabolism. Its application leads to the accumulation of toxic ammonia (B1221849) and subsequent plant death. However, the development of transgenic crops expressing the phosphinothricin (B1261767) acetyltransferase (PAT) or bialaphos (B1667065) resistance (BAR) gene has conferred resistance to glufosinate-based herbicides. These enzymes, originally isolated from Streptomyces species, detoxify the active L-isomer of glufosinate through N-acetylation, producing the non-phytotoxic compound N-acetyl-L-glufosinate. This technical guide provides an in-depth overview of the synthesis and biosynthesis of N-acetyl-L-glufosinate in plants, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action and Resistance
Glufosinate acts by inhibiting glutamine synthetase, leading to a buildup of ammonia in the thylakoid lumen, which uncouples photophosphorylation.[1] This disruption of photosynthesis results in oxidative stress and ultimately, plant cell death.[1] In transgenic plants, the PAT or BAR enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-glufosinate, converting it to N-acetyl-L-glufosinate.[2][3] This acetylated form is unable to bind to and inhibit glutamine synthetase, thus rendering the plant resistant to the herbicide.[2]
Quantitative Data
The efficacy of glufosinate detoxification is dependent on the kinetic properties of the PAT and BAR enzymes and the resulting levels of N-acetyl-L-glufosinate in plant tissues.
Table 1: Kinetic Parameters of the BAR Enzyme for L-Phosphinothricin
| Parameter | Value | Reference |
| Apparent Km | ~132 µM | [4][5] |
| Vmax | 1.15 ± 0.03 µmol/min/mg | [4] |
| kcat | 0.54 ± 0.01 s-1 | [4] |
| kcat/Km | 4.1 x 103 M-1s-1 | [4] |
Note: The PAT and BAR enzymes exhibit similar substrate affinity towards L-phosphinothricin.[6]
Table 2: N-acetyl-L-glufosinate Levels in Transgenic Crops
| Crop | N-acetyl-L-glufosinate (% of total residues) | Reference |
| Transgenic Maize | 67% | [7] |
| Transgenic Oilseed Rape | 91% | [7] |
| Transgenic Sugar Beet | 28.2% - 59.9% of absorbed 14C | [6] |
Experimental Protocols
Phosphinothricin Acetyltransferase (PAT/BAR) Enzyme Assay
This spectrophotometric assay measures the activity of PAT or BAR by detecting the free coenzyme A (CoA) produced during the acetylation of L-glufosinate. The free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Plant tissue expressing PAT or BAR enzyme
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT, and 10% (v/v) glycerol
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8)
-
L-Glufosinate solution (10 mM)
-
Acetyl-CoA solution (10 mM)
-
DTNB solution (10 mM in Assay Buffer)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Protein Extraction:
-
Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microcuvette containing:
-
850 µL Assay Buffer
-
50 µL L-Glufosinate solution
-
50 µL DTNB solution
-
50 µL crude protein extract
-
-
Incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of Acetyl-CoA solution.
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA formation.
-
Calculate the specific activity of the enzyme (µmol/min/mg of protein).
-
Agrobacterium-mediated Transformation of Maize with the bar Gene
This protocol describes a general method for introducing the bar gene into maize to confer glufosinate resistance.
Materials:
-
Maize immature embryos (1.0-1.5 mm)
-
Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with the bar gene under a constitutive promoter (e.g., CaMV 35S).
-
Infection Medium (e.g., N6 liquid medium with 100 µM acetosyringone)
-
Co-cultivation Medium (e.g., N6 solid medium with 100 µM acetosyringone)
-
Selection Medium (e.g., N6 medium with a selective agent like bialaphos and a bacteriostatic agent like carbenicillin)
-
Regeneration Medium
Procedure:
-
Agrobacterium Preparation:
-
Culture the Agrobacterium strain in a suitable liquid medium containing appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Pellet the bacteria by centrifugation and resuspend in Infection Medium.
-
-
Infection and Co-cultivation:
-
Isolate immature embryos from surface-sterilized maize ears.
-
Immerse the embryos in the Agrobacterium suspension for 5-10 minutes.
-
Transfer the embryos to Co-cultivation Medium and incubate in the dark at 20-25°C for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the embryos to Selection Medium.
-
Subculture the developing calli on fresh Selection Medium every 2-3 weeks.
-
After 6-8 weeks, transfer the resistant calli to Regeneration Medium to induce shoot formation.
-
Once plantlets have developed a root system, transfer them to soil.
-
-
Confirmation of Transformation:
-
Perform PCR to confirm the presence of the bar gene in the genomic DNA of the putative transgenic plants.
-
Conduct a leaf-paint assay with a glufosinate-based herbicide to confirm herbicide resistance.
-
Quantification of N-acetyl-L-glufosinate by LC-MS/MS
This protocol outlines a method for the extraction and quantification of N-acetyl-L-glufosinate from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Transgenic plant tissue
-
Extraction Solvent: Water:Methanol (50:50) with 0.5% formic acid
-
LC-MS/MS system with a suitable column (e.g., polymer-based ion-exchange)
-
N-acetyl-L-glufosinate analytical standard
-
Isotopically labeled internal standard (e.g., N-acetyl-glufosinate-d3)
Procedure:
-
Extraction:
-
Homogenize 1 g of plant tissue in 10 mL of Extraction Solvent.
-
Vortex the mixture for 1 minute and centrifuge at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Spike the filtered extract with the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect and quantify N-acetyl-L-glufosinate using multiple reaction monitoring (MRM) mode. A common transition for N-acetyl-glufosinate is m/z 222 -> 136.[8]
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standard.
-
Quantify the concentration of N-acetyl-L-glufosinate in the plant extract by comparing its peak area to that of the internal standard and the calibration curve.
-
Conclusion
The synthesis of N-acetyl-L-glufosinate in transgenic plants is a highly effective mechanism for conferring resistance to glufosinate-based herbicides. The efficiency of this detoxification process is dependent on the expression levels and kinetic properties of the introduced PAT or BAR enzymes. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the development and analysis of glufosinate-resistant crops. Further research into the optimization of PAT/BAR enzyme expression and activity holds the potential for developing crops with even greater levels of herbicide tolerance.
References
- 1. krex.k-state.edu [krex.k-state.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Glufosinate-N-acetyl as a metabolite of glufosinate herbicide
An In-depth Technical Guide on Glufosinate-N-acetyl as a Metabolite of Glufosinate (B12851) Herbicide
Introduction
Glufosinate, a naturally occurring broad-spectrum herbicide, is the ammonium (B1175870) salt of the amino acid phosphinothricin (B1261767).[1][2] Its mode of action involves the irreversible inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and ammonia (B1221849) detoxification in plants.[1][3][4] Inhibition of GS leads to a rapid accumulation of toxic ammonia and a depletion of glutamine, which halts photosynthesis and results in plant death.[1][5]
This compound (N-acetyl-L-glufosinate, NAG), is the primary and key metabolite of glufosinate, particularly in genetically modified (GM), glufosinate-tolerant crops.[6][7] These crops are engineered to express an enzyme that detoxifies glufosinate by converting it to the non-phytotoxic NAG.[6][8][9] Understanding the formation, toxicology, and analytical detection of NAG is crucial for researchers in agricultural science, food safety, and drug development, as regulatory bodies often include NAG in the residue definition for glufosinate tolerance in food commodities.[10][11]
Biochemical Pathways and Metabolism
The metabolic fate of glufosinate is highly dependent on the organism. In GM plants, the primary pathway is detoxification through acetylation, whereas in non-transgenic plants, animals, and soil, other degradation pathways dominate.
Formation in Genetically Modified (GM) Plants
Glufosinate-tolerant crops possess genes, such as the bialaphos (B1667065) resistance (bar) gene from Streptomyces hygroscopicus or the phosphinothricin acetyltransferase (pat) gene from Streptomyces viridochromogenes, which encode for the enzyme Phosphinothricin Acetyltransferase (PAT).[6][8][12]
-
Enzymatic Reaction: The PAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the free amino group of the L-enantiomer of glufosinate.[6] This N-acetylation converts the herbicidally active L-glufosinate into the inactive N-acetyl-L-glufosinate (NAG).[8][9][13]
-
Specificity: The PAT enzyme is highly specific to L-glufosinate; the D-enantiomer is not metabolized via this pathway.[12][14]
-
Detoxification: This conversion prevents the inhibition of glutamine synthetase, averting the accumulation of ammonia and allowing the plant to survive glufosinate application.[6] Consequently, NAG is a major residue component found in glufosinate-tolerant crops.[6]
Metabolism in Non-Transgenic Plants, Soil, and Water
In organisms lacking the PAT enzyme, glufosinate is degraded more slowly through different pathways.
-
Plants: Metabolism in non-transgenic plants is limited. The primary metabolites identified are 4-methylphosphinico-2-oxo-butanoic acid (PPO) and 3-methylphosphinico-propionic acid (MPP).[12][14][15][16]
-
Soil: The primary factor in glufosinate degradation in soil is microbial activity.[2][17] It is mainly degraded to MPP, which can be further broken down into 2-methylphosphinico-acetic acid (MPA).[2] The half-life of glufosinate in soil is relatively short, typically ranging from 2 to 3 days.[2]
Metabolism in Animals
When animals ingest NAG, for instance through feed from GM crops, the metabolic process is primarily one of excretion and partial deacetylation.
-
Excretion: After a single oral dose in rats, approximately 95% of absorbed NAG is rapidly excreted within 24 hours, predominantly in the urine.[18]
-
Deacetylation: A portion of ingested NAG (around 10%) can be deacetylated back to glufosinate by intestinal microflora.[18][19] This contributes to the presence of glufosinate residues found in the feces and tissues of animals exposed to NAG.[6][18]
-
Tissue Residues: The highest residue levels of NAG and its metabolites are typically found in the kidneys, followed by the liver.[18]
Quantitative Data Summary
Table 1: Comparative Toxicology of Glufosinate and this compound
| Compound | Test | Species | Value | Reference |
| Glufosinate-ammonium (B1218520) | Acute Oral LD₅₀ | Rat | >1500 mg/kg bw | [18] |
| This compound (NAG) | Acute Oral LD₅₀ | Rat & Mouse | >2985 mg/kg bw | [18] |
| Glufosinate, NAG, MPP, MPA | Group ADI | Human | 0-0.01 mg/kg bw | [18] |
LD₅₀: Median Lethal Dose; ADI: Acceptable Daily Intake; bw: body weight; MPP: 3-methylphosphinico-propionic acid; MPA: 2-methylphosphinico-acetic acid.
Table 2: Glufosinate Metabolism in Plant Cell Cultures (14 days)
| Plant Cell Culture | % Transformed | Main Metabolite(s) | % of Metabolite(s) | Reference |
| Transgenic Corn | 43% | N-acetyl-L-glufosinate (NAG) | 16.1% | [14] |
| PPO | 16.4% | [14] | ||
| Sensitive (Non-GM) Corn | 20% | PPO | 16.4% | [14] |
| Transgenic Sugarbeet | 28.2% - 59.9% | N-acetyl-L-glufosinate (NAG) | Major Metabolite | [7] |
| Sensitive (Non-GM) Sugarbeet | 0.0% - 26.7% | MPP | Major Metabolite | [7] |
PPO: 4-methylphosphinico-2-oxo-butanoic acid.
Table 3: Maximum Residue Limits (MRLs) for Glufosinate
Residue definitions for regulatory purposes often include the sum of glufosinate and its metabolites, including NAG and MPP.[10][11][20]
| Jurisdiction | Commodity | MRL (ppm) | Residue Definition Includes | Reference |
| USA | Soybean | 2.0 | Glufosinate, NAG, MPP | [10] |
| USA | Cottonseed Subgroup 20C | 15.0 | Glufosinate, NAG, MPP | [11] |
| USA | Avocado, Fig | 0.1 | Glufosinate, NAG, MPP | [11][21] |
| Canada | Stone Fruits (Crop Group 12-09) | 0.3 | Glufosinate, NAG | [20] |
| EU | General | 0.05 (50 ng/g) | Glufosinate, MPP, NAG | [22] |
ppm: parts per million.
Toxicological Profile
The toxicological evaluation of this compound indicates that it is significantly less toxic than its parent compound, glufosinate-ammonium.[18]
-
Acute Toxicity: The acute oral toxicity of NAG is low, with an LD₅₀ greater than 2985 mg/kg body weight in rats and mice.[18] This contrasts with glufosinate-ammonium, which has a higher acute toxicity.[18]
-
Glutamine Synthetase Inhibition: The acetylation of the amino group in NAG prevents it from binding to and inhibiting glutamine synthetase, which is the primary mechanism of glufosinate's toxicity.[6]
-
Neurotoxicity: Glufosinate can cause neurotoxic effects, such as convulsions, in mammals.[23] While NAG itself shows no direct effect on some neural pathways, its potential conversion back to glufosinate in the gut means it could indirectly contribute to the overall toxic load.[18][23] Some studies suggest that at certain concentrations, metabolites may lead to similar neurotoxicity as the parent compound.[6]
-
Regulatory Assessment: Regulatory bodies like the JMPR have concluded that the toxicity of NAG and other metabolites (MPP, MPA) is less than that of glufosinate.[18] A group Acceptable Daily Intake (ADI) of 0-0.01 mg/kg bw has been established for glufosinate-ammonium and its metabolites (NAG, MPP, MPA), alone or in combination.[18]
Experimental Protocols and Analytical Methodologies
The analysis of glufosinate and NAG is challenging due to their high polarity, low molecular weight, and amphoteric nature.[10][24] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.
Representative Protocol: LC-MS/MS Analysis in Soybeans
This protocol is based on methodologies developed for the simultaneous determination of glufosinate, NAG, and other metabolites in complex matrices like soybeans.[24][25]
1. Sample Extraction:
-
Homogenize 5 g of the soybean sample.
-
Add 20 mL of water (or a mild acidic aqueous solution, e.g., 50 mM Acetic acid and 10 mM EDTA).[26]
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the aqueous supernatant for cleanup.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong anion exchange (SAX) or a polymer-based resin SPE column (e.g., Presh-SPE AX3, Oasis HLB) with methanol (B129727) followed by water.[24][26]
-
Load the aqueous extract onto the SPE column.
-
Wash the column with methanol to remove interfering substances.
-
Elute the analytes with a suitable solvent, such as a formic acid solution in methanol/water.
3. (Optional) Derivatization:
-
Due to the high polarity of the analytes, derivatization can significantly improve chromatographic retention and sensitivity.
-
Solid-Phase Analytical Derivatization (SPAD): After trapping analytes on the SPE column, dehydrate with acetonitrile. Add a derivatizing agent like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) directly to the column and allow it to react at ambient temperature for 1 minute.[24][25]
-
Other Reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) is another common derivatization reagent, though it is not suitable for N-acetylated metabolites.[10][24]
4. LC-MS/MS Analysis:
-
Chromatography: Use a UPLC/HPLC system equipped with a column suitable for polar compounds (e.g., Torus DEA Column).[10] A gradient elution with mobile phases consisting of water and methanol/acetonitrile with formic acid or ammonium formate (B1220265) is typically employed.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI-) mode.[26]
-
Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its stable isotopically labeled internal standard for accurate quantification.
Immunoassay Development
For rapid screening, immunoassays have been developed. This involves:
-
Hapten Synthesis: Synthesizing an activated hapten of NAG.
-
Conjugation: Coupling the hapten to a carrier protein (e.g., KLH) to create an immunogen.
-
Immunization: Immunizing animals to produce polyclonal or monoclonal antibodies specific to NAG.
-
ELISA Development: Using the developed antibodies to create a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of NAG, with reported limits of detection around 17 µg/L in water.[27]
Logical Relationships in Glufosinate Action and Resistance
The interaction between glufosinate, the plant's metabolic machinery, and the engineered resistance mechanism is a clear logical sequence. Glufosinate's efficacy is entirely dependent on its ability to inhibit glutamine synthetase. The introduction of the PAT enzyme provides an efficient "off-ramp" that diverts the herbicide away from its target, thereby conferring resistance.
Conclusion
This compound is the definitive detoxification metabolite of glufosinate in engineered, herbicide-tolerant crops. Its formation, catalyzed by the PAT or BAR enzyme, is the central mechanism of resistance, converting the active L-glufosinate into a non-phytotoxic compound. Toxicological data consistently demonstrate that NAG is substantially less toxic than its parent herbicide. Due to its prevalence in GM crops and its inclusion in regulatory residue definitions, the development and application of robust, sensitive analytical methods, primarily LC-MS/MS, are essential for monitoring its presence in the food chain and ensuring compliance with global MRLs. This comprehensive understanding of NAG's biochemistry, toxicology, and analysis is vital for professionals in agricultural biotechnology and regulatory science.
References
- 1. Glufosinate - Wikipedia [en.wikipedia.org]
- 2. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agriculture.basf.com [agriculture.basf.com]
- 4. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 5. sbcpd.org [sbcpd.org]
- 6. This compound | 73634-73-8 | Benchchem [benchchem.com]
- 7. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. lcms.cz [lcms.cz]
- 11. Federal Register :: Glufosinate; Pesticide Tolerances [federalregister.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize the herbicide l-phosphinothricin (glufosinate) differently from untransformed plants | Semantic Scholar [semanticscholar.org]
- 17. "IMPACT OF GLUFOSINATE ON SOIL MICROBIAL COMMUNITY DYNAMICS" by Sarobi Das [mavmatrix.uta.edu]
- 18. fao.org [fao.org]
- 19. fao.org [fao.org]
- 20. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. fda.gov [fda.gov]
- 27. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Detoxification of Glufosinate to Glufosinate-N-acetyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism by which glufosinate (B12851), a potent herbicide, is detoxified to its non-toxic N-acetylated form. This process is central to the development of glufosinate-resistant crops and holds significant interest for researchers in agricultural biotechnology, enzyme kinetics, and metabolic engineering. This document details the enzymatic machinery, biochemical transformation, genetic underpinnings, and analytical methodologies pertinent to this detoxification pathway.
Executive Summary
Glufosinate is a non-selective herbicide that functions by inhibiting glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants.[1][2] This inhibition leads to a toxic accumulation of ammonia (B1221849) and subsequent cell death. Resistance to glufosinate in genetically modified organisms is primarily achieved through the enzymatic detoxification of the herbicide. This guide focuses on the most prevalent mechanism: the N-acetylation of glufosinate to form N-acetyl-L-glufosinate (NAG), a non-phytotoxic compound.[3][4][5][6][7] This detoxification is catalyzed by the enzyme Phosphinothricin (B1261767) Acetyltransferase (PAT).
The Core Detoxification Pathway: Enzymatic N-Acetylation
The detoxification of glufosinate to Glufosinate-N-acetyl is a single-step enzymatic reaction.
The Enzyme: The key enzyme mediating this reaction is Phosphinothricin Acetyltransferase (PAT) .[1][2][5] This enzyme is also referred to as Bialaphos Resistance Protein (BAR).[1][2]
The Reaction: PAT catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the free amino group of the L-isomer of phosphinothricin (the active form of glufosinate). This reaction renders the glufosinate molecule inactive, as it can no longer bind to and inhibit glutamine synthetase.
Substrates:
-
L-Phosphinothricin (Glufosinate)
-
Acetyl-Coenzyme A (Acetyl-CoA)
Products:
-
N-acetyl-L-glufosinate (NAG)
-
Coenzyme A (CoA)
Cellular Localization: In transgenic plants, the PAT enzyme is typically expressed in the cytoplasm. Studies have also explored its expression within plastids. The subcellular localization of the enzyme can influence the efficiency of detoxification.
dot
Caption: Biochemical pathway of glufosinate detoxification.
Genetic Basis of Glufosinate Detoxification
The ability to detoxify glufosinate is conferred by the presence of specific genes that encode the PAT enzyme.
Key Genes:
-
pat (phosphinothricin acetyltransferase) gene: Originally isolated from Streptomyces viridochromogenes.
-
bar (bialaphos resistance) gene: Isolated from Streptomyces hygroscopicus.[1][2]
These two genes share a high degree of sequence homology (approximately 85-87% identity at the amino acid and nucleotide levels, respectively) and encode functionally equivalent PAT enzymes.[5]
Gene Regulation: In transgenic plants, the pat or bar gene is typically placed under the control of a strong constitutive promoter, such as the 35S promoter from the Cauliflower Mosaic Virus (CaMV 35S), to ensure high levels of expression throughout the plant tissues. The level of resistance to glufosinate is directly proportional to the expression level of the PAT enzyme.[3][4][5][6][7]
Regulatory Elements: The promoter region of these transgenes contains cis-acting elements that are recognized by the plant's transcriptional machinery to initiate gene expression. These elements are crucial for achieving the desired level of herbicide resistance.
Quantitative Data: Enzyme Kinetics
The efficiency of glufosinate detoxification is determined by the kinetic properties of the PAT enzyme.
| Parameter | Substrate | Value | Organism/Source | Reference |
| Km | L-Phosphinothricin | ~132 µM | Recombinant BAR | [1] |
| Km | L-Phosphinothricin | 0.06 mM | Streptomyces hygroscopicus | [8] |
| Km | Demethylphosphinothricin | 2 mM | Streptomyces hygroscopicus | [8] |
Note: Vmax and kcat values for PAT are less frequently reported in the literature under standardized conditions. The catalytic efficiency (kcat/Km) is a critical parameter for comparing the effectiveness of the enzyme on different substrates.
Experimental Protocols
Phosphinothricin Acetyltransferase (PAT) Enzyme Activity Assay
This protocol describes a common method for determining the in vitro activity of the PAT enzyme.
1. Protein Extraction:
- Homogenize plant tissue (e.g., leaf discs) in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors).
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
- Collect the supernatant containing the soluble proteins.
2. Enzyme Assay Reaction:
- Prepare a reaction mixture containing:
- 50 mM Tris-HCl, pH 7.5
- 5 mM L-Phosphinothricin
- 0.5 mM Acetyl-CoA
- Protein extract (containing PAT)
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation.
3. Detection of N-acetyl-L-glufosinate (NAG):
- The amount of NAG produced can be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as described in the analytical methods section below.
4. Enzyme Quantification:
- The concentration of the PAT protein in the extract can be determined using methods like the Bradford assay or a specific Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11]
dot
Caption: General workflow for PAT enzyme activity assay.
Analytical Methods for Glufosinate and Metabolites
Accurate quantification of glufosinate and its N-acetylated metabolite is crucial for studying detoxification efficacy.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection:
- Principle: This method often requires pre-column derivatization of the amino group of glufosinate and NAG with a UV-absorbing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).
- Stationary Phase: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically employed.
- Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 265 nm for FMOC).
- Sample Preparation:
- Extract samples with a suitable solvent (e.g., water or methanol/water).
- Derivatize the extract with FMOC-Cl in a borate (B1201080) buffer.
- Quench the reaction and inject the sample into the HPLC system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Principle: This highly sensitive and specific method can directly measure glufosinate and NAG without derivatization.
- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often preferred for retaining these polar analytes.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode.
- Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- Sample Preparation:
- Extract samples with water or an aqueous organic solvent.
- Clean up the extract using solid-phase extraction (SPE) if necessary to remove matrix interferences.[12][13]
- Inject the final extract into the LC-MS/MS system.
Conclusion
The detoxification of glufosinate to this compound via the PAT enzyme is a well-characterized and highly effective mechanism for conferring herbicide resistance in plants. This in-depth guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working in the fields of agricultural biotechnology, drug development, and enzyme engineering. A thorough understanding of the enzymatic kinetics, genetic regulation, and analytical methodologies is paramount for the continued development and assessment of glufosinate-resistant technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and activity of a phosphinothricin N-acetyltransferase (PSPTO_3321) from Pseudomonas syringae pv. tomato DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Crystal structure of a putative phosphinothricin acetyltransferase (PA4866) from Pseudomonas aeruginosa PAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s10901.pcdn.co [s10901.pcdn.co]
- 10. aklectures.com [aklectures.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of Glufosinate-N-acetyl in Soil and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Glufosinate-N-acetyl (NAG) in terrestrial and aquatic environments. NAG is a primary metabolite of the broad-spectrum herbicide glufosinate (B12851) in genetically modified, glufosinate-tolerant crops. Understanding its environmental behavior is crucial for a complete assessment of the impact of glufosinate use. This document summarizes key degradation pathways, quantitative data from relevant studies, and detailed experimental methodologies.
Executive Summary
This compound (NAG) is formed in glufosinate-tolerant plants through the action of the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, which confers herbicide resistance by acetylating the L-isomer of glufosinate. When crop residues containing NAG are incorporated into the soil, or when NAG enters aquatic systems, it undergoes further microbial degradation.
In aerobic soil environments, NAG is rapidly deacetylated to form its parent compound, L-glufosinate. This is the primary and rate-limiting step in its degradation. Subsequently, L-glufosinate is metabolized to 3-methylphosphinicopropionic acid (MPP) and then to 2-methylphosphinicoacetic acid (MPA), with eventual mineralization to carbon dioxide.
The metabolic fate of NAG in aquatic environments is less well-documented. However, based on the behavior of glufosinate, it is anticipated that microbial degradation would also be the primary route of dissipation in water and sediment, likely following a similar pathway of deacetylation followed by degradation of the resulting glufosinate. The stability of glufosinate in water is generally higher than in soil, suggesting that NAG may also persist longer in aquatic systems.
This guide presents available quantitative data on the degradation of NAG in soil, details the experimental protocols used in these studies, and provides visual representations of the metabolic pathways and experimental workflows.
Metabolic Pathways
The primary metabolic pathway of this compound in the environment involves a two-step degradation process initiated by microbial action.
Soil Metabolism
Under aerobic conditions in soil, the metabolic cascade of NAG is as follows:
-
Deacetylation: The acetyl group of NAG is cleaved by microbial enzymes to yield L-glufosinate.
-
Deamination and Decarboxylation: L-glufosinate is then deaminated and subsequently decarboxylated to form 3-methylphosphinicopropionic acid (MPP).
-
Further Degradation: MPP is further metabolized to 2-methylphosphinicoacetic acid (MPA).
-
Mineralization: Ultimately, the molecule is broken down into carbon dioxide (CO2).
Information on the anaerobic metabolism of NAG is limited. However, for the parent compound glufosinate, anaerobic degradation is slower than aerobic degradation.
Aquatic Metabolism
Quantitative Data on Degradation
The following tables summarize the quantitative data from a key study on the aerobic soil metabolism of [3,4-14C]N-acetyl-L-glufosinate.
Aerobic Soil Metabolism of this compound
A laboratory study was conducted to investigate the degradation of [3,4-14C]N-acetyl-L-glufosinate disodium (B8443419) salt in a sandy loam soil under aerobic conditions. The results are presented in the tables below.
Table 1: Degradation of this compound in Sandy Loam Soil
| Time (Days) | This compound (% of Applied Radioactivity) | L-Glufosinate (% of Applied Radioactivity) | MPP (% of Applied Radioactivity) | MPA (% of Applied Radioactivity) | CO2 (% of Applied Radioactivity) | Bound Residues (% of Applied Radioactivity) |
| 0 | 95.2 | 0.0 | 0.0 | 0.0 | 0.0 | 1.8 |
| 1 | 2.9 | 74.9 | 1.9 | 0.0 | 0.2 | 3.9 |
| 3 | 0.4 | 43.1 | 25.8 | 0.0 | 2.1 | 9.0 |
| 7 | 0.2 | 16.1 | 42.1 | 1.1 | 8.0 | 14.2 |
| 14 | 0.1 | 4.9 | 38.6 | 3.5 | 20.3 | 18.3 |
| 31 | 0.0 | 1.2 | 22.1 | 5.0 | 36.9 | 20.9 |
| 62 | 0.0 | 0.4 | 9.8 | 4.2 | 40.2 | 21.1 |
Data sourced from a study by Stumpf (1993a) as reported by the Food and Agriculture Organization of the United Nations.
Table 2: Calculated DT50 and DT90 Values for this compound and its Metabolites in Sandy Loam Soil
| Compound | DT50 (Days) | DT90 (Days) |
| This compound | <1 | ~3 |
| L-Glufosinate | ~3 | ~14 |
| MPP | ~30 | >62 |
Calculated from the data presented in Table 1.
Experimental Protocols
This section details the methodologies employed in the key aerobic soil metabolism study of this compound.
Aerobic Soil Metabolism Study Protocol
The following protocol is based on the study by Stumpf (1993a) investigating the degradation of [3,4-14C]N-acetyl-L-glufosinate disodium salt.
Objective: To determine the rate and pathway of degradation of N-acetyl-L-glufosinate in soil under aerobic laboratory conditions.
Test Substance: [3,4-14C]N-acetyl-L-glufosinate disodium salt.
Soil Type: Sandy loam with the following characteristics:
-
pH: 5.8
-
Organic Carbon: 1.1%
Experimental Setup:
-
Soil Preparation: The sandy loam soil was passed through a 2 mm sieve to ensure uniformity. The moisture content was adjusted to 40% of its maximum water holding capacity.
-
Application of Test Substance: The [14C]-labeled N-acetyl-L-glufosinate was applied to the soil at a nominal concentration of 3.6 mg/kg.
-
Incubation: The treated soil samples were incubated in the dark at a constant temperature of 20°C for a period of 62 days. A continuous stream of humidified air was passed through the incubation vessels to maintain aerobic conditions.
-
Volatile Trapping: The effluent air from the incubation vessels was passed through traps containing ethylene (B1197577) glycol to capture volatile organic compounds and potassium hydroxide (B78521) to trap 14CO2.
-
Sampling: Duplicate soil samples were taken for analysis at 0, 1, 3, 7, 14, 31, and 62 days after application.
Analytical Methodology:
-
Extraction: Soil samples were extracted with a mixture of acetonitrile (B52724) and water.
-
Analysis: The extracts were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to identify and quantify the parent compound and its degradation products. Identification of the metabolites was confirmed by co-chromatography with authentic reference standards.
-
Bound Residue Determination: After extraction, the soil was combusted to determine the amount of non-extractable (bound) radioactivity.
-
Quantification of Volatiles: The trapping solutions were analyzed by Liquid Scintillation Counting (LSC) to quantify the amount of evolved 14CO2 and other volatile radioactive compounds.
Conclusion
The available data indicates that this compound is not a persistent compound in aerobic soil environments. Its primary degradation pathway involves a rapid deacetylation to L-glufosinate, which then follows the established degradation route of the parent herbicide. The half-life of NAG in soil is very short, suggesting that it is unlikely to accumulate.
Further research is required to fully elucidate the metabolic fate of this compound in aquatic systems and under anaerobic conditions in both soil and water. Specifically, studies focusing on the rates of hydrolysis, photolysis, and anaerobic biodegradation of NAG would provide a more complete environmental risk assessment. The development and validation of analytical methods for NAG and its metabolites in water and sediment matrices are also crucial for future monitoring and research efforts.
An In-depth Technical Guide on the Translocation and Accumulation of Glufosinate-N-acetyl in Plant Tissues
Introduction
Glufosinate-ammonium (B1218520) is a widely utilized, broad-spectrum, post-emergence herbicide valued for its efficacy against a wide range of weeds.[1] Its primary mode of action is the inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and ammonia (B1221849) assimilation in plants.[1][2] The inhibition of GS leads to a rapid accumulation of toxic ammonia and the cessation of photorespiration, ultimately causing plant cell death.[3]
In response to the widespread use of glufosinate (B12851), genetically modified crops have been developed to be resistant to its effects. This resistance is primarily conferred by the introduction of the phosphinothricin-N-acetyltransferase (pat) gene, originally isolated from soil bacteria (Streptomyces viridochromogenes).[1][4] The PAT enzyme detoxifies the active L-isomer of glufosinate by acetylating it to form N-acetyl-L-glufosinate (also referred to as NAG or Glu-A), a non-phytotoxic compound.[4][5] Understanding the subsequent movement (translocation) and buildup (accumulation) of this metabolite, Glufosinate-N-acetyl, is critical for assessing crop safety, metabolic fate, and the overall efficacy of the resistance mechanism.
This technical guide provides a comprehensive overview of the translocation and accumulation of this compound in plant tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes.
Metabolism and Translocation Dynamics
The key difference in the fate of glufosinate between susceptible and resistant plants lies in its metabolic conversion and subsequent mobility.
-
In Susceptible Plants: Glufosinate is primarily absorbed through the leaves and other green tissues.[1] While it possesses the necessary physicochemical properties for phloem transport, its translocation is severely limited.[6] The rapid, localized phytotoxicity caused by the L-isomer of glufosinate damages the leaf tissue at the site of application, thereby impeding its own export to other parts of the plant.[6][7] Consequently, it is often considered a contact herbicide with limited systemic movement in susceptible species.[8][9] What little movement occurs can be through the xylem (apoplast), which can lead to accumulation in older leaves.[3][8][9]
-
In Glufosinate-Resistant Plants: Upon foliar application, glufosinate is absorbed into the cells of resistant plants where the PAT enzyme rapidly acetylates the L-isomer. This conversion to the non-toxic this compound prevents the localized cell death observed in susceptible plants.[4] Unlike its parent compound, this compound is highly phloem-mobile.[6][7] It is readily exported from the treated source leaves and transported via the phloem to various sink tissues throughout the plant, including roots, floral buds, and anthers.[7] The inactive D-isomer of glufosinate is also more phloem-mobile than the racemic mixture in susceptible plants.[7]
Quantitative Data on Translocation and Accumulation
Studies using radiolabeled [¹⁴C]glufosinate and acetyl-L-[¹⁴C]glufosinate have been instrumental in quantifying the movement and distribution of these compounds within plants. The following table summarizes data from a study on susceptible (Brassica napus cv Excel) and glufosinate-resistant (Brassica napus cv HCN27) genotypes.
| Compound & Genotype | Time After Treatment (h) | Treated Leaf (% of Applied ¹⁴C) | Above Treated Leaf (% of Applied ¹⁴C) | Below Treated Leaf (% of Applied ¹⁴C) | Roots (% of Applied ¹⁴C) | Total Translocation (% of Applied ¹⁴C) |
| D,L-[¹⁴C]glufosinate (Susceptible) | 72 | 87.2 | 0.9 | 3.5 | 1.9 | 6.3 |
| D,L-[¹⁴C]glufosinate (Resistant) | 72 | 65.5 | 4.8 | 13.9 | 6.3 | 25.0 |
| Acetyl-L-[¹⁴C]glufosinate (Susceptible) | 72 | 59.1 | 6.7 | 20.1 | 8.2 | 35.0 |
| Acetyl-L-[¹⁴C]glufosinate (Resistant) | 72 | 55.4 | 7.9 | 22.5 | 9.7 | 40.1 |
| Data summarized from research on Brassica napus, which demonstrated significantly more ¹⁴C was exported from the treated leaf in the resistant genotype (HCN27) compared to the susceptible one (cv Excel) following the application of D,L-[¹⁴C]glufosinate.[7] |
Visualizing Pathways and Workflows
Metabolic Pathway of Glufosinate Detoxification
Caption: Metabolic conversion of L-Glufosinate to non-toxic this compound by the PAT enzyme.
Comparative Translocation in Plants
Caption: Contrasting translocation of glufosinate in susceptible versus resistant plants.
Experimental Workflow for Translocation Analysis
Caption: Workflow for quantifying the translocation of radiolabeled compounds in plants.
Experimental Protocols
Protocol 1: Analysis of Phloem Transport Using ¹⁴C-Radiolabeling
This protocol outlines the methodology used to quantify the movement of glufosinate and its acetylated form in whole plants.
-
Plant Material and Growth:
-
Species: Brassica napus, susceptible (cv Excel) and resistant (HCN27, expressing the pat gene) genotypes.[7]
-
Growth Conditions: Plants are grown in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions to ensure uniformity.
-
-
Application of Radiolabeled Herbicide:
-
Compounds: D,L-[¹⁴C]glufosinate and acetyl-L-[¹⁴C]glufosinate are used.
-
Method: A specific amount of the radiolabeled solution is carefully applied to a single, fully expanded leaf (the "source" leaf) of each plant.[7]
-
-
Harvest and Sample Processing:
-
Time Points: Plants are harvested at various intervals after treatment (e.g., 6, 24, 72 hours) to track movement over time.[7]
-
Unabsorbed Residue Removal: The treated leaf is rinsed with a solution (e.g., water-acetone mixture) to remove any herbicide that was not absorbed.[7]
-
Sectioning: The plant is dissected into different parts: the treated leaf, tissues above the treated leaf, tissues below the treated leaf (stem, other leaves), and roots.[7]
-
-
Quantification:
-
Combustion: Each plant section is dried, weighed, and then combusted in a sample oxidizer to convert all ¹⁴C into ¹⁴CO₂.
-
Scintillation Counting: The ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of ¹⁴C in each plant part is then calculated as a percentage of the total applied dose.
-
Protocol 2: Quantification of Glufosinate and Metabolites by LC-MS/MS
This protocol describes a common analytical method for the sensitive detection and quantification of glufosinate, this compound (NAG), and other metabolites like 3-(hydroxymethylphosphinyl)propanoic acid (MPPA) in plant tissues.[10][11][12]
-
Sample Extraction:
-
A homogenized sample of plant tissue (e.g., soybean) is extracted with an aqueous solution, often a buffered solution like 50 mM acetic acid with 10 mM EDTA in water.[13]
-
The sample is agitated (e.g., shaken or sonicated) to ensure efficient extraction of the polar analytes.
-
-
Cleanup:
-
The crude extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interfering matrix components like fats and proteins.[13]
-
-
Derivatization (If required):
-
Due to the high polarity and poor retention of these compounds on standard reversed-phase chromatography columns, derivatization is often employed.
-
A common derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl).[11] However, this agent does not work for N-acetyl metabolites.
-
Alternative methods use reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for solid-phase derivatization, which can be applied to both the parent compound and its metabolites.[10][12] Direct analysis without derivatization is also possible with specialized columns.[11]
-
-
LC-MS/MS Analysis:
-
Chromatography: The final extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A column designed for polar analytes (e.g., Torus DEA) is used for separation.[11]
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.[13]
-
Quantification: The analytes are quantified using multiple reaction monitoring (MRM) transitions specific to each compound and compared against a calibration curve prepared with certified standards. Stable isotopically labeled internal standards are often used to ensure accuracy.[13]
-
| Method | Technique | Target Analytes | Key Features | Reference |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Glufosinate, this compound (NAG), MPPA, Glyphosate | High sensitivity and selectivity; can be performed with or without derivatization. Suitable for complex matrices like soybean. | [10][11] |
| Derivatization-Assisted Immunoassay | Enzyme Immunoassay (EIA) | This compound (NAG) | Uses antibodies specific to NAG; useful for selective detection in the presence of the parent compound. | [14] |
| Solid-Phase Analytical Derivatization | LC-MS/MS with MTBSTFA derivatization | Glufosinate, NAG, MPPA | Rapid, on-column derivatization at ambient temperature, simplifying sample preparation. | [12] |
Conclusion
The translocation and accumulation of this compound in plants are fundamentally different from that of its parent compound, glufosinate. In resistant plants, the efficient enzymatic conversion of the phytotoxic L-glufosinate into the non-toxic and highly mobile this compound is the cornerstone of the resistance mechanism. This metabolite is readily transported via the phloem and accumulates in various sink tissues throughout the plant. In contrast, the limited translocation of glufosinate in susceptible plants is a direct consequence of its rapid, self-limiting phytotoxicity.
A thorough understanding of these processes, supported by robust quantitative data and detailed experimental protocols, is essential for researchers in weed science, crop physiology, and biotechnology. This knowledge aids in evaluating the metabolic fate of herbicides in genetically modified crops, ensuring their safety and agronomic effectiveness, and providing a framework for developing future herbicide resistance strategies.
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloem Transport of d,l-Glufosinate and Acetyl-l-Glufosinate in Glufosinate-Resistant and -Susceptible Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Factors Affecting Uptake and Translocation of Glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Development of antibodies for the detection of N-acetyl-glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
De-acetylation of N-acetyl-L-glufosinate to Glufosinate in Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-glufosinate (NAG), a primary metabolite of the herbicide glufosinate (B12851) in genetically modified, resistant plants, can undergo de-acetylation back to the parent compound, glufosinate, within animal systems. This biotransformation is a crucial aspect of the toxicokinetic profile of glufosinate residues. This technical guide provides an in-depth analysis of the de-acetylation process, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways involved. The primary sites of this conversion appear to be the gastrointestinal tract, mediated by microbial enzymes, and to a lesser extent, tissues such as the liver and kidneys, likely involving endogenous acylases. Understanding the extent and location of this metabolic reactivation is critical for accurate risk assessment and regulatory evaluation of glufosinate-related compounds.
Introduction
Glufosinate is a broad-spectrum herbicide that functions by inhibiting the enzyme glutamine synthetase. In glufosinate-tolerant transgenic crops, the primary detoxification pathway is the acetylation of L-glufosinate to the inactive N-acetyl-L-glufosinate (NAG). When animals consume feed derived from these crops, they are exposed to NAG. The subsequent de-acetylation of NAG back to the active glufosinate within the animal is a significant metabolic step. This guide consolidates the available scientific information on this critical biotransformation process.
Quantitative Analysis of De-acetylation
Metabolism studies in various animal models, including rats and laying hens, have demonstrated the in vivo conversion of NAG to glufosinate. The extent of this de-acetylation varies depending on the species and the tissue.
Distribution of Glufosinate and Metabolites after N-acetyl-L-glufosinate Administration in Rats
In a study with Wistar rats administered a single oral dose of [3,4-¹⁴C] N-acetyl-glufosinate, the distribution of metabolites was analyzed in excreta and various tissues. The data indicates that a portion of the administered NAG is converted to glufosinate.
| Matrix | Compound | Percentage of Administered Dose (%) | Reference |
| Urine (Males) | N-acetyl-glufosinate | Main Compound | [1] |
| 3-[hydroxy(methyl) phosphinoyl]propionic acid | Low concentrations | [1] | |
| 4-methylphosphinico-butanoic acid | Low concentrations | [1] | |
| Faeces (Males, low dose) | Glufosinate-ammonium | Significant amount | [1] |
| N-acetyl-glufosinate | > 80% of recovered radiolabel | [1] | |
| Kidney (at 24h) | Glufosinate-ammonium | Higher concentration than N-acetyl-glufosinate | [1] |
Table 1: Distribution of N-acetyl-glufosinate and its metabolites in male Wistar rats after a single oral administration.
Residues in Tissues and Eggs of Laying Hens
Laying hens were dosed with N-acetyl-L-glufosinate disodium (B8443419) salt for 14 days. Analysis of tissues and eggs revealed the presence of both NAG and its metabolite, glufosinate.
| Matrix | Compound | Residue Level (mg/kg) | Reference |
| Liver | N-acetyl-glufosinate | Main residue | [1] |
| Glufosinate | Substantial component | [1] | |
| 3-[hydroxy(methyl) phosphinoyl]propionic acid | Substantial component | [1] | |
| Muscle | Total Radiolabel (as NAG) | 0.013 | [1] |
| Fat | Total Radiolabel (as NAG) | 0.011 | [1] |
| Egg White | Glufosinate | Main residue | [1] |
| Egg Yolk | N-acetyl-glufosinate | Main residue | [1] |
Table 2: Residue levels of N-acetyl-glufosinate and glufosinate in laying hens after 14 days of administration.
Metabolic Pathways and Enzymology
The de-acetylation of NAG to glufosinate is a hydrolytic reaction. While the specific enzymes have not been definitively identified for this substrate, the conversion is thought to be mediated by two primary mechanisms: microbial enzymes in the gut and endogenous tissue acylases.
Gut Microbiota-Mediated De-acetylation
The gastrointestinal tract is a primary site for the metabolism of xenobiotics, with the gut microbiota possessing a diverse array of enzymes capable of transformations not performed by host enzymes[2][3][4]. Studies in rats have shown that a significant portion of orally administered NAG is excreted in the faeces, with a notable fraction being de-acetylated to glufosinate[1]. This suggests a significant role for the gut microflora in this conversion.
Endogenous Acylases
Tissues such as the liver and kidney are known to contain various acylases that are responsible for the de-acetylation of N-acetylated amino acids. Acylase I, in particular, has broad substrate specificity and is a likely candidate for the enzymatic hydrolysis of NAG in these tissues. The presence of higher concentrations of glufosinate compared to NAG in the kidneys of rats administered NAG supports the role of tissue-specific de-acetylation[1].
References
A Comprehensive Technical Guide to the Biological Activities of Glufosinate and its Metabolite, Glufosinate-N-acetyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparison of the biological activities of the herbicide glufosinate (B12851) and its primary metabolite, Glufosinate-N-acetyl. This document outlines their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction
Glufosinate is a broad-spectrum, non-selective, contact herbicide widely used in agriculture.[1][2] Its efficacy is attributed to its potent inhibition of a key enzyme in plant nitrogen metabolism. In genetically modified, glufosinate-tolerant crops, the herbicide is rapidly detoxified through N-acetylation, forming this compound, a non-phytotoxic compound.[3] Understanding the distinct biological activities of these two compounds is crucial for research in herbicide development, crop science, and toxicology.
Mechanism of Action
Glufosinate: Inhibition of Glutamine Synthetase
The primary mode of action of glufosinate is the irreversible inhibition of the enzyme glutamine synthetase (GS).[1][4] GS plays a central role in the assimilation of ammonia (B1221849) in plants by catalyzing the conversion of glutamate (B1630785) and ammonia into glutamine. This reaction is a critical step in the GS/GOGAT (glutamine synthetase/glutamate synthase) pathway, the main route for ammonia incorporation into amino acids.[4]
Glufosinate, a structural analog of glutamate, competitively binds to the active site of GS.[4] This inhibition leads to two major downstream effects that contribute to its herbicidal activity:
-
Ammonia Accumulation: The blockage of GS activity results in a rapid and toxic accumulation of ammonia within plant cells.[5][6] High levels of ammonia disrupt cellular pH gradients, uncouple photophosphorylation, and inhibit photosystems I and II, ultimately leading to cell death.[7]
-
Disruption of Photorespiration and Generation of Reactive Oxygen Species (ROS): The inhibition of GS also disrupts the photorespiratory cycle, a metabolic pathway that detoxifies a byproduct of photosynthesis. This disruption leads to a halt in the conversion of glyoxylate (B1226380) to glycine (B1666218) due to a lack of amino donors. The subsequent metabolic imbalances and the uncoupling of photosynthesis result in the massive production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[8][9][10][11][12] These highly reactive molecules cause lipid peroxidation of cell membranes, leading to rapid cellular damage and the characteristic necrotic lesions seen in glufosinate-treated plants.[8][13]
This compound: Detoxification and Lack of Phytotoxicity
This compound is the product of the detoxification of glufosinate in herbicide-tolerant plants. This conversion is catalyzed by the enzyme phosphinothricin (B1261767) acetyltransferase (PAT), which is encoded by the pat or bar gene introduced into genetically modified crops.[14][15][16] The PAT enzyme transfers an acetyl group from acetyl-CoA to the amino group of glufosinate, rendering it unable to bind to the active site of glutamine synthetase.[14][17] Consequently, this compound does not inhibit GS and is therefore considered non-phytotoxic to plants.[3] However, it is important to note that in animal systems, this compound can be deacetylated back to glufosinate, a factor to consider in toxicological assessments.[18][19][20]
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the biological activities of glufosinate and this compound.
Table 1: Inhibition of Glutamine Synthetase (GS)
| Compound | Target Enzyme | IC50 Value | Organism/Tissue | Reference(s) |
| Glufosinate | Glutamine Synthetase | 0.85 mM - 0.99 mM | Eleusine indica | [21] |
| Glufosinate | Glutamine Synthetase | Not specified, but potent inhibition | Various plant species | [1][4] |
| This compound | Glutamine Synthetase | No significant inhibition | N/A | [3][14] |
Note: Specific IC50 values for glufosinate can vary depending on the plant species and the specific isoform of glutamine synthetase.
Table 2: Comparative Phytotoxicity (GR50 Values)
| Compound | Weed Species | Growth Stage | GR50 (g ai/ha) | Reference(s) |
| Glufosinate | Echinochloa crus-galli (Barnyardgrass) | 2-3 leaf | 69 | [22] |
| Glufosinate | Abutilon theophrasti (Velvetleaf) | 2-3 leaf | 199 | [22] |
| Glufosinate | Chenopodium album (Common Lambsquarters) | 2-3 leaf | 235 | [22] |
| Glufosinate | Lolium rigidum | Seedling | Varies by population | [23] |
| This compound | Various | N/A | Not phytotoxic | [3][14] |
GR50: The herbicide rate that causes a 50% reduction in plant growth. Note: The phytotoxicity of this compound is consistently reported as negligible, and therefore, specific GR50 values are generally not determined.
Table 3: Uptake and Translocation
| Compound | Plant Species | Uptake (% of applied) | Translocation (% of absorbed) | Primary Translocation Route | Reference(s) |
| Glufosinate | Amaranthus palmeri | Saturable at >250 µM | Limited | Apoplast (Xylem) | [24] |
| Glufosinate | Setaria faberi (Giant Foxtail) | 67% (24 HAT) | 15% (24 HAT) | Phloem indicated | [22] |
| Glufosinate | Echinochloa crus-galli (Barnyardgrass) | 53% (24 HAT) | 14% (24 HAT) | Phloem indicated | [22] |
| Glufosinate | Abutilon theophrasti (Velvetleaf) | 42% (24 HAT) | 5% (24 HAT) | N/A | [22] |
| Glufosinate | Chenopodium album (Common Lambsquarters) | 16% (24 HAT) | <1% (24 HAT) | N/A | [22] |
| This compound | Brassica napus (Resistant) | N/A | More extensive than glufosinate | Phloem | [3] |
HAT: Hours After Treatment
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of glufosinate and this compound.
Glutamine Synthetase (GS) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of glufosinate and this compound on glutamine synthetase activity.
Principle: The assay measures the transferase activity of GS, which catalyzes the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine. In the presence of ferric chloride, γ-glutamyl hydroxamate forms a colored complex that can be quantified spectrophotometrically.
Materials:
-
Plant tissue (e.g., leaves)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.0, 20 mM MgCl2, 20 mM sodium glutamate, 10 mM hydroxylamine, 10 mM ATP)
-
Stop solution (e.g., 10% (w/v) FeCl3, 24% (w/v) trichloroacetic acid, 6 N HCl)
-
Glufosinate and this compound solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the crude enzyme extract. Determine the protein concentration of the extract.
-
Assay Reaction: In a microcentrifuge tube, combine the enzyme extract with the assay buffer. Add different concentrations of glufosinate or this compound to respective tubes. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Color Development and Measurement: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of GS inhibition for each concentration of the test compounds compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[7][25][26][27][28]
Whole-Plant Bioassay for Phytotoxicity Assessment
Objective: To compare the herbicidal efficacy of glufosinate and this compound on whole plants.
Principle: Plants are treated with different doses of the compounds, and the dose-response relationship is evaluated by measuring plant growth inhibition.
Materials:
-
Test plant species (e.g., a susceptible weed species) grown in pots
-
Glufosinate and this compound solutions at a range of concentrations
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Balance for measuring plant biomass
Procedure:
-
Plant Growth: Grow the test plants from seed in pots containing a suitable growing medium until they reach a specific growth stage (e.g., 2-4 leaf stage).[29]
-
Herbicide Application: Prepare a series of dilutions for both glufosinate and this compound. Apply the solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.[29][30]
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled light, temperature, and humidity.
-
Data Collection: After a specified period (e.g., 14-21 days), visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis). Harvest the above-ground biomass of each plant and determine the fresh or dry weight.[1][31][32]
-
Data Analysis: Calculate the percentage of growth reduction for each treatment relative to the untreated control. Use non-linear regression analysis to fit a dose-response curve and determine the GR50 value (the dose required to reduce plant growth by 50%) for each compound.[33][34]
Quantification of Ammonia Accumulation
Objective: To measure the in vivo accumulation of ammonia in plant tissues following treatment with glufosinate and this compound.
Principle: Ammonia is extracted from plant tissue and quantified using a colorimetric assay based on the Berthelot reaction or an ion-selective electrode.
Materials:
-
Plant tissue from treated and untreated plants
-
Extraction solution (e.g., 0.3% (v/v) sulfuric acid)
-
Reagents for the Berthelot reaction (phenol-nitroprusside and alkaline hypochlorite) or an ammonia-selective electrode
-
Spectrophotometer or ion meter
Procedure:
-
Sample Collection: Harvest plant tissue at different time points after treatment with glufosinate or this compound.
-
Extraction: Homogenize the plant tissue in the extraction solution. Centrifuge the homogenate and collect the supernatant.
-
Quantification:
-
Colorimetric Method: Mix the supernatant with the Berthelot reagents and incubate to allow for color development. Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Ion-Selective Electrode: Calibrate the ammonia electrode with standard solutions of known ammonia concentrations. Measure the ammonia concentration in the plant extract.
-
-
Data Analysis: Calculate the amount of ammonia per gram of fresh or dry tissue weight. Compare the ammonia levels in treated plants to those in untreated controls.[5]
Measurement of Reactive Oxygen Species (ROS)
Objective: To detect and quantify the production of ROS in plant cells after exposure to glufosinate and this compound.
Principle: ROS can be detected using fluorescent probes that become fluorescent upon reaction with specific ROS molecules. The fluorescence intensity can be measured using a fluorometer or visualized with a fluorescence microscope.
Materials:
-
Plant tissue or protoplasts
-
Fluorescent probes (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) for general ROS, or specific probes for superoxide or hydrogen peroxide)
-
Fluorometer or fluorescence microscope
Procedure:
-
Sample Preparation: Prepare thin sections of plant tissue or isolate protoplasts from treated and untreated plants.
-
Probe Loading: Incubate the samples with the fluorescent probe in the dark.
-
Measurement/Visualization:
-
Fluorometer: Measure the fluorescence intensity of the samples at the appropriate excitation and emission wavelengths.
-
Fluorescence Microscope: Observe the samples under a fluorescence microscope to visualize the localization of ROS production.
-
-
Data Analysis: Quantify the relative fluorescence units to compare ROS levels between treatments.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.
Conclusion
Glufosinate and this compound exhibit starkly different biological activities. Glufosinate is a potent inhibitor of glutamine synthetase, leading to a cascade of toxic metabolic events in plants, including ammonia accumulation and the generation of reactive oxygen species. In contrast, this compound, the acetylated form of glufosinate, is non-phytotoxic due to its inability to inhibit glutamine synthetase. This detoxification mechanism, conferred by the PAT enzyme, is the basis for herbicide tolerance in numerous genetically modified crops. The detailed understanding of their distinct mechanisms of action, supported by quantitative data and robust experimental protocols, is essential for advancing research and development in the fields of agriculture and drug discovery.
References
- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 2. pedchem.com [pedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nexus between reactive oxygen species and the mechanism of action of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glufosinate-ammonium: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phosphinothricin acetyltransferase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dynamics of global histone acetylation and deacetylation in vivo: rapid restoration of normal histone acetylation status upon removal of activators and repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Absorption and translocation of glufosinate on four weed species | Weed Science | Cambridge Core [cambridge.org]
- 23. researchgate.net [researchgate.net]
- 24. Physiological Factors Affecting Uptake and Translocation of Glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of a simple assay protocol for high-throughput screening of Mycobacterium tuberculosis glutamine synthetase for the identification of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 27. bioworlde.com [bioworlde.com]
- 28. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 29. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cambridge.org [cambridge.org]
- 31. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 32. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 33. Response of Annual Weed Species to Glufosinate and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
- 34. researchgate.net [researchgate.net]
The Role of Phosphinothricin Acetyltransferase (PAT) in Glufosinate-N-acetyl Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851), a broad-spectrum herbicide, is a potent inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism in plants. The herbicidal action of glufosinate leads to the accumulation of toxic ammonia (B1221849) and the cessation of photorespiration, ultimately causing plant death. However, certain organisms have evolved a resistance mechanism to this herbicide through the action of the enzyme Phosphinothricin (B1261767) Acetyltransferase (PAT). This technical guide provides an in-depth overview of the pivotal role of PAT in the detoxification of glufosinate through the formation of Glufosinate-N-acetyl.
The primary mechanism of glufosinate resistance in genetically modified crops is conferred by the introduction of the pat or bar gene, isolated from the soil bacteria Streptomyces viridochromogenes and Streptomyces hygroscopicus, respectively.[1][2] These genes encode the PAT enzyme, which catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of glufosinate. This N-acetylation results in the formation of N-acetyl-glufosinate, a non-herbicidal metabolite, effectively neutralizing the toxic effects of glufosinate.[1][3]
This guide will delve into the enzymatic kinetics of PAT, provide detailed experimental protocols for its study, and illustrate the key pathways and workflows involved in this critical detoxification process.
Enzymatic Reaction and Kinetics
The detoxification of glufosinate by PAT is a classic enzymatic acetylation reaction. The enzyme binds to both glufosinate and acetyl-CoA, facilitating the transfer of the acetyl group to the nitrogen atom of glufosinate, thereby producing N-acetyl-glufosinate and coenzyme A.
Quantitative Data on PAT Kinetics
The efficiency of this detoxification process is dictated by the kinetic parameters of the PAT enzyme. While comprehensive kinetic data for PAT from all sources is not exhaustively compiled in a single repository, available data provides valuable insights into its substrate affinity and catalytic turnover.
| Enzyme Source | Substrate | Km | Vmax | kcat | kcat/Km | Reference |
| Streptomyces hygroscopicus | Phosphinothricin (Glufosinate) | 0.06 mM | Not Reported | Not Reported | Not Reported | [4] |
| Streptomyces hygroscopicus | Demethylphosphinothricin | 2 mM | Not Reported | Not Reported | Not Reported | [4] |
Metabolic Pathway
In transgenic plants expressing the pat or bar gene, the primary metabolic fate of glufosinate is its conversion to N-acetyl-glufosinate. This pathway effectively outcompetes the plant's endogenous metabolic processes that would otherwise be affected by glufosinate's inhibition of glutamine synthetase.
References
- 1. Phosphinothricin acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. Safety evaluation of the phosphinothricin acetyltransferase proteins encoded by the pat and bar sequences that confer tolerance to glufosinate-ammonium herbicide in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of phosphinothricin acetyltransferase and C-terminal enzymatically active fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
Enantioselective Metabolism of Glufosinate to N-Acetyl-Glufosinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851), a widely used broad-spectrum herbicide, is a racemic mixture of two enantiomers: L-glufosinate (also known as phosphinothricin) and D-glufosinate. The herbicidal activity is almost exclusively attributed to the L-enantiomer, which acts by irreversibly inhibiting glutamine synthetase, a key enzyme in nitrogen metabolism in plants. This inhibition leads to the rapid accumulation of ammonia (B1221849) and subsequent cell death.[1] The enantioselective metabolism of glufosinate, particularly its acetylation to N-acetyl-glufosinate, is a critical detoxification pathway, especially in transgenic glufosinate-resistant crops. This technical guide provides a comprehensive overview of the core aspects of this metabolic process, including the enzymatic basis, quantitative data from various studies, detailed experimental protocols for analysis, and the broader context of xenobiotic detoxification signaling pathways in plants.
Enzymatic Basis of Enantioselective Acetylation
The primary mechanism for the detoxification of L-glufosinate is its N-acetylation to form N-acetyl-L-glufosinate (NAG), a non-phytotoxic metabolite.[2][3] This reaction is catalyzed by the enzyme phosphinothricin (B1261767) N-acetyltransferase (PAT) . The genes encoding for this enzyme, namely the bar gene from Streptomyces hygroscopicus and the pat gene from Streptomyces viridochromogenes, have been widely used to develop glufosinate-resistant transgenic crops.[4][5]
The PAT enzyme exhibits a high degree of stereospecificity, exclusively acetylating the L-enantiomer of glufosinate while leaving the D-enantiomer largely unmetabolized.[6] This enantioselectivity is the cornerstone of the resistance mechanism in these transgenic plants. The reaction utilizes acetyl-CoA as the acetyl group donor.
Quantitative Data on Glufosinate Metabolism
The extent of glufosinate metabolism to N-acetyl-glufosinate varies depending on the organism, tissue type, and the presence of the PAT enzyme. The following tables summarize quantitative data from various studies.
Table 1: Metabolism of Glufosinate in Transgenic Plant Cell Cultures
| Plant Species | Transgenic Status | Compound | % of Applied ¹⁴C after 14 days | Reference |
| Oilseed Rape (Brassica napus) | Transgenic (PAT) | N-acetyl-L-glufosinate | 3.2 | [6] |
| Corn (Zea mays) | Transgenic (PAT) | N-acetyl-L-glufosinate | 16.1 | [6] |
| Oilseed Rape (Brassica napus) | Non-transgenic | 4-methylphosphinico-2-oxo-butanoic acid (PPO) | 7.3 | [6] |
| Corn (Zea mays) | Non-transgenic | 4-methylphosphinico-2-oxo-butanoic acid (PPO) | 16.4 | [6] |
Table 2: Degradation Half-lives of Glufosinate Enantiomers in Soil
| Soil Type | Enantiomer | Half-life (days) | Reference |
| Non-sterile natural soil 1 | L-glufosinate | 3.4 | [4][7] |
| D-glufosinate | 5.6 | [4][7] | |
| Non-sterile natural soil 2 | L-glufosinate | 12.5 | [4][7] |
| D-glufosinate | 20.1 | [4][7] | |
| Non-sterile natural soil 3 | L-glufosinate | 21.7 | [4][7] |
| D-glufosinate | 33.0 | [4][7] | |
| Sterile soil | L-glufosinate & D-glufosinate | No enantioselective degradation | [4][7] |
Table 3: Enzyme Kinetics of Phosphinothricin N-Acetyltransferase (PAT)
| Enzyme Source | Substrate | K_m_ | Reference |
| Streptomyces hygroscopicus | Phosphinothricin (L-glufosinate) | 0.06 mM | [8] |
| Streptomyces hygroscopicus | Demethylphosphinothricin | 2 mM | [8] |
| Streptomyces hygroscopicus | Methionine sulfoximine | 36 mM | [8] |
| Streptomyces hygroscopicus | Hydroxylysine | 56 mM | [8] |
| Streptomyces hygroscopicus | Glutamate | 240 mM | [8] |
Experimental Protocols
Extraction and Chiral LC-MS/MS Analysis of Glufosinate and N-Acetyl-glufosinate from Soil
This protocol is adapted from methodologies described for the analysis of glufosinate and its metabolites in environmental samples.[4][5][8]
a. Sample Preparation and Extraction:
-
Weigh 5.0 g of soil into a 50 mL centrifuge tube.
-
Add 25 mL of deionized water.
-
Shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifuge at approximately 3700 x g for 5 minutes.
-
Decant the supernatant into a new 50 mL centrifuge tube.
-
Centrifuge the supernatant again at 12000 x g for 10 minutes to remove fine particles.
-
The clarified supernatant is ready for solid-phase extraction (SPE) clean-up or direct injection if the instrument is equipped with a suitable guard column.
b. Solid-Phase Extraction (SPE) Clean-up (Optional, for complex matrices):
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the soil extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the analytes with 6 mL of 2% formic acid in water.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the residue in 1 mL of deionized water with sonication and vortexing.
-
Filter the reconstituted sample through a 0.45 µm PTFE filter prior to LC-MS/MS analysis.
c. Chiral LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Mobile Phase A: 4 mM ammonium (B1175870) formate (B1220265) in water with 2% formic acid.[5]
-
Mobile Phase B: 0.5% formic acid in methanol.[5]
-
Gradient:
-
0.00-3.75 min: 100% A
-
4.00 min: 99% A, 1% B
-
8.00 min: 95% A, 5% B
-
8.01-10.00 min: 100% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 25 µL.[5]
-
Column Temperature: 30°C.
-
MS System: Triple quadrupole mass spectrometer (e.g., API 6500+).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Glufosinate: Precursor ion m/z 182.1 -> Product ions (e.g., m/z 85.1, m/z 136.1).
-
N-acetyl-glufosinate: Precursor ion m/z 224.1 -> Product ions (e.g., m/z 136.1, m/z 164.1). (Note: Specific MRM transitions should be optimized for the instrument used).
-
Spectrophotometric Assay for Phosphinothricin N-Acetyltransferase (PAT) Activity
This protocol is based on a continuous spectrophotometric assay that utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to detect the release of Coenzyme A (CoA).[2]
a. Reagents:
-
HEPES buffer (50 mM, pH 7.2).
-
DTNB solution (10 mM in HEPES buffer).
-
Acetyl-CoA solution (10 mM in HEPES buffer).
-
L-glufosinate solution (substrate, variable concentrations for kinetic analysis, e.g., 0-2 mM in HEPES buffer).
-
Purified PAT enzyme solution.
b. Assay Procedure:
-
Set up a 96-well microplate.
-
Prepare a reaction mixture in each well containing:
-
50 µL HEPES buffer (50 mM, pH 7.2)
-
10 µL DTNB solution (to a final concentration of 0.3 mM)
-
10 µL Acetyl-CoA solution (to a final concentration of 1 mM)
-
10 µL L-glufosinate solution (at desired concentrations)
-
10 µL purified PAT enzyme (e.g., 100-200 nM final concentration)
-
-
Initiate the reaction by adding the PAT enzyme.
-
Immediately place the microplate in a spectrophotometer pre-set to 30°C.
-
Monitor the increase in absorbance at 412 nm over time (e.g., every 10 seconds for 5 minutes). The absorbance increase is due to the reaction of the released CoA-SH group with DTNB to form the yellow 2-nitro-5-thiobenzoate anion (TNB²⁻).
c. Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of change in absorbance (ΔA₄₁₂/min) to the rate of product formation (µM/min) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[9]
-
For enzyme kinetics, plot the initial velocities against the corresponding L-glufosinate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Signaling Pathways and Logical Relationships
The enantioselective metabolism of glufosinate to N-acetyl-glufosinate in transgenic organisms is primarily a direct detoxification process mediated by the constitutively expressed PAT enzyme. This is distinct from the induction of endogenous detoxification pathways that are often regulated by complex signaling networks in response to xenobiotic stress. However, it is valuable to understand the general framework of how plants respond to herbicides and other xenobiotics.
Plant detoxification of xenobiotics typically occurs in three phases:
-
Phase I (Transformation): Introduction or exposure of functional groups (e.g., -OH, -NH₂, -COOH) on the xenobiotic molecule, often catalyzed by cytochrome P450 monooxygenases.
-
Phase II (Conjugation): The modified xenobiotic is conjugated with endogenous molecules such as glutathione (B108866) (catalyzed by glutathione S-transferases, GSTs) or glucose (catalyzed by UDP-glucosyltransferases, UGTs) to increase its water solubility and reduce its toxicity. The N-acetylation of L-glufosinate by PAT can be considered a Phase II-like detoxification step.
-
Phase III (Compartmentation): The conjugated xenobiotic is transported and sequestered in the vacuole or cell wall by transporters like ATP-binding cassette (ABC) transporters.
The induction of these detoxification pathways can be regulated by various signaling molecules, including:
-
Salicylic Acid (SA): A plant hormone involved in defense against biotrophic pathogens, which has also been shown to upregulate genes involved in pesticide detoxification.
-
Jasmonic Acid (JA): A plant hormone primarily involved in defense against necrotrophic pathogens and insects, which can also influence the expression of detoxification enzymes.
-
Reactive Oxygen Species (ROS): Generated in response to various stresses, including herbicide action, ROS can act as signaling molecules to trigger defense and detoxification responses.
The following diagrams illustrate the metabolic pathway of glufosinate and a general workflow for its analysis.
References
- 1. Phosphinothricin-tripeptide synthetases from Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphinothricin Acetyltransferases Identified Using In Vivo, In Vitro, and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cropj.com [cropj.com]
- 4. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of phosphinothricin acetyltransferase and C-terminal enzymatically active fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
Stability of Glufosinate-N-acetyl Under Diverse Environmental Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glufosinate-N-acetyl (NAG), the primary metabolite of the herbicide glufosinate (B12851) in genetically modified, glufosinate-tolerant crops, is a compound of significant interest in environmental and food safety assessments. Understanding its stability under various environmental conditions is crucial for predicting its environmental fate and potential exposure. This technical guide provides a comprehensive overview of the stability of this compound, drawing from available scientific literature and regulatory frameworks. While specific quantitative data for the abiotic degradation of this compound is limited in the public domain, this guide synthesizes existing knowledge on its parent compound, analogous molecules, and the standard methodologies used for stability testing to provide a thorough understanding of its likely environmental behavior.
Introduction
This compound is formed in glufosinate-resistant plants through the enzymatic action of phosphinothricin (B1261767) acetyltransferase (PAT), which detoxifies the herbicidally active L-glufosinate. As a result, NAG can be present in agricultural runoff, soil, and processed commodities derived from these crops. Its environmental persistence is therefore a key parameter in risk assessment. This document details the expected stability of this compound with respect to hydrolysis, photolysis, and thermal degradation, outlines standard experimental protocols for assessing this stability, and presents a proposed degradation pathway.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid |
| CAS Number | 73634-73-8 |
| Molecular Formula | C7H14NO5P |
| Molecular Weight | 223.16 g/mol |
| Structure |
Stability of this compound
Hydrolytic Stability
Glufosinate is reported to be stable to hydrolysis at pH 5, 7, and 9 at 25°C.[1] The N-acetyl group in this compound is an amide bond. Studies on other N-acetylated compounds, such as N-acetylcysteine and N-acetylneuraminic acid, have shown that the amide bond is generally stable at neutral pH but can undergo hydrolysis under strongly acidic or alkaline conditions.[2] The rate of hydrolysis is influenced by both pH and temperature.[2] It is therefore anticipated that this compound will be relatively stable to hydrolysis in environmentally relevant pH ranges (5-9) at ambient temperatures. Significant degradation would be expected to occur primarily at pH extremes.
Table 1: Inferred Hydrolytic Stability of this compound
| pH | Temperature (°C) | Expected Stability | Primary Degradation Product |
| 4 | 25 | Likely Stable | Glufosinate |
| 7 | 25 | Stable | - |
| 9 | 25 | Likely Stable | Glufosinate |
Photolytic Stability
Glufosinate is considered stable to photolysis in water but can degrade in soil due to photolysis with a reported half-life of 17 days.[3] In soil photolysis studies of the parent compound, this compound has been identified as a major degradate, reaching a maximum of 17.7% of the applied radioactivity.[3] This suggests that while NAG is formed during the photolysis of glufosinate, it may also be susceptible to further photodegradation. The rate of photodegradation is dependent on the presence of photosensitizers in the environment.
Table 2: Inferred Photolytic Stability of this compound
| Medium | Condition | Expected Stability |
| Aqueous Solution | Simulated Sunlight | Likely Stable |
| Soil Surface | Simulated Sunlight | Susceptible to Degradation |
Thermal Stability
Specific data on the thermal degradation of this compound is not publicly available. However, regulatory guidelines such as OECD 113 provide a framework for assessing thermal stability.[4] This typically involves an accelerated storage test where the substance is held at an elevated temperature (e.g., 54-55°C) for 14 days.[4] A substance is generally considered stable at room temperature if there is no significant decomposition under these conditions.[4] Given that this compound is a stable metabolite in plants, significant thermal decomposition under normal environmental temperatures is not expected.
Table 3: Inferred Thermal Stability of this compound
| Condition | Expected Stability |
| Ambient Temperature | Stable |
| Accelerated Storage (e.g., 54°C for 14 days) | Likely Stable |
Experimental Protocols
The following sections describe the standard methodologies for evaluating the stability of chemical compounds like this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
Hydrolysis Study (Based on OECD 111 and OCSPP 835.2120)
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[5]
-
Test Substance Application: A solution of this compound (radiolabeled if possible) is added to the buffer solutions at a known concentration.
-
Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 25°C or 50°C) in a temperature-controlled water bath or incubator.[5]
-
Sampling: Aliquots are taken from each test solution at specified time intervals.
-
Analysis: The concentration of this compound and any degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated.
Photolysis Study (Based on OECD 316)
Objective: To determine the rate of photodegradation of this compound in aqueous solution and on soil surfaces upon exposure to light.
Methodology:
-
Sample Preparation:
-
Aqueous Photolysis: A solution of this compound in sterile, buffered water is prepared.
-
Soil Photolysis: A thin layer of soil is treated with a solution of this compound.
-
-
Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark under the same temperature conditions.
-
Sampling: Samples are collected at various time intervals. For soil studies, the soil is extracted with an appropriate solvent.
-
Analysis: The concentration of this compound and its photoproducts is quantified.
-
Data Analysis: The photodegradation half-life is calculated.
Thermal Stability Study (Based on OECD 113)
Objective: To assess the stability of this compound at elevated temperatures.
Methodology:
-
Sample Preparation: A sample of this compound is placed in a suitable container.
-
Accelerated Storage: The sample is stored at a constant elevated temperature (e.g., 54-55°C) for a defined period (e.g., 14 days).[4]
-
Analysis: The purity and composition of the sample are determined before and after the storage period using an appropriate analytical method.
-
Evaluation: The substance is considered stable if the decrease in the original substance content is not significant (e.g., less than 5%).[4]
Degradation Pathway
The primary abiotic degradation pathway for this compound is expected to be the hydrolysis of the N-acetyl group, yielding glufosinate. This is supported by metabolic studies in animals where deacetylation has been observed.[6] Glufosinate can then undergo further degradation to 3-methylphosphinicopropionic acid (MPP) and subsequently to 2-methylphosphinico-acetic acid (MPA).[3]
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fao.org [fao.org]
Methodological & Application
Application Note: Simultaneous Quantification of Glufosinate and Glufosinate-N-acetyl using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the herbicide glufosinate (B12851) and its primary metabolite, Glufosinate-N-acetyl. The protocol outlines a streamlined "dilute-and-shoot" approach for simple matrices and a more comprehensive extraction and cleanup procedure for complex samples. This method is applicable to various matrices, including environmental water samples and biological specimens, and is crucial for monitoring herbicide residues and conducting toxicological and environmental impact studies. The method demonstrates excellent linearity, accuracy, and precision, with low limits of quantification.
Introduction
Glufosinate is a widely used broad-spectrum herbicide.[1][2][3] Its primary metabolite in plants and microorganisms is this compound.[4][5][6] Due to the widespread use of glufosinate, there is a growing need for sensitive and reliable analytical methods to monitor its presence and that of its metabolite in the environment and food products.[2] LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for quantifying these polar, non-volatile compounds.[7][8][9] This application note provides a detailed protocol for the simultaneous analysis of glufosinate and this compound, adaptable to various research and monitoring needs.
Experimental Workflow
The overall experimental workflow for the analysis of glufosinate and this compound is depicted below. The process begins with sample collection and preparation, which may include extraction and derivatization depending on the matrix. The prepared sample is then injected into the LC-MS/MS system for separation and detection. Finally, the data is processed for quantification.
Caption: Overall experimental workflow for the LC-MS/MS analysis.
Detailed Protocols
Protocol 1: Direct Analysis in Simple Matrices (e.g., Water)
This protocol is suitable for relatively clean matrices where minimal sample preparation is required.
1. Materials and Reagents:
-
Glufosinate and this compound analytical standards
-
LC-MS grade water
-
LC-MS grade methanol (B129727)
-
Formic acid
-
Syringe filters (0.22 µm)
2. Standard Preparation:
-
Prepare individual stock solutions of glufosinate and this compound in LC-MS grade water at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both analytes at 10 µg/mL by diluting the stock solutions.
-
Prepare calibration standards by serially diluting the mixed working standard solution with water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
3. Sample Preparation:
-
Collect water samples in clean containers.
-
Filter the water samples through a 0.22 µm syringe filter.
-
For every 950 µL of filtered sample, add 50 µL of methanol.
4. LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
Protocol 2: Analysis in Complex Matrices (e.g., Biological Samples, Food) with Derivatization
For more complex matrices, an extraction and derivatization step is often necessary to remove interferences and improve chromatographic retention and sensitivity.[5][6][7][8]
1. Materials and Reagents:
-
All materials from Protocol 1
-
Acetic anhydride (B1165640)
-
Trimethyl orthoacetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[10]
-
Centrifuge
2. Standard Preparation:
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation (Extraction):
-
Homogenize solid samples.
-
To 1 g of homogenized sample (or 1 mL of liquid sample), add 5 mL of an extraction solution (e.g., 50 mM Acetic acid and 10 mM EDTA in water).[10]
-
Vortex for 5 minutes and centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant.
4. Derivatization:
-
Take a 200 µL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 60°C.
-
Add 200 µL of acetate/acetic anhydride (98/2, v/v) and 200 µL of trimethyl orthoacetate.[7]
-
Heat the mixture at 120°C for 30 minutes.[7]
-
Evaporate to dryness and reconstitute the residue in 500 µL of the initial mobile phase.
5. SPE Cleanup:
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.
6. LC-MS/MS Analysis:
-
Inject the prepared samples and derivatized calibration standards into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom B, 4.6 x 150 mm, 5 µm[11] or Torus DEA Column[12] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative[9][10] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Glufosinate | 182.1 | 85.0 | 15 | Positive |
| 182.1 | 136.1 | 10 | Positive | |
| This compound | 224.1 | 136.0 | 20 | Negative |
| 224.1 | 69.0 | 15 | Negative |
Method Validation Data
The method should be validated according to established guidelines to ensure reliable results.[13] The following table summarizes typical performance characteristics.
Table 4: Method Validation Summary
| Parameter | Glufosinate | This compound |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 5 µg/kg (matrix dependent)[9] | 1 - 5 µg/kg (matrix dependent)[9] |
| Accuracy (Recovery %) | 85 - 115% | 85 - 115% |
| Precision (RSD %) | < 15% | < 15% |
Data Analysis and Quantification
The quantification of glufosinate and this compound is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of the analytes in the samples is then determined from this curve.
Signaling Pathway (Logical Relationship)
The relationship between glufosinate and its metabolite is a straightforward metabolic conversion.
Caption: Metabolic conversion of Glufosinate.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the simultaneous analysis of glufosinate and this compound. The described protocols and parameters can be adapted for various sample matrices, providing a valuable tool for researchers, scientists, and drug development professionals in the fields of environmental monitoring, food safety, and toxicology.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous LC-MS/MS analysis of glyphosate, glufosinate, and their metabolic products in beer, barley tea, and their ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. HPLC Separation of Glufosinate, Glyphosate and Glyphosine on Newcrom B Column | SIELC Technologies [sielc.com]
- 12. waters.com [waters.com]
- 13. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Application Notes and Protocols for Glufosinate-N-acetyl Analytical Standard for HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Glufosinate-N-acetyl analytical standard in High-Performance Liquid Chromatography (HPLC). This compound is the primary metabolite of the herbicide glufosinate (B12851) in genetically modified, glufosinate-tolerant crops.[1][2][3] Its accurate quantification is crucial for regulatory compliance and food safety assessment.
Analyte Information
This compound, also known as 2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid, is formed in glufosinate-tolerant plants through the action of the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, which acetylates the parent compound, glufosinate.[1] This acetylation renders the compound non-toxic.[1]
Chemical Properties:
| Property | Value |
| CAS Number | 73634-73-8[4][5] |
| Molecular Formula | C₇H₁₄NO₅P[4][5] |
| Molecular Weight | 223.16 g/mol [4][5] |
| Appearance | Fine crystalline solid |
| Storage Temperature | 2-8°C[6] |
HPLC Methodologies
The determination of this compound can be challenging due to its high polarity.[7][8] Several HPLC-based methods have been developed, often in conjunction with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. Derivatization is a common strategy to improve chromatographic retention and detection.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Derivatization
This method is suitable for the direct analysis of this compound and is often used for the simultaneous determination of glufosinate and its metabolites in various matrices.
Experimental Protocol:
2.1.1. Standard Preparation:
-
Prepare a stock solution of this compound analytical standard (e.g., 1000 mg/L) by dissolving the neat material in a mixture of acetonitrile (B52724) and water (1:9, v/v).[9]
-
Store the stock solution at 4°C.[9]
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve. For example, for soybean analysis, matrix-matched standards can be prepared over a range of 0.25 to 4 mg/kg.[7]
2.1.2. Sample Preparation (Soybean Matrix Example):
-
Weigh 1.0 g of homogenized soybean sample into a 50 mL polypropylene (B1209903) centrifuge tube.[9]
-
Add 5 mL of water and shake for 5 minutes.[9]
-
Add 5 mL of 50% aqueous acetonitrile and shake for another 5 minutes.[9]
-
Centrifuge at 1929 ×g for 5 minutes.[9]
-
Take a 400 µL aliquot of the supernatant and add 600 µL of acetonitrile for deproteination. Let it stand for 5 minutes and then centrifuge again under the same conditions.[9]
-
Dilute a 25 µL aliquot of the supernatant with 975 µL of water.[9]
-
This final solution is ready for LC-MS/MS injection.
2.1.3. HPLC Conditions:
| Parameter | Condition |
| Column | Anionic Polar Pesticide Column or similar |
| Mobile Phase | 0.2 mM ammonium (B1175870) acetate (B1210297) in methanol[9] |
| Flow Rate | 0.8 mL/min[10] |
| Column Temperature | 40°C[10] |
| Injection Volume | 5 µL |
2.1.4. Mass Spectrometry Conditions (Negative-ion ESI in MRM mode):
-
The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
Quantitative Data Summary (from soybean analysis): [9]
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection
This method is suitable for laboratories without access to mass spectrometry and relies on derivatization to enhance the analyte's fluorescent properties.
Experimental Protocol:
2.2.1. Standard and Sample Preparation:
-
Prepare standards and sample extracts as described in section 2.1.1 and 2.1.2.
2.2.2. Derivatization Procedure (using FMOC-Cl):
-
Take 2 mL of the purified extract or standard solution.
-
Add 0.5 mL of sodium tetraborate (B1243019) solution and 1 mL of 9-fluorenyl methyl chloroformate (FMOC-Cl) solution.[11]
-
Shake the mixture for 30 minutes at 25°C to allow for derivatization.[11]
-
Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes to extract by-products.[11]
-
Centrifuge at 10,000 rpm for 5 minutes.[11]
-
Filter the upper aqueous layer through a 0.45 µm filter before HPLC injection.[11]
2.2.3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | Fluorescence detector (Excitation: 260 nm, Emission: 310 nm for FMOC derivatives) |
Visualized Workflows
Caption: Workflow for Direct LC-MS/MS Analysis.
Caption: Workflow for HPLC Analysis with Derivatization.
Metabolic Pathway
Glufosinate is metabolized to this compound in tolerant plants, a process that confers resistance to the herbicide.
Caption: Metabolic Detoxification of Glufosinate.
References
- 1. This compound | 73634-73-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl Glufosinate - CAS - 73634-73-8 | Axios Research [axios-research.com]
- 5. This compound | CAS 73634-73-8 | LGC Standards [lgcstandards.com]
- 6. N-Acetyl-d3-glufosinate PESTANAL , analytical standard 1356992-90-9 [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Glufosinate-P-Ammonium in Soil Using Precolumn Derivation and Reversed-Phase High-Performance Liquid Chromatography [mdpi.com]
Application Note: High-Throughput Analysis of Glufosinate-N-acetyl in Soybeans
Abstract
This application note details a robust and sensitive method for the quantification of Glufosinate-N-acetyl in soybean matrices. The featured protocol employs a streamlined sample preparation procedure based on solid-phase analytical derivatization (SPAD), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology provides high recovery rates and low limits of detection, making it suitable for routine monitoring and regulatory compliance testing in a high-throughput laboratory setting. An alternative aqueous acidic extraction with SPE cleanup is also discussed.
Introduction
Glufosinate (B12851) is a widely used broad-spectrum herbicide. In genetically modified glufosinate-tolerant crops, such as soybeans, it is metabolized to this compound.[1][2][3] Regulatory agencies worldwide have established maximum residue limits (MRLs) for both glufosinate and its metabolites in food commodities.[4] Accurate and sensitive analytical methods are therefore essential for monitoring these residues in soybeans to ensure consumer safety and compliance with international trade standards.
The analysis of this compound presents challenges due to its high polarity and amphoteric nature, which can lead to poor retention on conventional reversed-phase chromatographic columns and matrix interference.[2][3][5] The methods outlined in this document are designed to overcome these challenges through efficient extraction and cleanup, followed by sensitive detection using LC-MS/MS.
Experimental Protocols
Two primary methods for the sample preparation of soybeans for this compound analysis are presented below. Method 1 is a detailed protocol for a highly efficient Solid-Phase Analytical Derivatization (SPAD) technique.[1][4][6] Method 2 provides an overview of a common aqueous acidic extraction with SPE cleanup.
Method 1: Solid-Phase Analytical Derivatization (SPAD) Protocol
This method utilizes a rapid derivatization step on a solid-phase extraction cartridge to enhance the chromatographic performance and detection of this compound.[1][4][6]
1. Materials and Reagents
-
Homogenized Soybean Sample
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (B52724)
-
Acetic Acid
-
N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA)
-
Presh-SPE AXs mini-columns (or equivalent strong anion exchange resin)
-
50 mL Polypropylene (B1209903) Centrifuge Tubes
-
Vortex Mixer
-
Centrifuge
-
Pipettes
2. Sample Extraction
-
Weigh 1.0 g of homogenized soybean sample into a 50 mL polypropylene centrifuge tube.
-
Add 5 mL of LC-MS grade water and vortex for 5 minutes.
-
Add 5 mL of 50% aqueous acetonitrile and vortex for an additional 5 minutes.
-
Centrifuge the mixture at 3500 rpm (approximately 1929 x g) for 5 minutes.[4]
-
Transfer 400 µL of the supernatant to a new tube.
-
Add 600 µL of acetonitrile for protein precipitation.
-
Let the sample stand for 5 minutes, then centrifuge under the same conditions as step 4.
-
Dilute 25 µL of the supernatant with 975 µL of water.[4]
3. Solid-Phase Analytical Derivatization (SPAD)
-
Pre-wash a Presh-SPE AXs mini-column with 100 µL of 10% aqueous acetonitrile.
-
Load 50 µL of the diluted sample extract onto the pre-washed column.
-
Wash the column with 100 µL of a 0.02% aqueous acetic acid solution.[4]
-
Dehydrate the column by passing 100 µL of acetonitrile through it.[4]
-
For derivatization, add 20 µL of 10% MTBSTFA in acetonitrile to the column and let it react for 1 minute at ambient temperature.[1][6]
-
Elute the derivatized analytes with 100 µL of acetonitrile.
-
The eluate is now ready for LC-MS/MS analysis.
Method 2: Aqueous Acidic Extraction with SPE Cleanup
This method is a more traditional approach for the extraction of polar pesticides from complex matrices.
1. Sample Extraction
-
Homogenize the soybean sample.
-
Extract a representative sample portion with water containing ethylenediaminetetraacetic acid (EDTA) and acetic acid to precipitate proteins and solubilize the analytes.[2]
-
Centrifuge the sample to separate the solid and liquid phases.
2. SPE Cleanup
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge, such as an Oasis HLB, in pass-through mode.[5] This step is intended to remove non-polar co-extractives and suspended particles.
-
The cleaned extract is then ready for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound and related compounds in soybeans using the SPAD-LC-MS/MS method.
Table 1: Recovery and Precision Data for Spiked Soybean Samples
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Glufosinate | 0.5 | 95.4 | 3.8 |
| This compound | 0.5 | 98.2 | 2.5 |
| Glyphosate | 5 | 92.8 | 4.1 |
| N-acetyl glyphosate | 5 | 96.5 | 3.2 |
| MPPA | 0.5 | 99.1 | 2.8 |
Data adapted from a study utilizing a similar methodology.[4]
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Glufosinate | 0.15 | 0.5 |
| This compound | 0.15 | 0.5 |
| Glyphosate | 1.5 | 5 |
| N-acetyl glyphosate | 1.5 | 5 |
| MPPA | 0.15 | 0.5 |
Data represents typical performance and may vary based on instrumentation and specific laboratory conditions.
Visualizations
The following diagram illustrates the experimental workflow for the Solid-Phase Analytical Derivatization (SPAD) method.
Caption: Workflow for SPAD of this compound in soybeans.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of Glufosinate-N-acetyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Glufosinate-N-acetyl (N-acetylglufosinate) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two effective derivatization techniques are presented: a modern silylation method using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and a classic two-step acetylation/methylation approach.
Introduction
This compound is a primary metabolite of the herbicide glufosinate (B12851), particularly in genetically modified, glufosinate-tolerant crops. Its analysis is crucial for food safety assessment and environmental monitoring. Due to its high polarity and low volatility, direct analysis of this compound by GC-MS is not feasible. Derivatization is a necessary sample preparation step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis. This document outlines two reliable protocols for this purpose.
Quantitative Data Summary
The following table summarizes the quantitative performance of the two described derivatization methods for the analysis of this compound.
| Parameter | Method 1: MTBSTFA Derivatization | Method 2: Acetic Anhydride (B1165640)/Trimethylorthoacetate Derivatization |
| Analyte | N-acetyl-glufosinate (Glu-A) | Glufosinate and its metabolites (Data for N-acetyl-glufosinate not specified) |
| Matrix | Soybeans | Plasma, Urine |
| Limit of Detection (LOD) | 0.01 mg/kg[1] | Not Reported for N-acetyl-glufosinate |
| Limit of Quantification (LOQ) | 0.03 mg/kg[1] | Not Reported for N-acetyl-glufosinate |
| Recovery | 91.0% - 98.7% (at 0.1 and 1.0 mg/kg) | 80.2% - 111% (for glufosinate and other metabolites)[2] |
| **Linearity (R²) ** | >0.99 | >0.98 (for glufosinate and other metabolites)[2] |
Method 1: Silylation with MTBSTFA
This method offers a rapid and straightforward derivatization of this compound at ambient temperature, yielding thermally stable tert-butyldimethylsilyl (tBDMS) derivatives.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE) [3][4]
1.1. Extraction: Homogenize the sample (e.g., 5 g of soybeans) with 50 mL of water. Centrifuge and filter the supernatant.
1.2. SPE Column: Use a strong anion exchange (SAX) polymer-based resin mini-column.
1.3. Loading: Load an aliquot of the aqueous extract onto the SPE column.
1.4. Washing: Wash the column with water to remove interfering substances.
1.5. Dehydration: Wash the column with acetonitrile (B52724) to remove water, which can interfere with the derivatization reaction.
1.6. Elution: Elute the analyte with a suitable solvent (e.g., a mixture of acetonitrile and formic acid).
2.1. Evaporate the eluate from the SPE step to dryness under a stream of nitrogen.
2.2. Add 100 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
2.3. Vortex the mixture and let it react for 1 minute at ambient temperature .
3. GC-MS Analysis
3.1. Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
3.2. GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is recommended.
3.3. Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 minute.
- Ramp to 280°C at 10°C/minute.
- Hold at 280°C for 5 minutes.
3.4. MS Detection:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the di-tBDMS derivative of N-acetyl-glufosinate.
Derivatization Reaction
Caption: Silylation of this compound with MTBSTFA.
Method 2: Acetylation and Methylation with Acetic Anhydride and Trimethylorthoacetate
This is a two-step derivatization process involving the acetylation of the amino group and methylation of the phosphinic acid and carboxylic acid groups. While this protocol has been validated for glufosinate and its other metabolites in biological fluids, its performance for this compound should be independently verified.[2]
Experimental Protocol
1. Sample Preparation [2]
1.1. Dilution: Dilute the sample (e.g., plasma or urine) 100-fold with water.
1.2. Spiking: Spike the diluted sample with an appropriate internal standard.
1.3. Evaporation: Transfer a 200 µL aliquot to a vial and evaporate to dryness under a stream of nitrogen at 80°C.
2. Derivatization [2]
2.1. To the dried residue, add 200 µL of a mixture of acetic anhydride and acetic acid (2:98, v/v).
2.2. Add 200 µL of trimethylorthoacetate.
2.3. Seal the vial and heat at 120°C for 30 minutes .
2.4. After cooling, evaporate the reagents to dryness under a stream of nitrogen.
2.5. Reconstitute the residue in a suitable solvent (e.g., 50 µL of acetonitrile and 450 µL of 10 mM ammonium (B1175870) formate (B1220265) for LC-MS/MS, or an appropriate solvent for GC-MS like ethyl acetate).
3. GC-MS Analysis
3.1. Injection: Inject an aliquot of the reconstituted sample into the GC-MS system.
3.2. GC Column: Use a mid-polarity capillary column.
3.3. Oven Temperature Program: An optimized temperature program should be developed, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation of the derivatized analyte from matrix components.
3.4. MS Detection:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan to identify the derivatized product, followed by SIM for quantitative analysis, monitoring the characteristic fragment ions of N-acetyl-O-methyl-glufosinate.
General Workflow
Caption: General workflow for GC-MS analysis of this compound.
Discussion
The choice of derivatization method depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.
-
The MTBSTFA method is highly advantageous due to its speed, simplicity, and mild reaction conditions. The formation of tBDMS derivatives generally leads to stable products with characteristic mass spectra, which is beneficial for both qualitative and quantitative analysis. The availability of specific performance data for N-acetyl-glufosinate makes this a very reliable method.[1][3][4]
-
The acetic anhydride/trimethylorthoacetate method is a well-established technique for derivatizing compounds with amino, carboxyl, and phosphinic acid groups.[2] However, it requires heating and involves two reaction steps (acetylation and methylation). While effective for glufosinate, its efficiency and quantitative performance for N-acetyl-glufosinate need to be specifically validated. The N-acetyl group already present in the molecule may influence the reaction.
Safety Precautions
-
All derivatization reagents are hazardous and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction (SPE) for Cleanup of Glufosinate-N-acetyl Samples: Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glufosinate-N-acetyl is the main metabolite of the broad-spectrum herbicide glufosinate-ammonium. Accurate and sensitive quantification of this polar compound in various matrices is crucial for food safety, environmental monitoring, and toxicological studies. Due to the complex nature of matrices such as food, soil, and biological fluids, a robust sample cleanup step is essential to remove interfering substances prior to instrumental analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from complex mixtures. This application note provides a detailed protocol for the cleanup of this compound samples using SPE, along with representative performance data. The methodologies presented are based on established principles for the extraction of polar pesticides and their metabolites.
Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to separate components of a mixture. The process involves a solid phase (the sorbent packed in a cartridge) and a liquid phase (the sample and solvents). The separation is based on the affinity of the analyte and interfering compounds for the solid phase. By selecting the appropriate sorbent and solvent conditions, interfering components can be washed away while the analyte of interest is retained on the sorbent. The analyte is then eluted from the sorbent using a small volume of a strong solvent.
For polar compounds like this compound, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange (MCX) sorbents are often employed. These sorbents offer good retention for a wide range of compounds, from polar to non-polar.
Experimental Protocols
This section details the necessary equipment, reagents, and a step-by-step protocol for the SPE cleanup of this compound.
Equipment and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or a similar polymeric reversed-phase cartridge is recommended.
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
-
pH Meter
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Sample Extraction Solution: Acetonitrile/Water (1:1, v/v) with 0.1% Formic Acid
Sample Preparation
The initial extraction procedure will vary depending on the sample matrix (e.g., soil, water, food). A generic liquid extraction protocol for a solid sample is provided below.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of the sample extraction solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of ultrapure water. It is crucial not to let the sorbent run dry after this step.
-
Loading: Load 2 mL of the sample extract (supernatant from the sample preparation step) onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge with 2 mL of acetonitrile. A second elution with 2 mL of methanol can be performed to ensure complete recovery. The elution solvent may be modified with a small amount of ammonium hydroxide (e.g., 2%) to improve the elution of acidic compounds.
-
Evaporation and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).
Data Presentation
The following tables summarize representative quantitative data for the analysis of glufosinate (B12851) and its metabolites using methods involving solid-phase extraction or similar cleanup techniques. This data is intended to provide an indication of the expected performance.
Table 1: Representative Recovery Data for Glufosinate and Related Compounds in Various Matrices
| Analyte | Matrix | Cleanup Method | Average Recovery (%) | Reference |
| Glufosinate | Green Tea | QuEChERS | 85.5 - 97.6 | [1] |
| Glufosinate | Beebread | MIP-SPE & Oasis HLB | 76 - 111 | [2] |
| Glufosinate | Mealworms | PRiME HLB | 86 - 96 | [3] |
| N-acetyl-glufosinate | Various Plant Matrices | HLB SPE | >80 | [4] |
Table 2: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ) Data
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Glufosinate | Green Tea | 5.0 | 15.0 | [1] |
| N-acetyl glufosinate | Green Tea | - | - | |
| Glufosinate | Various Plant Matrices | - | 0.5 - 2 | [4] |
| N-acetyl-glufosinate | Various Plant Matrices | - | 50 - 100 | [4] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the SPE process.
Caption: Experimental workflow for SPE cleanup of this compound samples.
Caption: Principle of Solid-Phase Extraction for analyte cleanup.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective method for the cleanup of this compound from complex sample matrices. The use of a hydrophilic-lipophilic balanced sorbent ensures good recovery of this polar metabolite while removing a significant portion of matrix interferences. The representative data indicates that high recovery and low limits of detection can be achieved, making this method suitable for routine analysis in various research and monitoring applications. It is recommended to optimize the protocol for each specific matrix to achieve the best analytical performance.
References
Application Notes and Protocols for Immunoassay-Based Detection of N-acetyl-glufosinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-glufosinate is the primary metabolite of the widely used herbicide glufosinate (B12851) in genetically modified, resistant plants. Monitoring its presence in environmental and food samples is crucial for regulatory compliance and safety assessment. Immunoassays offer a rapid, sensitive, and cost-effective method for the detection of N-acetyl-glufosinate. These application notes provide detailed protocols for the development of a direct competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of N-acetyl-glufosinate.
The methodology described herein is based on the production of polyclonal antibodies with high specificity towards N-acetyl-glufosinate, enabling the development of a robust and reliable analytical tool.
Principle of the Assay
The developed assay is a direct competitive ELISA. In this format, a known amount of antibody specific to N-acetyl-glufosinate is incubated with a sample containing an unknown amount of N-acetyl-glufosinate and a fixed amount of enzyme-labeled N-acetyl-glufosinate. The free N-acetyl-glufosinate in the sample competes with the enzyme-labeled N-acetyl-glufosinate for binding to the limited number of antibody binding sites. The antibody-antigen complexes are then captured on a microtiter plate pre-coated with a secondary antibody. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of N-acetyl-glufosinate in the sample.
Application Note: UPLC-MS/MS for the Determination of Glufosinate-N-acetyl in Food Matrices
Introduction
Glufosinate (B12851) is a widely used broad-spectrum herbicide. Its primary metabolite in genetically modified, glufosinate-tolerant crops is Glufosinate-N-acetyl (NAG). Regulatory bodies worldwide have set maximum residue limits (MRLs) for glufosinate and its metabolites in various food commodities.[1][2] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in diverse food matrices. The method described herein utilizes a direct injection approach, avoiding the need for derivatization, which can be a drawback for N-acetylated metabolites.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in food matrices, from sample preparation to UPLC-MS/MS analysis.
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a straightforward aqueous extraction followed by solid-phase extraction (SPE) cleanup is recommended for the extraction of the highly polar this compound from various food matrices.[3][4]
1. Reagents and Materials
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Anhydrous magnesium sulfate (B86663)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Oasis HLB or similar polymeric reversed-phase SPE cartridges
-
Polypropylene (B1209903) centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
2. Extraction Procedure (General)
A generalized extraction procedure is outlined below. Modifications may be necessary depending on the specific food matrix (e.g., high-fat, high-sugar).
-
Homogenization: Homogenize a representative portion of the food sample. For dry samples, a water content adjustment may be needed.
-
Weighing: Weigh 5-10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction Solvent Addition: Add 10 mL of an aqueous extraction solvent, typically water with 1% formic acid or a solution of 50 mM acetic acid and 10 mM EDTA in water.[3][5]
-
Shaking: Cap the tube and shake vigorously for 10-15 minutes using a mechanical shaker.
-
Salting Out (for QuEChERS): Add a salt mixture, commonly anhydrous magnesium sulfate and sodium chloride, to induce phase separation.
-
Centrifugation: Centrifuge the sample at ≥4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the aqueous supernatant to a clean tube for further cleanup.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant and add it to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents. A common combination is 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for UPLC-MS/MS analysis after filtration through a 0.22 µm syringe filter.
UPLC-MS/MS Analysis
The final extract is analyzed by UPLC-MS/MS. The following are typical instrumental parameters.
1. UPLC Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH HILIC or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of polar compounds |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
2. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
| 222.1 | 136.1 | 15 - 25 | 0.05 |
| 222.1 | 69.0 | 20 - 30 | 0.05 |
Note: The quantitative transition is typically 222.1 > 136.1, while 222.1 > 69.0 serves as a confirmatory transition.[1]
Quantitative Data Summary
The performance of the UPLC-MS/MS method for the determination of this compound has been validated across various food matrices. The following tables summarize the quantitative data from multiple studies.
Table 1: Method Validation Parameters for this compound
| Food Matrix | Linearity (r²) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Soybean | >0.99 | 0.03 | 85-110 | <15 | [6] |
| Honey | >0.99 | 0.001 | 86-106 | <10 | [7] |
| Corn | Not Specified | 0.02 (estimated) | High at 20 & 250 ng/g | Not Specified | [5] |
| Olive Oil | Not Specified | 0.02 (estimated) | Low at 250 ng/g | High at 20 & 250 ng/g | [5] |
| Animal Tissues (Liver) | >0.99 | 0.025-0.2 | 70-120 | <20 | [3] |
| Milk | >0.99 | 0.025-0.2 | 70-120 | <20 | [3] |
Table 2: Recovery Data for this compound in Various Food Matrices at Different Spiking Levels
| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Reference |
| Corn | 20 | >120 | [5] |
| Corn | 250 | >120 | [5] |
| Olive Oil | 250 | <70 | [5] |
| Honey | 5 | 86-106 | [7] |
Diagrams
Caption: Experimental workflow for the determination of this compound in food matrices.
Conclusion
The UPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in a variety of food matrices. The direct injection analysis, coupled with a straightforward sample preparation protocol, allows for high-throughput monitoring of this important herbicide metabolite, ensuring compliance with regulatory standards and safeguarding consumer health. The validation data demonstrates good accuracy and precision across multiple food types, although matrix-specific optimization is always recommended for the highest quality results.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. fda.gov [fda.gov]
- 6. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for Aqueous Extraction of Glufosinate-N-acetyl from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851) is a widely used broad-spectrum herbicide. Its primary metabolite in genetically modified, herbicide-tolerant crops is Glufosinate-N-acetyl (NAG).[1][2] Accurate quantification of both glufosinate and this compound is crucial for regulatory compliance and food safety assessment.[1][2] This document provides a detailed protocol for the aqueous extraction of this compound from plant material, followed by cleanup and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established and validated procedures.[1][2][3]
Principle
The protocol employs an aqueous extraction solution to efficiently solubilize the polar analytes, this compound and its parent compound, from a homogenized plant matrix. Co-extractives such as proteins and non-polar compounds are subsequently removed through precipitation and solid-phase extraction (SPE) cleanup, respectively.[1] Quantification is achieved by LC-MS/MS, which offers high sensitivity and selectivity for these challenging analytes without the need for derivatization.[1]
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound and related compounds in soybeans.
| Analyte | Limit of Quantification (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) | Recovery Rate (%) |
| This compound (Glu-A) | 0.03 | 0.01 | 70-120 |
| Glufosinate | 0.04 | 0.01 | 70-120 |
| Glyphosate (B1671968) | 0.02 | 0.005 | 70-120 |
| N-acetyl glyphosate (Gly-A) | 0.02 | 0.005 | 70-120 |
| MPPA | 0.06 | 0.02 | 70-120 |
| Data compiled from a study on soybeans.[2] |
Experimental Protocol
Sample Preparation and Homogenization
-
Obtain a representative sample of the plant material.
-
For samples with low water content, such as soybeans, homogenize the material into a fine powder using a blender or grinder.[1]
-
Store the homogenized sample in a sealed container at -20°C until extraction.
Aqueous Extraction
-
Weigh 1.0 g of the homogenized plant sample into a 50-mL polypropylene (B1209903) centrifuge tube.[2]
-
Add 5 mL of ultrapure water.[2]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.[2]
-
Add 5 mL of a 50% aqueous acetonitrile (B52724) solution to the tube.[2]
-
Vortex again for 5 minutes.[2]
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully collect the supernatant.
Protein Precipitation and Deproteination
-
To 400 µL of the supernatant, add 600 µL of acetonitrile.[2]
-
Allow the sample to stand for 5 minutes to facilitate protein precipitation.[2]
-
Centrifuge to pellet the precipitated proteins.[2]
-
Collect the clarified supernatant.
Solid-Phase Extraction (SPE) Cleanup
-
Dilute a 25-µL aliquot of the supernatant with 975 µL of water.[2]
-
Pre-condition a strong anion exchange (SAX) or a suitable polymer-based resin SPE column with 100 µL of 10% aqueous acetonitrile.[2]
-
Load 50 µL of the diluted sample solution onto the pre-conditioned SPE column.[2]
-
Wash the column with 100 µL of a 0.02% acetic acid aqueous solution to remove interfering compounds.[2]
-
Dehydrate the column by passing 100 µL of acetonitrile through it.[2]
-
The eluate containing the purified this compound is now ready for LC-MS/MS analysis. In some methods, a derivatization step may follow, though direct analysis is also common.[1][2]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
A UPLC system equipped with a column suitable for polar analytes, such as a Torus DEA Column, is recommended.[1]
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.2 mM ammonium (B1175870) acetate (B1210297) in methanol) and an organic solvent (e.g., acetonitrile).[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative mode is commonly used.[3]
-
Monitor the specific precursor-to-product ion transitions for this compound for quantification.
-
Experimental Workflow Diagram
References
Application Note: Quantification of Glufosinate-N-acetyl in Plant Matrices using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glufosinate (B12851) is a widely used non-selective herbicide. In genetically modified, glufosinate-tolerant crops, the herbicide is rapidly metabolized to Glufosinate-N-acetyl (N-acetyl-glufosinate or NAG).[1][2] The quantification of both glufosinate and its metabolite, NAG, is crucial for regulatory compliance and food safety assessment.[2] This application note describes a robust and sensitive method for the quantification of this compound in various plant matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a stable isotopically labeled (SIL) internal standard. The use of an SIL standard in a stable isotope dilution analysis (SIDA) approach provides the highest accuracy by correcting for matrix effects, extraction inconsistencies, and instrument variability.[3]
Principle of Isotope Dilution Analysis
Stable Isotope Dilution Analysis is an analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the sample preparation process. The SIL standard is chemically identical to the analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. Because the SIL standard and the native analyte can be distinguished by their mass difference in the mass spectrometer, the ratio of their signal responses is used for quantification. This approach effectively cancels out signal suppression or enhancement from the sample matrix, leading to highly accurate and precise results.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Materials and Instrumentation
3.1 Reagents and Standards
-
This compound (≥95% purity)
-
This compound-d3 (or other suitable isotopic variant, ≥95% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (reagent grade)
-
Disodium EDTA (reagent grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
3.2 Instrumentation
-
Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A column suitable for polar compounds, such as a Cogent Diamond Hydride 2.o™ (2.1 x 50 mm, 2.2 µm) or Waters Torus DEA column.[2][4]
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of native this compound and the this compound-d3 internal standard (IS) in a 90:10 water:acetonitrile mixture. Store at 4°C.[5]
-
Working IS Solution (1 µg/mL): Dilute the IS stock solution with 90:10 water:acetonitrile to create a working internal standard solution for spiking samples.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the native this compound stock solution and a constant volume of the working IS solution. A typical calibration range is 0.5 to 100 ng/mL.
Sample Preparation and Extraction
The following protocol is a generalized procedure for plant matrices. Optimization may be required for specific commodities, especially those with high fat or protein content like soybeans.[2]
Caption: General experimental workflow for sample preparation and analysis.
-
Homogenization: Homogenize the plant sample (e.g., corn, soybean, cotton leaf) to a uniform consistency.
-
Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL working IS solution to the sample.
-
Extraction: Add 20 mL of extraction solvent (50 mM Acetic acid and 10 mM EDTA in water).[2][6]
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the cartridge. This can be done in a "pass-through" mode to retain non-polar co-extractives.[2]
-
Collect the eluate. For some applications, a wash step may be necessary.
-
-
Final Preparation: Transfer an aliquot of the eluate into an autosampler vial for analysis. In some cases, a dilution with methanol or a solvent exchange step may be required before injection.[2]
LC-MS/MS Method
The following parameters provide a starting point for method development.
Table 1: LC-MS/MS Operating Conditions
| Parameter | Setting |
|---|---|
| LC Column | Cogent Diamond Hydride 2.o™ (2.1 x 50 mm, 2.2 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 95% Acetonitrile / 5% Water / 10 mM Ammonium Acetate |
| Gradient | Start at 90% B, hold for 1 min, decrease to 5% B over 0.2 min, hold for 3.8 min, return to 90% B over 0.2 min. |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 1-5 µL |
| Column Temp. | 40 °C |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 222.0 | 136.0 (Quantifier) | 100 | 30 | 20 |
| 222.0 | 69.0 (Qualifier) | 100 | 30 | 15 |
| This compound-d3 (IS) | 225.0 | 139.0 (Quantifier) | 100 | 30 | 20 |
Note: MRM transitions are based on published data for the native compound and predicted for the d3-labeled standard.[2] These values must be optimized empirically on the specific instrument used.
Data Analysis and Quantification
The concentration of this compound in the sample is determined by calculating the peak area ratio of the native analyte to the SIL internal standard. A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations. The concentration of the analyte in the unknown sample is then interpolated from this curve.
Method Performance and Validation
The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its performance is suitable for its intended purpose. Key validation parameters are summarized below.
Metabolic Pathway
In glufosinate-resistant plants, the bar or pat gene encodes for an enzyme (phosphinothricin N-acetyltransferase) that acetylates glufosinate, rendering it non-toxic to the plant.[1]
Caption: Metabolic conversion of Glufosinate to this compound.
Table 3: Representative Method Validation Data
| Validation Parameter | Typical Performance |
|---|---|
| Linearity (R²) | > 0.99[2] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/g (ppb), depending on matrix[7] |
| Limit of Detection (LOD) | 0.1 - 10 ng/g (ppb), depending on matrix |
| Accuracy (Recovery) | 80 - 120%[7] |
| Precision (RSD) | < 20%[2] |
Note: These values are representative and are based on data from similar published methods.[2][7] Actual performance may vary based on matrix and instrumentation.
Conclusion
The described LC-MS/MS method, employing stable isotope dilution, offers a highly accurate, sensitive, and robust approach for the quantification of this compound in complex plant matrices. The use of a stable isotopically labeled internal standard is critical for mitigating matrix effects and ensuring data reliability, making this method ideal for regulatory monitoring, food safety analysis, and research applications.
References
- 1. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. mtc-usa.com [mtc-usa.com]
- 5. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. academic.oup.com [academic.oup.com]
Analysis of Glufosinate-N-acetyl in Genetically Modified Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851) is a broad-spectrum herbicide widely used in agriculture, particularly with genetically modified (GM) crops engineered for glufosinate tolerance. These crops express the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, which detoxifies the active ingredient of glufosinate, L-phosphinothricin, by converting it into Glufosinate-N-acetyl (N-acetyl-L-glufosinate, NAG). Consequently, the primary residue found in these crops is this compound.[1][2] Regulatory bodies often require the quantification of both glufosinate and its metabolites, including this compound, to ensure food and feed safety.[3] This document provides detailed application notes and protocols for the analysis of this compound in various GM crop matrices.
The analysis of this compound presents challenges due to its high polarity and ionic nature, which can lead to poor retention on conventional reversed-phase liquid chromatography columns and matrix effects in mass spectrometry.[3] The protocols outlined below address these challenges through appropriate sample preparation, derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Metabolic Pathway of Glufosinate in Genetically Modified Crops
In non-tolerant plants, glufosinate inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia.[2] In glufosinate-tolerant GM crops, the introduced pat gene expresses the PAT enzyme, which provides resistance by acetylating glufosinate to the non-herbicidal this compound.
Quantitative Data Summary
The following tables summarize the residue levels of this compound found in various genetically modified crops and the performance of analytical methods for its quantification.
Table 1: Residue Levels of this compound in Genetically Modified Crops
| Crop | Plant Part | This compound Residue Level (mg/kg) | Reference(s) |
| Maize | Grain | 0.07 - 0.3% of total residue | [4][5] |
| Treated Leaves | Highest content | [4][5] | |
| Forage | <0.010 | [6] | |
| Oilseed Rape (Canola) | Whole Plant | 91% of total residue | [4][5] |
| Grains | 0.4 - 0.6% of total residue | [4][5] | |
| Meal (untoasted) | - | [1] | |
| Meal (toasted) | - | [1] | |
| Soybean | Meal for feed | Detected | [7] |
Table 2: Performance of Analytical Methods for this compound Quantification
| Method | Matrix | LOQ (mg/kg) | Recovery (%) | Precision (RSD%) | Reference(s) |
| LC-MS/MS | Soybean | 0.03 | 97 - 108 | 4 - 9 |
Experimental Protocols
Protocol 1: Analysis of this compound in Soybeans by LC-MS/MS with MTBSTFA Derivatization
This protocol is adapted from a method for the simultaneous determination of glufosinate and its metabolites in soybeans.[7]
1. Sample Preparation and Extraction
-
Homogenize soybean samples to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 2 mL of the filtered extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering compounds.
-
Elute the analytes with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the sample to room temperature.
4. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatograph
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific precursor > product ion transitions for the derivatized this compound.
Protocol 2: General Sample Preparation for Plant Tissues (e.g., Maize, Canola)
This protocol provides a general framework for the extraction of glufosinate and its metabolites from various plant tissues.
1. Sample Homogenization
-
For dry samples (e.g., grain, seeds), grind to a fine powder.
-
For high-moisture samples (e.g., leaves, forage), homogenize with dry ice or in a blender.
2. Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., water, methanol/water mixture, or acidic water).
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 8000 rpm for 15 minutes.
-
Collect the supernatant.
3. Cleanup (Optional, depending on matrix complexity)
-
For complex matrices, a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
4. Derivatization and LC-MS/MS Analysis
-
Follow steps 3 and 4 from Protocol 1.
Conclusion
The analysis of this compound is crucial for monitoring herbicide residues in genetically modified crops and ensuring regulatory compliance. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists involved in the safety assessment of GM crops. The LC-MS/MS method with derivatization offers a sensitive and reliable approach for the quantification of this compound in various plant matrices. Proper validation of the analytical method is essential to ensure accurate and reproducible results.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. biodic.go.jp [biodic.go.jp]
- 3. waters.com [waters.com]
- 4. Distribution and metabolism of D/L-, L- and D-glufosinate in transgenic, glufosinate-tolerant crops of maize (Zea mays L ssp mays) and oilseed rape (Brassica napus L var napus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Monitoring Glufosinate-N-acetyl Residues in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the determination of N-acetyl-glufosinate (Glu-A or NAG), a principal metabolite of the herbicide glufosinate (B12851), in various environmental matrices such as water, soil, and plant-based samples. The methodologies described are primarily based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for trace residue analysis.[1][2] This note includes comprehensive procedures for sample preparation, extraction, cleanup, and instrumental analysis, along with method performance data.
Introduction
Glufosinate is a widely used broad-spectrum herbicide. In genetically modified, glufosinate-tolerant crops, it is metabolized into N-acetyl-glufosinate (NAG).[3] Therefore, monitoring for both the parent compound and NAG is crucial for regulatory compliance and environmental assessment.[3] The high polarity and ionic nature of these compounds present analytical challenges, often requiring specific extraction techniques and chromatographic conditions for accurate quantification.[3][4] The methods outlined below provide robust and validated approaches for analyzing these challenging analytes in complex environmental samples.
Materials and Reagents
-
Standards: Analytical standards of Glufosinate-N-acetyl (NAG), Glufosinate, and its other metabolites (e.g., MPPA).
-
Internal Standards (IS): Stable isotope-labeled standards (e.g., Glufosinate-d3).[5]
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, acetic acid, ammonium (B1175870) formate, ethylenediaminetetraacetic acid (EDTA), and derivatization agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) if required.[1][6]
-
Solid Phase Extraction (SPE): Reversed-phase (C18), ion-exchange (anion and cation), or polymer-based cartridges (e.g., Oasis HLB, Oasis MCX).[2][5][6]
Experimental Workflows and Protocols
The overall analytical workflow involves sample collection, preparation (extraction and cleanup), and instrumental analysis.
Caption: High-level overview of the analytical workflow.
Protocol 1: Analysis in Water Samples
This protocol is adapted for surface water, groundwater, and drinking water.
-
Sample Preparation:
-
Cleanup (Optional, if required):
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., anion exchange).
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes using a suitable solvent, such as 2% formic acid in water.[7]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[7]
-
-
Analysis:
-
Filter the final solution through a 0.45 µm filter.[7]
-
Inject the sample into the LC-MS/MS system.
-
Protocol 2: Analysis in Soil Samples
This protocol is designed for the extraction of NAG from complex soil matrices.
-
Sample Extraction:
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.[7]
-
Add 20 mL of an aqueous extraction solution (e.g., water containing EDTA and acetic acid, or a dilute formic acid solution).[1][3]
-
Fortify with an internal standard.
-
Shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
Take an aliquot of the supernatant and load it onto a pre-conditioned SPE cartridge (e.g., Oasis HLB or anion exchange).[1] The SPE cartridge can be used in a "pass-through" mode to retain particulates and non-polar co-extractives.[3]
-
Elute the analytes as described in Protocol 1.
-
Evaporate the eluate and reconstitute in the initial mobile phase for analysis.
-
-
Analysis:
-
Filter the reconstituted sample and inject it into the LC-MS/MS system.
-
Caption: Detailed workflow for soil sample preparation.
Protocol 3: Analysis in Plant Matrices (e.g., Soybeans)
This protocol addresses high-protein and high-fat matrices.[3]
-
Sample Extraction:
-
Homogenize the sample (e.g., soybeans) in a blender.[3]
-
Weigh a representative portion (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent designed to precipitate protein, such as water containing EDTA and acetic acid.[3]
-
Add the internal standard, vortex, and shake mechanically.
-
Centrifuge to separate the solid material from the liquid extract.
-
-
Cleanup:
-
Analysis:
-
The final cleaned extract is typically diluted with methanol or mobile phase before injection to minimize matrix effects.[3]
-
Filter and inject into the LC-MS/MS system.
-
Instrumental Analysis: LC-MS/MS
-
Chromatography: Due to the high polarity of NAG, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column combining reversed-phase and anion exchange is often preferred for good retention and separation.[2][4]
-
Mass Spectrometry: Analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] N-acetyl-glufosinate is usually detected in negative ionization mode.[2]
Table 1: Example LC-MS/MS Parameters for N-acetyl-glufosinate (NAG)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| N-acetyl-glufosinate (NAG) | 222 | 136 | 20 | ESI- |
| 222 | 69 | 15 | ESI- | |
| Glufosinate | 180 | 85 | 16 | ESI+ |
| 180 | 95 | 16 | ESI+ |
Source: Adapted from published application notes.[3]
Method Performance and Quantitative Data
The performance of the analytical method must be validated by assessing linearity, accuracy (recovery), precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Performance for Glufosinate and N-acetyl-glufosinate (NAG) in Various Matrices
| Matrix | Analyte | LOQ | Average Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|
| Soybean | Glufosinate | 0.04 mg/kg | Not Specified | ≤6% | [8] |
| N-acetyl-glufosinate (NAG) | 0.03 mg/kg | Not Specified | ≤6% | [3][8] | |
| Honey | Glufosinate | 1 µg/kg | 86-106% | < 10% | [2] |
| N-acetyl-glufosinate (NAG) | 1 µg/kg | 86-106% | < 10% | [2] | |
| Soil | Glufosinate | 0.05 mg/kg | 80.7% | 1.00-2.39% | [4] |
| Water | Glufosinate | 0.05 mg/kg | 90.5% | 1.00-2.39% | [4] |
| Corn, Cotton, Grape | N-acetyl-glufosinate (NAG) | 50 ng/g | >80% | Not Specified | [1] |
| Tea, Soybean | N-acetyl-glufosinate (NAG) | 100 ng/g | >80% | Not Specified |[1] |
Note on Derivatization: While many modern methods allow for the direct analysis of NAG, derivatization with reagents like FMOC-Cl can improve chromatographic retention and sensitivity, especially when using traditional reversed-phase columns.[1] However, direct analysis is often preferred as it simplifies the sample preparation process.[2] Methods have also been developed using other derivatization agents like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) or trimethylorthoacetate.[8][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. epa.gov [epa.gov]
- 8. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Glufosinate and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851) is a widely used broad-spectrum herbicide. Its non-selective action and rapid degradation in the environment make it a popular choice for weed control in various agricultural and non-agricultural settings.[1][2] Understanding the metabolic fate of glufosinate in different matrices such as plants, soil, and biological fluids is crucial for environmental monitoring, food safety assessment, and toxicological studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and selective identification and quantification of glufosinate and its metabolites.[3][4] This application note provides detailed protocols and data for the analysis of glufosinate and its key metabolites using LC-HRMS.
Glufosinate Metabolism
The metabolism of glufosinate varies depending on the biological system. In plants and soil, the primary metabolites are 3-methylphosphinico-propionic acid (MPP or MPPA) and 2-methylphosphinico-acetic acid (MPA).[5][6] In genetically modified glufosinate-tolerant crops, a major metabolite is N-acetyl-glufosinate (NAG).[6][7]
The metabolic pathway of glufosinate primarily involves deamination and oxidation. The inhibition of glutamine synthetase by glufosinate leads to an accumulation of ammonia, which is a key aspect of its herbicidal activity.[2][8]
Experimental Protocols
This section details the methodologies for sample preparation and LC-HRMS analysis for the determination of glufosinate and its metabolites.
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Due to the high polarity of glufosinate and its metabolites, specific extraction and cleanup steps are necessary.[7][9]
Protocol 1: Extraction from Soil and Water Samples
This protocol is adapted for environmental matrices.
-
Extraction:
-
For soil: Extract 10 g of homogenized soil with 20 mL of a 5% (v/v) ammonium (B1175870) hydroxide (B78521) solution by shaking for 30 minutes.[5] Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice.
-
For water: Acidify the water sample (100 mL) to pH 2 with formic acid.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX cartridge (60 mg, 3 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]
-
Load the supernatant (from soil extract) or the acidified water sample onto the cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove interferences.
-
Elute the analytes with 5 mL of methanol:water:ammonia (70:25:5 v/v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-HRMS analysis.[10]
-
Protocol 2: Extraction from Plant Material (e.g., Soybean)
This protocol is suitable for complex plant matrices.[7]
-
Extraction:
-
Homogenize 5 g of the plant sample with 20 mL of a solution containing 10 mM EDTA and 0.1% acetic acid in water.
-
Shake vigorously for 15 minutes and centrifuge at 5000 rpm for 10 minutes.
-
-
Cleanup (Pass-through SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Pass the supernatant through the SPE cartridge to remove non-polar interferences.[7]
-
-
Dilution:
-
Dilute the cleaned extract 1:3 with methanol before injection into the LC-HRMS system.[7]
-
Protocol 3: Extraction from Biological Fluids (Urine/Plasma)
This protocol is designed for biomonitoring applications.
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Collect the supernatant.
-
-
Dilution (for urine):
-
Dilute urine samples 1:10 with deionized water.[10]
-
-
SPE Cleanup:
-
Final Preparation:
-
Neutralize the eluate with ammonium hydroxide.
-
Evaporate to dryness and reconstitute in 500 µL of the initial mobile phase.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
The following conditions are a general guideline and may require optimization for specific instruments and applications.
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A mixed-mode column such as the Acclaim™ Trinity™ Q1 or a specific polar pesticide column like the Waters Torus DEA is recommended for good retention of these polar compounds.[7][11]
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or TOF).
-
Ionization Source: Heated Electrospray Ionization (HESI), negative ion mode.
-
Scan Mode: Full scan for identification and Parallel Reaction Monitoring (PRM) or targeted SIM for quantification.
-
Resolution: >70,000 FWHM
-
Collision Energy (for PRM): Optimized for each analyte (typically 15-30 eV).
Data Presentation
The following tables summarize the quantitative performance data for the analysis of glufosinate and its metabolites from various studies.
Table 1: Mass Spectrometric Parameters for Glufosinate and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion(s) for PRM (m/z) |
| Glufosinate | 180.0631 | 136.0314, 85.0284 |
| MPP/MPPA | 153.0209 | 109.0284, 93.0335 |
| MPA | 125.0259 | 81.0335, 63.0049 |
| NAG | 222.0737 | 180.0631, 136.0314 |
Table 2: Method Performance Data
| Analyte | Matrix | LOQ (ng/mL) | Recovery (%) | RSD (%) | Reference |
| Glufosinate | Urine | 0.12 | 79.1 - 119 | 4 - 10 | [1] |
| MPP | Soil | 100 (ng/g) | 98.3 - 100.3 | 0.4 - 1.4 | [5] |
| Glufosinate | Soybean | 500 (ng/g) | 94 | ≤6 | [7] |
| NAG | Soybean | 500 (ng/g) | 92 | ≤6 | [7] |
| Glufosinate | Water | 50 (ng/L) | 92.0 | 17.8 | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the identification of glufosinate metabolites using LC-HRMS.
Conclusion
High-resolution mass spectrometry provides the necessary sensitivity and selectivity for the robust identification and quantification of glufosinate and its metabolites in diverse and complex matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of environmental science, food safety, and toxicology. The adaptability of the described methods allows for their implementation in routine monitoring programs as well as in-depth metabolic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. agriculture.basf.com [agriculture.basf.com]
- 3. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. lcms.cz [lcms.cz]
- 8. sbcpd.org [sbcpd.org]
- 9. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Glufosinate-N-acetyl LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Glufosinate-N-acetyl.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the mitigation of matrix effects.
Question: I am observing significant signal suppression for this compound in my sample matrix. What are the likely causes and how can I resolve this?
Answer:
Signal suppression, a common matrix effect in LC-MS/MS analysis, can be caused by co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source. For this compound, this is a frequent challenge due to its polar nature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal suppression in this compound analysis.
Detailed Steps:
-
Sample Preparation Review:
-
Solid-Phase Extraction (SPE): Inadequate cleanup is a primary cause of matrix effects. For complex matrices like soybeans, a robust SPE cleanup is crucial. Consider using cartridges that can effectively remove interferences. For instance, a "pass-through" mode with an appropriate SPE cartridge can retain particulates and non-polar co-extractives.[1]
-
Derivatization: Due to the high polarity of Glufosinate (B12851) and its metabolites, derivatization can improve chromatographic retention and reduce interference from other polar matrix components.[2][3] Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA).[2][3]
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of matrix components reaching the MS source. A 1:3 dilution with methanol (B129727) before UPLC-MS/MS has been shown to be effective in some applications.[1]
-
-
Chromatographic Evaluation:
-
Column Chemistry: Standard C18 columns may not provide sufficient retention for polar compounds like this compound, leading to co-elution with matrix interferences in the void volume. Consider alternative column chemistries such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (e.g., HILIC and weak anion exchange).[1] Ion chromatography (IC) coupled with MS/MS can also offer excellent retention and resolution for polar anionic pesticides.[4]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can help to chromatographically separate this compound from interfering matrix components. The addition of a small amount of ammonium (B1175870) acetate (B1210297) to the mobile phase has been shown to improve sensitivity for some related compounds.[2]
-
-
Mass Spectrometry Parameter Optimization:
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that matches the samples can help to compensate for signal suppression.[1]
-
Question: I am observing poor peak shape (e.g., tailing) for this compound. What could be the cause and how can I improve it?
Answer:
Poor peak shape, particularly tailing, for this compound and related compounds can be attributed to interactions with metal ions within the LC system, including the column, tubing, and MS source.
Troubleshooting Steps:
-
LC System Passivation: The chelation of polar, phosphorylated compounds with metal ions is a known issue.[5]
-
EDTA Addition: The addition of ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase can help to chelate metal ions and prevent their interaction with the analyte. However, high concentrations of EDTA can cause ion suppression.[6]
-
Acid Passivation: Passivating the LC system with an acidic solution can also help to minimize these interactions.
-
-
Column Choice: The choice of column can influence peak shape. Columns with packing materials that have low metal content are preferable.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimizing the pH can lead to improved peak shape.
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation workflow for the analysis of this compound in a complex matrix like soybeans?
A1: A common workflow involves extraction with an aqueous solution, protein precipitation, and cleanup using SPE.
Caption: A typical sample preparation workflow for this compound in soybeans.
This method effectively extracts the polar analytes while removing a significant portion of the protein and non-polar interferences.[1]
Q2: Is derivatization necessary for the analysis of this compound?
A2: While direct analysis is possible, derivatization is a common strategy to improve chromatographic performance and sensitivity.[2][3] Derivatization can:
-
Increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.
-
Improve ionization efficiency in the mass spectrometer.
-
Move the analyte's retention time away from the early-eluting, highly polar matrix components.
However, derivatization adds an extra step to the sample preparation process and requires careful optimization.
Q3: What are some key MRM transitions for this compound?
A3: The specific MRM (Multiple Reaction Monitoring) transitions will depend on the instrument and source conditions. However, based on published data for N-acetyl glufosinate, common transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetyl glufosinate | 222 | 136 |
| N-Acetyl glufosinate | 222 | 69 |
Table 1: Example MRM transitions for N-Acetyl glufosinate.[1]
It is crucial to optimize these transitions on your specific LC-MS/MS system.
Q4: How can I assess the extent of matrix effects in my analysis?
A4: The magnitude of matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for Soybean Matrix
This protocol is adapted from a published method for the analysis of glufosinate and its metabolites in soybeans.[1]
-
Extraction:
-
Weigh a representative homogenized sample of soybean.
-
Add an extraction solution of water containing EDTA and acetic acid.
-
This solution helps to precipitate proteins and extract the polar analytes.[1]
-
-
Cleanup:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Pass the supernatant through an SPE cartridge in "pass-through" mode to remove suspended particles and non-polar co-extractives.[1]
-
-
Preparation for Injection:
-
Dilute the cleaned extract with methanol (e.g., 1:3 ratio) before injection into the LC-MS/MS system.[1]
-
Protocol 2: Derivatization with FMOC-Cl
This is a general procedure for derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
pH Adjustment: Adjust the pH of the sample extract to alkaline conditions using a borate (B1201080) buffer. This is necessary for the aminolysis reaction to proceed.[6]
-
Derivatization Reaction:
-
Add a solution of FMOC-Cl in a suitable solvent (e.g., acetonitrile).
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Quenching: Stop the reaction by adding an acid, such as formic acid.
-
Cleanup: Perform a solid-phase extraction (SPE) cleanup to remove excess derivatizing reagent and other byproducts.
Quantitative Data Summary
The following table summarizes recovery and precision data from a study on the analysis of glufosinate and its metabolites in honeybees, which demonstrates the performance of a validated LC-MS/MS method.
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr %) |
| Glufosinate | 0.01 | 95 | 8 |
| N-acetyl glufosinate | 0.01 | 98 | 7 |
| Glyphosate | 0.01 | 92 | 10 |
| N-acetyl glyphosate | 0.01 | 101 | 6 |
Table 2: Example recovery and precision data for polar pesticides in a complex matrix.[7]
This data indicates that with proper method validation, high accuracy and precision can be achieved for the analysis of this compound and related compounds.
References
- 1. lcms.cz [lcms.cz]
- 2. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of Glufosinate-N-acetyl
Welcome to the technical support center for the trace level detection of Glufosinate-N-acetyl. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sensitive analysis of this metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound at trace levels?
The primary challenges in detecting this compound, and its parent compound glufosinate (B12851), at trace levels stem from their high polarity and ionic nature. These characteristics lead to:
-
Poor retention on conventional reversed-phase liquid chromatography (LC) columns: This results in co-elution with other matrix components and poor chromatographic separation.[1]
-
Low volatility: This makes analysis by gas chromatography (GC) difficult without derivatization.[2]
-
Matrix effects: Components of the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting sensitivity and accuracy.[1]
-
Lack of a strong chromophore: This makes detection by UV-Vis spectrophotometry challenging.[3]
Q2: What is the most common analytical technique for the trace level detection of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective detection of this compound.[1][4] This method offers high sensitivity and specificity, allowing for the detection of trace levels in complex matrices.
Q3: Is derivatization necessary for the analysis of this compound?
While direct analysis of this compound is possible with LC-MS/MS, derivatization is often employed to improve sensitivity and chromatographic performance.[4] Derivatization can enhance the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and improved ionization efficiency in the mass spectrometer. However, it's important to note that some derivatization agents, like 9-fluorenylmethyl chloroformate (FMOC-Cl), are not suitable for N-acetylated metabolites.[5]
Q4: What are some common derivatization reagents used for related compounds like glufosinate, and are they applicable to its N-acetyl metabolite?
Several derivatization reagents are used for glufosinate, and their applicability to this compound should be considered carefully. Common reagents include:
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with the primary amine group of glufosinate to form a highly fluorescent and UV-active derivative.[3][6] However, it is not suitable for N-acetylated metabolites as the amine group is already modified.[5]
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): A silylating agent that can derivatize both the amine and carboxylic acid groups. This has been successfully used for the analysis of both glufosinate and its N-acetyl metabolite.[4][7]
-
Trimethyl orthoacetate: Used in combination with acetic anhydride (B1165640) for N-acetyl, O-methyl derivatization.[2][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate LC column chemistry for polar analytes. - Matrix effects from the sample. - Chelation of the analyte with metal ions in the LC system or sample. | - Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.[5] - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[1] - Add a chelating agent like EDTA to the mobile phase or sample to minimize metal interactions.[3] |
| Low Sensitivity / Poor Signal-to-Noise Ratio | - Ion suppression from co-eluting matrix components. - Inefficient ionization of the analyte. - Suboptimal MS/MS parameters. | - Enhance sample preparation with techniques like solid-phase extraction (SPE) to remove matrix interferences.[1] - Consider derivatization to improve ionization efficiency.[4] - Optimize MS/MS parameters, including collision energy and precursor/product ion selection, through infusion of a standard solution. - Use an isotopically labeled internal standard to compensate for matrix effects and variations in instrument response.[10] |
| Inconsistent Retention Times | - Unstable LC column equilibration. - Changes in mobile phase composition. - Column degradation. | - Ensure the column is thoroughly equilibrated before each injection sequence. - Prepare fresh mobile phase daily and ensure accurate composition. - Use a guard column to protect the analytical column from contaminants. |
| No Peak Detected | - Analyte concentration is below the limit of detection (LOD). - Improper sample preparation leading to analyte loss. - Incorrect MS/MS transition being monitored. | - Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation. - Review and optimize the sample extraction and cleanup procedure to ensure good recovery. - Verify the precursor and product ion masses for this compound and ensure the correct MRM transition is being monitored. |
Experimental Protocols
Sample Preparation using Solid-Phase Analytical Derivatization (SPAD) with MTBSTFA
This method combines solid-phase extraction (SPE) with simultaneous derivatization for a streamlined and efficient workflow.[4][7]
Materials:
-
Soybean sample (or other relevant matrix)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Presh-SPE AX3 column (or equivalent strong anion exchange SPE column)
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
LC-MS/MS system
Procedure:
-
Extraction: Homogenize the sample and extract with water.
-
Trapping: Load the aqueous extract onto a conditioned Presh-SPE AX3 column. The analyte will be retained on the sorbent.
-
Dehydration: Wash the column with acetonitrile to remove water.
-
Derivatization: Pass a solution of MTBSTFA in a suitable solvent through the column. The derivatization reaction occurs on the solid phase at ambient temperature.
-
Elution: Elute the derivatized analyte from the column using an appropriate solvent.
-
Analysis: Analyze the eluate by LC-MS/MS.
Derivatization with FMOC-Cl (for Glufosinate)
This protocol is for the derivatization of the primary amine-containing parent compound, glufosinate, and is provided for reference as a common technique for related analytes.
Materials:
-
Glufosinate standard or sample extract
-
Borate (B1201080) buffer (to maintain alkaline pH)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile
-
Solvent for quenching the reaction (e.g., hexane)
-
LC-MS/MS system
Procedure:
-
pH Adjustment: Adjust the pH of the sample or standard solution to alkaline conditions (pH > 9) using borate buffer. This is crucial for the reaction to proceed.[3]
-
Derivatization Reaction: Add the FMOC-Cl solution to the sample and allow the reaction to proceed. The reaction time can be optimized, but several hours at room temperature is common.[11]
-
Quenching: After the desired reaction time, quench the reaction by adding a solvent like hexane (B92381) to remove excess FMOC-Cl.
-
Extraction: Extract the derivatized analyte into an organic solvent suitable for injection into the LC-MS/MS.
-
Analysis: Analyze the organic extract by LC-MS/MS.
Quantitative Data Summary
| Analytical Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS with SPAD-MTBSTFA Derivatization | This compound (Glu-A) | Soybeans | 0.03 mg/kg | Not specified | [4] |
| LC-MS/MS without Derivatization | This compound (NAG) | Soybean | 0.5 mg/kg (spiked level) | Not specified | [5] |
| LC-MS/MS with FMOC-Cl Derivatization | Glufosinate | Water | 0.02 µg/L | 99-114 | [10] |
| LC-MS/MS without Derivatization | Glufosinate | Human Urine | 0.40 ng/mL | 79.1-119 | [1] |
| CE-C(4)D with online preconcentration | Glufosinate | Drinking Water | 0.1-2.2 µg/L | Not specified | [12] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. [escholarship.org]
- 4. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and direct determination of glyphosate, glufosinate, and aminophosphonic acid by online preconcentration CE with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Glufosinate-N-acetyl Extraction from Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Glufosinate-N-acetyl from fatty matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from fatty matrices.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Inefficient extraction from the fatty matrix. Co-extraction of lipids interfering with the analytical method. Analyte loss during cleanup steps. | - Optimize Extraction Solvent: this compound is a polar compound. Aqueous extraction solutions are often effective. A study on soybeans used water with EDTA and acetic acid to precipitate protein and extract the analytes.[1] Another option is a mixture of acidified water and acetonitrile (B52724).[2] For palm oil, extraction with acidified water (0.1 M HCl) has been shown to reduce lipid co-extraction.[3][4] - Employ a QuEChERS-based method: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is adaptable for fatty matrices. It often involves an extraction with acetonitrile followed by a cleanup step.[5] - Refine Cleanup Procedure: Use of sorbents like C18 can effectively retain fats.[2] For the QuEChERS method, a dispersive solid-phase extraction (dSPE) cleanup with C18 and primary secondary amine (PSA) sorbents can be used to remove fatty acids and other interferences.[5] In some cases, a freeze-out step can be employed to remove residual fat before cleanup.[6] |
| High Matrix Effects in LC-MS/MS Analysis | Co-eluting matrix components suppressing or enhancing the analyte signal. | - Improve Cleanup: In addition to C18 and PSA, other sorbents like Z-sep or ENVI-Carb can be tested for their efficiency in removing interfering compounds.[2][7] A comparison of different cleanup procedures showed that PRiME HLB cartridges can be effective and cost-efficient.[2][7] - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects.[1][2] - Dilution: Diluting the final extract can mitigate matrix effects, but it is important to ensure the analyte concentration remains above the limit of quantitation (LOQ).[1] |
| Poor Chromatographic Peak Shape | Interaction of the analyte with the analytical column or interference from the matrix. | - Acidify Mobile Phase/Extract: Addition of a small amount of acid, such as formic acid, to the mobile phase or the final extract can improve the peak shape for polar acidic compounds like this compound.[5] - Use of Specialized Columns: Columns designed for polar analytes, such as a Torus DEA column which utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) and Weak Anion Exchange (WAX) interactions, can provide better retention and peak shape.[1] A Hypercarb column has also been shown to provide good results for glyphosate (B1671968) and its metabolites.[8][9] |
| Inconsistent Results/Poor Reproducibility | Variability in sample homogenization. Incomplete phase separation during liquid-liquid extraction. Inconsistent cleanup. | - Ensure Thorough Homogenization: Fatty matrices can be difficult to homogenize. Ensure a representative subsample is taken for extraction. - Optimize Centrifugation: Increase centrifugation time or speed to ensure clear separation of the aqueous and organic layers.[5] - Standardize Procedures: Follow a well-defined and validated protocol consistently for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from fatty matrices like oilseeds or animal tissue?
A1: There is no single "best" method as the optimal approach depends on the specific matrix and available instrumentation. However, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and versatile technique that can be adapted for fatty matrices.[5][6] It typically involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove fats and other interferences. For high-fat samples, modifications such as adding a C18 sorbent during cleanup or a freeze-out step are often necessary to improve lipid removal.[2][5][6]
Another effective approach is a targeted liquid-liquid extraction using an aqueous solvent, which leverages the high polarity of this compound. For instance, an extraction with acidified water can effectively extract the analyte while minimizing the co-extraction of nonpolar lipids.[3][4][8][9]
Q2: How can I minimize the co-extraction of lipids during the extraction process?
A2: Minimizing lipid co-extraction is crucial for obtaining clean extracts and reliable results. Here are some effective strategies:
-
Solvent Choice: Use a polar solvent system. For example, a mixture of water and a water-miscible organic solvent like acetonitrile or methanol (B129727) is often used. The proportion of water can be optimized to maximize analyte recovery while minimizing lipid solubility.[2] Extraction with 1% formic acid in water has proven effective for samples like adipose tissue.[8][9]
-
Low-Temperature Precipitation (Freeze-Out): After the initial extraction with an organic solvent like acetonitrile, the extract can be stored at a low temperature (e.g., -20°C) to precipitate a significant portion of the dissolved fats. The supernatant can then be collected for further cleanup.[6]
-
Solid-Phase Extraction (SPE) Cleanup: Employing SPE cartridges with nonpolar stationary phases like C18 is a very effective way to remove lipids from the extract.[2][10]
Q3: What are the recommended cleanup steps after the initial extraction?
A3: A thorough cleanup is essential to remove matrix components that can interfere with the analysis. Common cleanup strategies include:
-
Dispersive Solid-Phase Extraction (dSPE): This is a key step in the QuEChERS method. A combination of sorbents is added to the extract to remove specific types of interferences. For fatty matrices, a combination of C18 (to remove nonpolar lipids) and Primary Secondary Amine (PSA) (to remove fatty acids, sugars, and other polar interferences) is commonly used.[5]
-
Cartridge-Based Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge. For removing lipids, C18 cartridges are a popular choice.[10] Other specialized cartridges like PRiME HLB have also been shown to be effective.[2][7]
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary but can be beneficial depending on the analytical technique.
-
LC-MS/MS: Modern LC-MS/MS systems are often sensitive and selective enough to detect this compound without derivatization.[1][4][8][9] This simplifies the sample preparation workflow.
-
GC-MS or HPLC with Fluorescence Detection: For these techniques, derivatization is often required to make the polar, non-volatile this compound amenable to analysis. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[11][12] However, it's important to note that N-acetyl metabolites may not be suitable for derivatization with agents like FMOC-Cl that target primary or secondary amine groups.[1]
Q5: How can I overcome matrix effects in my LC-MS/MS analysis?
A5: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. Here are some strategies to address them:
-
Effective Cleanup: The most important step is to have a clean extract. Refer to the cleanup strategies mentioned in Q3.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to mimic the matrix effects seen in the actual samples and leads to more accurate quantification.[1][2]
-
Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects and any analyte loss during sample preparation.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample extract and can provide accurate quantification in the presence of significant matrix effects.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Fatty Matrices
This protocol is based on the QuEChERS methodology and is suitable for various fatty food matrices.[5]
-
Sample Homogenization: Homogenize the fatty matrix sample.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 1 minute.
-
-
Cleanup (Dispersive SPE):
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 50 mg of PSA sorbent, 50 mg of C18 sorbent, and 150 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 1 minute.
-
-
Analysis:
-
Take an aliquot of the supernatant for analysis by LC-MS/MS.
-
Protocol 2: Aqueous Extraction for High-Fat Matrices (e.g., Soybeans)
This protocol is adapted from a method for the determination of glyphosate and its metabolites in soybeans.[1]
-
Sample Homogenization: Homogenize the soybean sample.
-
Extraction:
-
Weigh a suitable amount of the homogenized sample.
-
Add an extraction solution of water containing EDTA and acetic acid. This helps to precipitate proteins and extract the polar analytes.
-
Shake or vortex to ensure thorough extraction.
-
Centrifuge to separate the solid and liquid phases.
-
-
Cleanup (SPE):
-
Pass the aqueous extract through an Oasis HLB SPE cartridge in "pass-through" mode. This helps to retain suspended particles and non-polar co-extractives.[13]
-
-
Analysis:
-
Dilute the cleaned extract (e.g., 1:3 with methanol) before injection into the UPLC-MS/MS system.[1]
-
Data Presentation
Table 1: Comparison of Cleanup Sorbent Performance for Glufosinate and Related Compounds in a Fatty Matrix (Mealworms) [2]
| Cleanup Procedure | Analyte | Recovery (%) |
| 50 mg C18 | Glyphosate | ~85% |
| AMPA | ~95% | |
| Glufosinate | ~90% | |
| N-acetyl glufosinate | ~85% | |
| PRiME HLB cartridge | Glyphosate | 92.0 ± 2.0% |
| AMPA | 99.6 ± 4.5% | |
| Glufosinate | 94.0 ± 10.5% | |
| N-acetyl glufosinate | 87.0 ± 2.5% | |
| EMR-lipid cartridge | Glyphosate | ~80% |
| AMPA | ~90% | |
| Glufosinate | ~85% | |
| N-acetyl glufosinate | ~95% | |
| 75 mg Z-sep | Glyphosate | 11.8 ± 5.1% |
| AMPA | 5.1 ± 11.3% | |
| Glufosinate | Not Reported | |
| N-acetyl glufosinate | Not Reported |
Note: This table presents a summary of findings. For detailed results and experimental conditions, please refer to the cited literature.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Effective and rugged analysis of glyphosate, glufosinate, and metabolites in Tenebrio molitor larva (mealworms) using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Analysis of Glyphosate, Glufosinate, and Their Metabolites in Palm Oil Using Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsertchemical.com [labsertchemical.com]
- 6. QuEChERS: About the method [quechers.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass S… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and Validation of a Residue Analysis Method for Glyphosate, Glufosinate, and Their Metabolites in Plant Matrixes by Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usrtk.org [usrtk.org]
- 13. fda.gov [fda.gov]
Troubleshooting poor peak shape in Glufosinate-N-acetyl chromatography
This guide provides troubleshooting solutions for common issues related to poor peak shape in the chromatographic analysis of Glufosinate-N-acetyl, a polar compound that presents unique analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good peak shape for this compound so challenging?
A: The difficulty in obtaining symmetrical peaks for this compound stems primarily from its high polarity and hydrophilic nature.[1][2] These properties lead to several analytical issues:
-
Poor Retention on Standard Columns: Highly polar compounds like this compound show weak interactions with traditional hydrophobic stationary phases (e.g., C18, C8), often resulting in elution near the column's dead volume.[3][4]
-
Secondary Interactions: The molecule can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns. These secondary interactions cause some molecules to be retained longer than others, leading to asymmetrical peaks, most commonly peak tailing.[5][6]
-
Mobile Phase Incompatibility: The choice of mobile phase and its pH is critical. An unsuitable mobile phase can lead to poor solubility, ionization issues, and distorted peak shapes.[7][8]
Troubleshooting Guides
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A: Peak tailing, an asymmetry with a prolonged trailing edge, is the most common peak shape problem. It degrades resolution and affects the accuracy of integration.[8]
Primary Causes & Solutions:
-
Chemical Cause: Secondary Silanol Interactions
-
Problem: The analyte interacts with ionized residual silanol groups (Si-OH) on the silica (B1680970) surface of the column, which provides a secondary, stronger retention mechanism for some of the analyte molecules.[5][9] This is a common issue for polar compounds.[6]
-
Solutions:
-
Use a Specialized Column: Employ a column designed for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC), Porous Graphitic Carbon (PGC), or a mixed-mode column.[3][10][11]
-
Use an End-Capped Column: Select a modern, high-purity, end-capped reversed-phase column where most residual silanols are deactivated.[5]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing the unwanted interaction.[6][8]
-
Add Mobile Phase Modifiers: Incorporating additives like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can help shield the silanol groups and improve peak shape.[7][12]
-
-
-
Physical Cause: Column Degradation or Contamination
-
Problem: A void at the column inlet, a partially blocked inlet frit, or contamination can disrupt the flow path, causing tailing for all peaks.[5][13]
-
Solutions:
-
Use a Guard Column: Protect the analytical column from contaminants.[13]
-
Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to remove particulates.
-
Regenerate the Column: Perform a column flush procedure (see Experimental Protocols). If the problem persists, the column may need replacement.[8]
-
-
| Cause Category | Specific Issue | Recommended Solution |
| Chemical | Secondary interactions with silanols | Use HILIC, PGC, or a modern end-capped column. Adjust mobile phase pH to < 3.[5][6][10] |
| Chemical | Inappropriate mobile phase pH | Buffer the mobile phase to a pH at least 2 units away from the analyte's pKa.[14] |
| Physical | Column overload (mass) | Reduce sample concentration or injection volume.[8] |
| Physical | Column contamination or void | Flush the column; if unresolved, replace it. Use a guard column.[5][13] |
| System | Extra-column volume (dead volume) | Minimize tubing length and use narrow-bore tubing (e.g., 0.005").[9] |
Q3: My this compound peak is fronting. How can I fix this?
A: Peak fronting, where the leading edge of the peak is sloped, is typically caused by column overload or issues with the sample solvent.[14][15]
Primary Causes & Solutions:
-
Cause: Mass Overload
-
Cause: Sample Solvent Incompatibility
-
Problem: Dissolving the sample in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase causes the analyte band to spread and distort upon injection.[13][14]
-
Solution: Ideally, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the analyte.
-
Q4: All my peaks, including this compound, are broad. What does this indicate?
A: Broad peaks can significantly reduce sensitivity and resolution. When all peaks are affected, the issue is typically physical or system-related rather than chemical.
Primary Causes & Solutions:
-
Cause: Column Deterioration
-
Cause: Extra-Column Volume (Dead Volume)
Q5: My this compound peak is splitting. What is the cause?
A: A split peak indicates that the analyte band is being divided into two or more paths as it moves through the system.
Primary Causes & Solutions:
-
Cause: Partially Blocked Column Frit
-
Problem: Particulate matter from the sample or mobile phase can clog the inlet frit, causing the sample flow to split as it enters the column.[13]
-
Solution: Disconnect the column from the detector and reverse its direction. Flush with a strong solvent to dislodge the particulates. Always filter samples to prevent this issue.[13]
-
-
Cause: Column Void
-
Problem: A void or channel in the packing material at the head of the column can cause the sample band to split.[13] This is a form of column degradation.
-
Solution: The column needs to be replaced.
-
Experimental Protocols
Protocol 1: Column Flushing and Regeneration (Reversed-Phase)
This procedure is intended to remove strongly adsorbed contaminants from the column. Always disconnect the column from the detector before flushing.
-
Initial Wash: Flush the column with 20-30 column volumes of the mobile phase without the buffer (e.g., if the mobile phase is 50:50 acetonitrile:water with buffer, flush with 50:50 acetonitrile:water).
-
Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile.
-
Stronger Solvent Wash (if needed): For very hydrophobic contaminants, flush with 20-30 column volumes of isopropanol.
-
Re-equilibration: Flush with 10-20 column volumes of the initial mobile phase (with buffer) until the baseline is stable.
Protocol 2: Sample Solvent Evaluation
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a strong, compatible solvent.
-
Prepare Test Samples: Dilute the stock solution to the final working concentration using different solvents:
-
Test 1: 100% Mobile Phase A (the weaker solvent)
-
Test 2: The initial mobile phase composition (e.g., 95% A, 5% B)
-
Test 3: 50:50 Acetonitrile:Water
-
-
Inject and Compare: Inject equal volumes of each test sample. The sample dissolved in the solvent that most closely matches the initial mobile phase should provide the best peak shape.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
References
- 1. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
- 10. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression in ESI-MS analysis of Glufosinate-N-acetyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of Glufosinate-N-acetyl.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a significant challenge in LC-MS/MS analysis, leading to reduced sensitivity, poor precision, and inaccurate quantification.[1][2] This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Severe Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2] | 1. Perform a Post-Column Infusion Test: Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the signal at the expected retention time confirms ion suppression.[3] 2. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][4] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, though this may impact detection limits.[1][5] |
| High Signal Variability (%RSD) | Inconsistent Matrix Effects: Sample-to-sample variations in the matrix composition lead to fluctuating levels of ion suppression.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction and improved precision.[7] 2. Optimize Chromatography: Improve chromatographic separation to resolve this compound from interfering matrix components. Consider alternative column chemistries like HILIC or mixed-mode columns.[8][9] |
| Poor Peak Shape (Tailing, Broadening) | Analyte Interaction with Metal Surfaces: Polar, anionic compounds like this compound can interact with metal components of the LC system (e.g., column hardware, frits), leading to poor peak shape and signal loss.[10] Mobile Phase Incompatibility: Inappropriate mobile phase pH or additives can affect peak shape. | 1. Use Metal-Free or PEEK-Lined LC Columns and Tubing: This minimizes the interaction of the analyte with metal surfaces, improving peak shape and recovery.[10] 2. Optimize Mobile Phase: Adjust the pH to ensure the analyte is in its desired ionic form. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[11][12] |
| Gradual Decrease in Signal Over a Sequence | Contamination of the Ion Source: Non-volatile buffers or matrix components can build up on the ion source, leading to a decline in sensitivity over time.[13] | 1. Use Volatile Buffers: Employ buffers like ammonium formate or ammonium acetate (B1210297) instead of non-volatile salts (e.g., phosphates).[12] 2. Implement Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the ESI source to remove accumulated contaminants.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in ESI-MS?
A1: Ion suppression for this compound, a polar and anionic compound, primarily stems from co-eluting matrix components that compete for ionization in the ESI source.[2] Key causes include:
-
High concentrations of endogenous matrix components such as salts, lipids, and proteins in biological samples.[1][6]
-
Competition for available charge on the ESI droplet surface. Analytes with higher surface activity or higher concentrations can monopolize the ionization process.[2]
-
Changes in droplet physical properties , like increased surface tension or viscosity due to matrix components, which hinder efficient solvent evaporation and ion release.[2]
-
Non-volatile mobile phase additives that can contaminate the ion source and suppress the analyte signal.[11][13]
Q2: How can I modify my sample preparation to reduce matrix effects?
A2: Effective sample preparation is the most critical step to minimize ion suppression.[1][4] Consider the following strategies:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar anionic compound like this compound, an anion-exchange SPE cartridge can be used to selectively retain the analyte while washing away neutral and cationic interferences.[8][14]
-
Liquid-Liquid Extraction (LLE): While generally providing cleaner extracts than protein precipitation, LLE can be challenging for highly polar compounds.[1]
-
Protein Precipitation (PPT): A simpler method, but it often results in the least clean extracts and may lead to significant ion suppression compared to SPE or LLE.[1]
-
Dilution: A straightforward approach to reduce the concentration of all matrix components. However, this may compromise the sensitivity required for trace-level analysis.[5]
Q3: What are the optimal LC and MS parameters to minimize ion suppression for this compound?
A3: Optimizing both chromatographic and mass spectrometric conditions is crucial.
-
Chromatography:
-
Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for retaining and separating highly polar compounds like this compound.[9] Mixed-mode columns (e.g., reversed-phase/anion exchange) can also provide excellent selectivity.[8] Using metal-free or PEEK-lined columns can prevent peak tailing and signal loss due to metal chelation.[10]
-
Mobile Phase: Use volatile additives like formic acid or ammonium formate. Avoid trifluoroacetic acid (TFA), which is a known strong signal suppressor in negative ion mode.[11][12]
-
-
Mass Spectrometry:
-
Ionization Mode: As an acidic compound, this compound is expected to ionize well in negative ESI mode ([M-H]⁻).[8][15] It is always advisable to screen both positive and negative modes during method development.[11]
-
Flow Rate: Reducing the ESI flow rate (e.g., to the low µL/min range) can sometimes reduce ion suppression by creating smaller, more efficiently desolvating droplets.[1]
-
Source Parameters: Optimize source temperature and gas flow rates (nebulizing and desolvation gas) to ensure efficient desolvation of the ESI droplets, which can help mitigate suppression effects.[11]
-
Q4: Are there alternative ionization techniques less prone to ion suppression for this compound?
A4: While ESI is the most common technique, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain analytes.[1] APCI relies on gas-phase ionization, which can be less affected by the matrix components that interfere with the ESI droplet formation and desolvation process. It is worthwhile to test APCI if severe and persistent ion suppression is observed with ESI.
Q5: How can I use internal standards to correct for ion suppression?
A5: The most effective way to compensate for ion suppression is by using a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte and will have the same chromatographic retention time and ionization efficiency.[7] Therefore, it will be affected by matrix-induced ion suppression to the same extent as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[5]
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol provides a detailed methodology for the analysis of this compound in a biological matrix (e.g., plasma), focusing on minimizing ion suppression.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C₂,¹⁵N (or other suitable SIL-IS)
-
LC-MS grade water, acetonitrile, and methanol (B129727)
-
Formic acid (≥98%)
-
Ammonium hydroxide
-
Mixed-mode anion exchange Solid-Phase Extraction (SPE) cartridges
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for similar polar anionic pesticides.[14]
| Step | Procedure |
| Sample Pre-treatment | To 250 µL of plasma, add 25 µL of the SIL-IS working solution. Vortex briefly. |
| Protein Precipitation | Add 750 µL of 1% formic acid in acetonitrile. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes. |
| SPE Conditioning | Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 1 mL of 3% ammonium hydroxide. |
| Sample Loading | Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. |
| Washing | Wash the cartridge with 2 mL of 3% ammonium hydroxide, followed by 2 mL of methanol to remove non-polar and neutral interferences. |
| Elution | Elute this compound and its SIL-IS with 3 mL of 3% formic acid in methanol. |
| Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). |
3. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system with metal-free or PEEK-lined components[10] |
| Column | HILIC Column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by infusing a standard solution of this compound (e.g., for N-Acetyl Glufosinate: 222 > 136, 222 > 69)[16] |
| Source Temperature | 400-500°C |
| IonSpray Voltage | -4500 V |
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and analysis.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Recommended workflow for sample preparation and analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Analysis of Glufosinate-N-acetyl without Derivatization
Welcome to the technical support center for the analysis of Glufosinate-N-acetyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for this compound without the need for derivatization, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the direct analysis of this compound without derivatization preferred?
A1: Direct analysis of this compound without derivatization is preferred because traditional derivatization agents like FMOC-Cl (9-fluorenylmethyl chloroformate) are not effective for N-acetylated metabolites.[1] This direct approach simplifies sample preparation, reduces the use of hazardous chemicals, and can shorten analysis time.[2]
Q2: What are the main challenges in analyzing this compound and other polar pesticides by LC-MS/MS?
A2: The primary challenges stem from the high polarity of these compounds.[3] This can lead to poor retention on conventional reversed-phase chromatography columns, resulting in co-elution with matrix components and unresolved peaks.[3] Other common issues include matrix effects (ion suppression or enhancement), poor peak shape, and retention time instability.[4][5][6]
Q3: Which type of chromatography column is recommended for the analysis of this compound without derivatization?
A3: Specialized columns are recommended to achieve adequate retention and separation. Options include:
-
Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb): These columns offer good retention for polar analytes.[3][7]
-
Mixed-mode columns: These columns combine hydrophilic interaction liquid chromatography (HILIC) and ion-exchange properties.[7]
-
Specialized polar-analyte columns (e.g., Torus DEA): These are designed for the analysis of polar anionic pesticides and have shown excellent chromatographic performance for this compound.[1]
Q4: What are typical sample preparation techniques for analyzing this compound in various matrices?
A4: A common approach involves an initial extraction with an aqueous solution, followed by a cleanup step. A widely used method is the Quick Polar Pesticides (QuPPe) method.[7] The general workflow includes:
-
Extraction: Homogenized samples are often extracted with water containing additives like formic acid, acetic acid, and EDTA to improve analyte stability and reduce protein precipitation.[8][9]
-
Cleanup: Solid-Phase Extraction (SPE) is frequently used for cleanup. Cartridges like Oasis HLB are used in a "pass-through" mode to remove non-polar interferences.[1][8] Anion exchange cartridges can also be employed.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Actions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase composition.- Secondary interactions with the analytical column.- Metal chelation with stainless steel components of the LC system.[4] | - Optimize the mobile phase pH and ionic strength.- Consider a different column chemistry (e.g., PGC, mixed-mode).- Passivate the LC system with an agent like medronic acid or use a bio-inert LC system. |
| High Variability and Poor Reproducibility | - Inconsistent sample preparation.- Matrix effects varying between samples.[5] | - Standardize the sample preparation protocol; consider using an automated liquid handler.- Employ stable isotopically labeled internal standards for quantification.[8] - Optimize the cleanup step to remove more interfering components. |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-elution of matrix components (e.g., salts, phospholipids) that affect the ionization efficiency of the analyte.[5] | - Improve sample cleanup using SPE.- Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Dilute the sample extract if sensitivity allows.[5] - Use matrix-matched calibration standards to compensate for consistent matrix effects.[1] |
| No or Low Analyte Retention | - Use of a standard reversed-phase column (e.g., C18) which is unsuitable for highly polar compounds.[3] | - Switch to a column designed for polar analytes such as a PGC, HILIC, or a specialized column like the Torus DEA.[1] |
| Retention Time Instability | - Insufficient column equilibration.- Changes in mobile phase composition over time.- For some columns like PGC, extensive conditioning with the sample matrix may be required to achieve stable retention times. | - Ensure adequate column equilibration before each analytical run.- Prepare fresh mobile phase daily.- Follow the column manufacturer's instructions for conditioning. |
Experimental Protocols
Sample Preparation: Aqueous Extraction and SPE Cleanup
This protocol is a generalized procedure based on common methodologies for food and biological matrices.[1][8][10]
-
Homogenization: Weigh 5-10 g of the homogenized sample into a centrifuge tube.
-
Extraction:
-
Add 10 mL of an aqueous extraction solution (e.g., water with 50 mM acetic acid and 10 mM EDTA).[8]
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge at >4000 rpm for 10 minutes.
-
-
Cleanup:
-
Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.
-
Load 1-2 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Collect the eluate (pass-through).
-
-
Final Preparation:
-
Filter the collected eluate through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis. In some methods, a dilution with methanol may be performed before injection.[1]
-
LC-MS/MS Analysis
The following are example parameters. Actual conditions should be optimized for the specific instrument and application.
-
Liquid Chromatography:
-
Column: Waters Torus DEA Column or equivalent.[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient appropriate for separating this compound from other analytes and matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table summarizes typical MRM transitions for this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
| This compound | 222 | 136 | 20 | 0.08 |
| 222 | 69 | 15 | 0.08 |
Quantitative transitions are in bold .[1]
Quantitative Data Summary
Method Performance and Validation
The following table summarizes typical method validation results from various studies for the direct analysis of this compound and related compounds.
| Parameter | Matrix | This compound | Glufosinate (B12851) | Glyphosate | Reference |
| Recovery (%) | Soybean | Not specified, but part of a validated method | ≤6% RSD for replicate injections | ≤6% RSD for replicate injections | [1] |
| Corn, Olive Oil, Tea | High and low recoveries observed in some matrices | 70-120% (most matrices) | 70-120% (most matrices) | [8] | |
| LOQ (ng/g or ppb) | Plant Matrices | 50 - 100 | 0.5 - 2 | 0.5 - 2 | [9] |
| Linearity (r²) | Soybean | >0.99 | >0.99 | >0.99 | [1] |
| Plasma & Urine | >0.989 | >0.989 | >0.989 | [2] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Glufosinate-N-acetyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the solid-phase extraction (SPE) of Glufosinate-N-acetyl.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound challenging during solid-phase extraction?
A1: this compound is a highly polar and water-soluble compound.[1] This characteristic makes it difficult to retain on traditional reversed-phase SPE sorbents, which primarily retain non-polar compounds. Additionally, its anionic nature at certain pH values can lead to strong interactions with anion exchange sorbents, making complete elution challenging. Matrix effects from complex samples can also interfere with its retention and elution, leading to low or variable recovery.[2][3]
Q2: What type of SPE cartridge is most suitable for this compound extraction?
A2: The choice of SPE cartridge depends on the sample matrix and the overall analytical method. Common successful approaches include:
-
Strong Anion Exchange (SAX) Cartridges: These are effective for trapping the anionic this compound. A study on soybeans utilized a polymer-based resin with strong anion exchange groups.[4]
-
Mixed-Mode Polymeric Cartridges (e.g., Oasis HLB, Oasis WAX): These cartridges offer a combination of retention mechanisms. Oasis HLB is a hydrophilic-lipophilic balanced polymer that can retain a wide range of compounds and has been used in a "pass-through" mode to remove non-polar interferences.[5][6] Oasis WAX (Weak Anion Exchange) has been successfully used for the extraction of glufosinate (B12851) and its metabolites from tea infusions.[7]
-
Molecularly Imprinted Polymers (MIPs): Cartridges like AFFINIMIP® SPE Glyphosate (B1671968) are designed for high selectivity for glyphosate and structurally similar compounds like glufosinate and can provide high recovery rates.[8]
Q3: Is derivatization required for the analysis of this compound?
A3: No, derivatization with common reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is not suitable for N-acetylated metabolites like this compound.[5][6] Therefore, direct analysis by a sensitive detection method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred approach.[4][5]
Q4: How can I minimize matrix effects when analyzing complex samples?
A4: Matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] Strategies to mitigate matrix effects include:
-
Sample Dilution: Diluting the sample extract before analysis can reduce the concentration of interfering matrix components.[3][4]
-
Optimized Cleanup: Employing a robust SPE cleanup protocol is crucial. This may involve using a "pass-through" SPE technique where the interferences are retained on the cartridge and the analyte passes through, or a more traditional "bind-and-elute" method with optimized wash steps.[1][5]
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure can help to compensate for matrix effects.[6]
-
Use of Internal Standards: The use of isotopically labeled internal standards is highly recommended to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate SPE Sorbent: The chosen sorbent may not be effectively retaining the polar analyte. | - Consider using a strong anion exchange (SAX) or a mixed-mode weak anion exchange (WAX) cartridge.[4][7] - For highly complex matrices, a molecularly imprinted polymer (MIP) specific for related compounds may offer higher selectivity and recovery.[8] |
| Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent, especially from strong anion exchangers. | - For anion exchange cartridges, use an acidic eluent to neutralize the charge on the analyte and facilitate elution. A common eluent is HCl in methanol (B129727).[7] - Optimize the volume and concentration of the elution solvent. Increasing the volume or acid concentration can improve recovery.[7] | |
| Analyte Breakthrough during Loading: The flow rate during sample loading may be too high, preventing efficient retention. | - Reduce the sample loading flow rate to approximately 1 mL/min to ensure adequate interaction time between the analyte and the sorbent.[7] | |
| Analyte Loss during Washing: The wash solvent may be too strong, causing the analyte to be washed away before elution. | - Use a weaker wash solvent. If using a mixed-mode or anion exchange cartridge, avoid highly acidic or basic wash solutions that could disrupt the retention mechanism. A wash with deionized water and/or methanol is often sufficient.[7] | |
| Poor Peak Shape in Chromatogram (Tailing or Splitting) | Interaction with Metal Ions: this compound can chelate with metal ions present in the sample or the LC system, leading to poor peak shape. | - Add a chelating agent like EDTA to the extraction solvent.[5][6] - Ensure the LC system is properly passivated to remove metal ions.[5] |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry. | - For LC-MS/MS analysis, a mobile phase containing a low concentration of a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in methanol can improve sensitivity and peak shape.[4] | |
| High Signal Suppression in MS Detection | Co-eluting Matrix Components: Interfering compounds from the sample matrix are not being adequately removed during SPE. | - Implement a more rigorous cleanup step. This could involve a "pass-through" SPE with a cartridge like Oasis HLB to remove non-polar interferences.[5] - Consider a two-step SPE cleanup, for example, using a cation-exchange cartridge followed by an anion-exchange cartridge.[9] - Dilute the final extract before injection into the LC-MS/MS system.[3] |
Quantitative Data Summary
The following tables summarize recovery data for this compound (Glu-A) and related compounds from various studies.
Table 1: Recovery of this compound (Glu-A) and Glufosinate in Soybeans using Anion Exchange SPE [4]
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Glufosinate | 0.5 | 96.3 | 4.0 | 4.0 |
| Glu-A | 0.5 | 95.5 | 3.5 | 3.5 |
Method: Extraction with water, cleanup on a polymer-based strong anion exchange mini-column, followed by on-solid phase derivatization and LC-MS/MS analysis.
Table 2: Recovery of Glufosinate and Metabolites in Tea Infusions using Oasis WAX SPE [7]
| Analyte | Spiking Level (µg/L) | SPE Recovery (%) |
| Glufosinate | 10 | 87.2 |
| MPPA (metabolite) | 10 | 92.7 |
Method: SPE with Oasis WAX cartridge, elution with 0.5 M HCl in methanol, followed by CE-C4D analysis. Note: this compound was not specifically reported in this recovery table.
Table 3: Recovery of Glufosinate in Red Wine using AFFINIMIP® SPE [8]
| Analyte | Spike Level (µg/L) | Recovery (%) |
| Glufosinate | 12.5 | 70 |
Method: Automated SPE using a molecularly imprinted polymer cartridge, followed by LC-MS/MS analysis. Note: this compound was not included in this study.
Table 4: Recovery of Glufosinate and Metabolites in Sediment using PRiME HLB Pass-Through SPE [1]
| Analyte | Spiking Level | Average Recovery (%) (Low Organic Matter) | Average Recovery (%) (High Organic Matter) |
| Glufosinate | LOQ, 5xLOQ, 10xLOQ | 78.5 - 107 | 76.4 - 113 |
| N-acetyl Glufosinate | LOQ, 5xLOQ, 10xLOQ | 78.5 - 107 | 76.4 - 113 |
Method: Extraction with 4% ammonia (B1221849) water, cleanup with PRiME HLB pass-through SPE, followed by UHPLC-MS/MS analysis.
Experimental Protocols
Protocol 1: SPE of this compound from Soybeans using a Strong Anion Exchange Cartridge [4]
-
Sample Extraction:
-
Weigh 1.0 g of homogenized soybean sample into a 50-mL centrifuge tube.
-
Add 5 mL of water and shake for 5 minutes.
-
Add 5 mL of 50% aqueous acetonitrile (B52724) and shake for another 5 minutes.
-
Centrifuge at 1929 ×g for 5 minutes.
-
-
Protein Precipitation:
-
Take a 400 µL aliquot of the supernatant and add 600 µL of acetonitrile.
-
Let it stand for 5 minutes and then centrifuge under the same conditions as above.
-
-
SPE Cleanup:
-
Dilute a 25-µL aliquot of the supernatant with 975 µL of water.
-
Pre-condition a Presh SPE AXs mini-column (polymer-based strong anion exchange) with 100 µL of 10% aqueous acetonitrile.
-
Load 50 µL of the diluted sample solution onto the column.
-
Wash the column with 100 µL of a 0.02% acetic acid aqueous solution.
-
Dehydrate the column by passing 100 µL of acetonitrile through it.
-
-
Elution/Analysis:
-
The subsequent step in the cited study is an on-solid phase derivatization. For direct analysis, an appropriate elution solvent would be needed to elute the underivatized this compound. A methanolic solution with a small percentage of a strong acid like HCl would be a logical starting point for method development. The eluate would then be analyzed by LC-MS/MS.
-
Protocol 2: Pass-Through SPE of this compound from Soybeans using Oasis HLB Cartridge [5][6]
-
Sample Extraction:
-
Weigh 2 g of ground soybean into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (50 mM acetic acid/10 mM Na2EDTA in water).
-
Shake the tube for 10 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
-
SPE Cleanup (Pass-Through Mode):
-
Condition an Oasis HLB SPE Cartridge (60 mg) with 2 mL of methanol followed by 2 mL of the extraction solvent.
-
Load 3 mL of the supernatant from the sample extract onto the cartridge.
-
Discard the first 2 mL of the eluate.
-
Collect the last 1 mL, which contains the analytes of interest.
-
-
Post-SPE Processing:
-
Add 3 mL of methanol to the collected eluate.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for SPE of this compound using a strong anion exchange cartridge.
Caption: Workflow for pass-through SPE of this compound using an Oasis HLB cartridge.
References
- 1. [Determination of glufosinate, glyphosate and their metabolites in sediment by ultra-high performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. fda.gov [fda.gov]
- 7. Determination of Glyphosate, Glufosinate, and Their Major Metabolites in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gilson.com [gilson.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Highly Polar Glufosinate-N-acetyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of the highly polar compound, Glufosinate-N-acetyl.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound so challenging?
A1: The analysis of this compound presents several challenges due to its inherent physicochemical properties:
-
High Polarity: Its high polarity makes it difficult to retain on conventional reversed-phase liquid chromatography (LC) columns, leading to poor separation from the solvent front.[1][2][3][4]
-
Chelating Activity: this compound can chelate with metal ions present in the LC system (e.g., stainless steel tubing, frits), resulting in poor peak shape, peak tailing, and even complete loss of the analyte signal.[5][6]
-
Difficult Derivatization: While derivatization can improve chromatographic retention and sensitivity, N-acetylated metabolites like this compound are often difficult to derivatize using common reagents like FMOC-Cl (9-fluorenylmethyl chloroformate).[2][7][8]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., food, biological fluids), co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantitation.[9][10]
Q2: What are the most common analytical approaches for this compound?
A2: The most prevalent and successful methods for analyzing this compound involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][6][7][11][12][13] Key approaches include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a popular choice as it allows for the direct analysis of the polar compound without the need for derivatization.[3][8][9][14][15]
-
Ion-Exchange Chromatography (IC): IC is another effective technique for retaining and separating highly polar and ionic compounds like this compound.[3][6][10][16]
-
Mixed-Mode Chromatography: Columns that combine HILIC and ion-exchange properties are also utilized to achieve good retention and selectivity.[3][16][17]
-
Derivatization Followed by Reversed-Phase LC: Although more complex, derivatization can be employed to decrease the polarity of this compound, allowing for separation on standard C18 columns.[1]
Q3: What is the QuPPe method and why is it often used for sample preparation?
A3: The QuPPe (Quick Polar Pesticides) method is a sample preparation procedure specifically designed for the extraction of highly polar pesticides from various matrices.[3][6] It typically involves an extraction with acidified methanol (B129727).[3] Its advantages include being a relatively simple, fast, and generic method applicable to a wide range of polar analytes and sample types.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Chromatographic Retention | Use of a standard reversed-phase (e.g., C18) column. | Switch to a HILIC, ion-exchange, or mixed-mode column designed for polar compounds.[3][8][16] |
| Inappropriate mobile phase composition for HILIC (too much water). | In HILIC, ensure a high percentage of organic solvent (typically acetonitrile) in the initial mobile phase to promote retention.[8] | |
| Poor Peak Shape (Tailing, Broadening) | Interaction of the analyte with metal components in the LC system. | Passivate the LC system by flushing with a solution of EDTA or phosphoric acid to minimize metal chelation.[5][9] Consider using a bio-inert LC system. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Sensitivity / Signal Intensity | Ion suppression from matrix effects. | Use isotopically labeled internal standards to compensate for matrix effects.[9][10] Dilute the sample extract to reduce the concentration of interfering matrix components.[9] Optimize the sample cleanup procedure to remove more matrix interferences. |
| Inefficient ionization in the mass spectrometer. | Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for efficient ionization in the desired polarity mode (typically negative ion mode for this compound). | |
| Inconsistent Results / Poor Reproducibility | Lack of column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, which can be a lengthy process for some HILIC columns. |
| Active sites on the column or in the LC system. | As mentioned, passivate the system. Consistent use of the same column and system can sometimes lead to more stable performance over time. | |
| Inability to Derivatize N-acetyl Metabolite | The N-acetyl group hinders the reaction with common derivatizing agents like FMOC-Cl. | Employ a direct analysis method that does not require derivatization, such as HILIC or ion-exchange chromatography.[2][7][8] Explore alternative derivatization reagents if direct analysis is not feasible, though this is less common for this specific analyte. |
Quantitative Data Summary
Table 1: Recovery of this compound in Various Matrices
| Matrix | Fortification Level (ng/g) | Recovery (%) | Analytical Method | Reference |
| Corn | 20 | High (>120%) | LC-MS/MS | [11] |
| Corn | 250 | High (>120%) | LC-MS/MS | [11] |
| Olive Oil | 250 | Low (<70%) | LC-MS/MS | [11] |
| Soybean | 0.5 mg/kg | Good (within acceptable limits) | UPLC-MS/MS | [2][7] |
| Honey | 5-10 ng/g | 62.4 - 119.7% | LC-MS/MS | [18] |
Table 2: Limits of Quantification (LOQs) for this compound
| Matrix | LOQ | Analytical Method | Reference |
| Various Foods | Below 10 ng/g | LC-MS/MS | [11] |
| Soybean | Not specified, but sensitive at 0.5 mg/kg | UPLC-MS/MS | [7] |
| Honey | 0.005 mg/kg | LC-MS/MS | [18] |
Experimental Protocols
1. Sample Preparation using a Modified QuPPe Method
This protocol is a generalized procedure based on the principles of the QuPPe method.
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g) into a centrifuge tube.[15] For samples with low water content, add an appropriate amount of water.
-
Internal Standard Spiking: Add an isotopically labeled internal standard for this compound to the sample.
-
Extraction: Add acidified methanol (e.g., methanol with 1% formic acid) to the tube.[3]
-
Shaking/Vortexing: Cap the tube and shake or vortex vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10-20 minutes) to pellet the solid material.[6]
-
Filtration and Dilution: Take an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute as necessary with the initial mobile phase before injection into the LC-MS/MS system.[7]
2. HILIC-LC-MS/MS Analysis
This is a representative protocol for the direct analysis of this compound.
-
LC System: An HPLC or UPLC system, preferably bio-inert or passivated.
-
Column: A HILIC column, for example, an Obelisc N or a Torus DEA column.[7][9]
-
Mobile Phase A: Water with an acidic modifier (e.g., 1% formic acid).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 80-95%) and gradually increase the percentage of Mobile Phase A to elute the analyte.
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 35-40°C) for reproducible retention times.[8]
-
Injection Volume: 5-15 µL.[8]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. fda.gov [fda.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. cris.unibo.it [cris.unibo.it]
- 14. researchgate.net [researchgate.net]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. lcms.cz [lcms.cz]
- 17. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 18. The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the ruggedness of analytical methods for Glufosinate-N-acetyl
Welcome to the technical support center for the analytical determination of Glufosinate-N-acetyl. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the ruggedness of their analytical methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and related compounds.
| Issue | Question | Possible Causes | Recommended Solutions |
| Poor Peak Shape | Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound? | 1. Secondary Interactions: Analyte interaction with active sites on the column or system. 2. Inappropriate Mobile Phase: pH or ionic strength of the mobile phase is not optimal. 3. Column Overload: Injecting too much sample. 4. Metal Chelation: Glufosinate (B12851) and its metabolites can chelate with metal ions in the HPLC system, leading to peak tailing.[1] | 1. Use a suitable column: Consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like this compound.[2][3][4] Anionic polar pesticide columns have also been used successfully. 2. Optimize mobile phase: Ensure the mobile phase pH is appropriate for the analyte's pKa. Ammonium acetate (B1210297) is a commonly used buffer salt in HILIC separations due to its good solubility in high organic content mobile phases.[2] 3. Reduce injection volume or sample concentration. 4. System Passivation: To minimize metal chelation, passivate the LC system. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase can also improve peak shape.[5] |
| Low Retention | My this compound peak is eluting at or near the solvent front. How can I increase its retention time? | 1. Incompatible Chromatography Mode: Using conventional reversed-phase columns (e.g., C18) is often unsuitable for highly polar compounds like this compound.[2][6] 2. High Aqueous Content in Mobile Phase (HILIC): In HILIC, a higher percentage of the aqueous component in the mobile phase will decrease retention. | 1. Switch to HILIC: HILIC is a preferred method for increasing the retention of very polar compounds.[2] 2. Adjust Mobile Phase Composition (HILIC): Increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase to enhance retention.[2] |
| Poor Sensitivity | I am struggling to achieve the required limits of detection (LOD) and quantification (LOQ). How can I improve sensitivity? | 1. Inefficient Ionization: Suboptimal electrospray ionization (ESI) source conditions in the mass spectrometer. 2. Matrix Effects: Co-eluting matrix components can suppress the analyte signal.[7][8] 3. Analyte Degradation: this compound may be unstable under certain conditions. | 1. Optimize MS parameters: Tune the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for optimal ionization of this compound. 2. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or a QuPPe (Quick Polar Pesticides Extraction) method to remove interfering matrix components.[9] Diluting the sample extract can also mitigate matrix effects.[8] 3. Investigate Analyte Stability: Assess the stability of this compound in the sample matrix and during the analytical process.[10] Consider using isotopically labeled internal standards to compensate for any degradation.[6] |
| Inconsistent Results | My results are not reproducible between injections or batches. What could be the cause of this variability? | 1. Incomplete Derivatization (if applicable): If using a derivatization method, the reaction may be incomplete or inconsistent. 2. Sample Preparation Variability: Inconsistencies in the extraction and cleanup procedures. 3. System Contamination: Buildup of matrix components in the LC system or on the column. | 1. Optimize Derivatization: If derivatization is necessary, carefully optimize the reaction conditions (reagent concentration, temperature, time) to ensure a complete and reproducible reaction.[11] 2. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol. The use of an automated system can improve reproducibility. 3. Implement a Robust Cleaning Protocol: Regularly clean the LC system and column to prevent the accumulation of contaminants. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: Not always. The high polarity of this compound makes it challenging to retain on traditional reversed-phase columns, often necessitating derivatization to improve its chromatographic properties.[6][11] However, the use of HILIC columns allows for the direct analysis of this compound and other polar metabolites without the need for derivatization, which can simplify the workflow and reduce analysis time.[2][3][4]
Q2: What type of analytical column is best suited for this compound analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly recommended for the analysis of this compound and other highly polar compounds.[2][3] These columns provide better retention for polar analytes compared to conventional C18 columns.[2] Anionic polar pesticide columns have also demonstrated good performance.
Q3: How can I minimize matrix effects in complex samples?
A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge.[7][8] To mitigate these effects, consider the following:
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) with appropriate sorbents or employ the QuPPe (Quick Polar Pesticides Extraction) method to remove interfering substances from the sample matrix.[9]
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on analyte ionization.[8]
-
Use of Isotope-Labeled Internal Standards: Incorporating stable isotope-labeled internal standards that co-elute with the analyte can effectively compensate for matrix-induced signal variations.[6]
Q4: What are the typical mobile phases used for the HILIC analysis of this compound?
A4: For HILIC separations, the mobile phase typically consists of a high percentage of an organic solvent, usually acetonitrile, and a smaller percentage of an aqueous buffer.[12] Ammonium acetate is a frequently used buffer salt because of its compatibility with mass spectrometry and its good solubility in mobile phases with high organic content.[2] The pH of the aqueous portion should be optimized to ensure consistent ionization of the analyte.
Data Summary
Table 1: Method Performance Data for Glufosinate and Related Compounds
| Analyte | Method | Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Glufosinate | LC-MS/MS (HILIC) | Serum | 94 - 108 | < 5.9 | 0.03 µg/mL | [3] |
| N-acetyl-glufosinate | LC-MS/MS | Mealworms | - | - | - | [13] |
| Glufosinate | LC-MS/MS (FMOC Derivatization) | Plant Matrices | > 80 | - | 0.5 - 2 | [14] |
| N-acetyl-glufosinate | LC-MS/MS (Direct) | Plant Matrices | > 80 | - | 50 - 100 | [14] |
| Glufosinate | LC-MS/MS | Honeybees | 70 - 119 | 1.6 - 19.7 | 5 | [15] |
| N-acetyl-glufosinate | IC-HRMS | Honeybees | 84 - 114 | 2 - 14 | 10 | [15] |
| Glufosinate | LC-MS/MS (FMOC Derivatization) | Foods | 91 - 114 | 3.8 - 6.1 | 5 | [16] |
| N-acetyl-glufosinate | LC-MS/MS (MTBSTFA Derivatization) | Soybeans | 70 - 120 | < 15 | 0.03 mg/kg | [17] |
Experimental Protocols
Protocol 1: Direct Analysis of this compound using HILIC-LC-MS/MS
This protocol is a generalized procedure based on common practices for the direct analysis of polar pesticides.
-
Sample Extraction (QuPPe Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) with 1% formic acid.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for LC-MS/MS analysis. For complex matrices, a cleanup step using SPE may be necessary.
-
-
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6495C Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.
-
Protocol 2: Analysis of this compound with Derivatization
This protocol outlines a general procedure for analysis involving derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl).
-
Sample Extraction
-
Extract the sample as described in Protocol 1 (steps 1.1 to 1.5).
-
Take an aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization
-
Reconstitute the residue in 100 µL of borate (B1201080) buffer (pH 9).
-
Add 100 µL of 5 mM FMOC-Cl in acetonitrile.
-
Vortex and let the reaction proceed at room temperature for 30 minutes.
-
Quench the reaction by adding 20 µL of 1% formic acid.
-
-
SPE Cleanup
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove excess reagents.
-
Elute the derivatized analyte with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC System: As in Protocol 1
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic content.
-
MS System and Ionization: As in Protocol 1, with MRM transitions optimized for the FMOC-derivatized this compound.
-
Visualizations
Caption: Troubleshooting workflow for analytical method development.
Caption: Comparison of sample preparation workflows.
References
- 1. agilent.com [agilent.com]
- 2. akjournals.com [akjournals.com]
- 3. Rapid determination of glyphosate, glufosinate, bialaphos, and their major metabolites in serum by liquid chromatography-tandem mass spectrometry using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of derivatization reaction for N-acetyl-glufosinate
Welcome to the technical support center for the analysis of N-acetyl-glufosinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl-glufosinate and why is its analysis important?
N-acetyl-glufosinate (NAG) is the main metabolite of the herbicide glufosinate (B12851) in genetically modified, glufosinate-tolerant plants.[1][2] Its analysis is crucial for monitoring herbicide residues in food and environmental samples to ensure compliance with regulatory limits.[2]
Q2: Can I use 9-fluorenylmethylchloroformate (FMOC-Cl) to derivatize N-acetyl-glufosinate for LC-MS analysis?
No, this is a common misconception. Derivatization with FMOC-Cl targets primary and secondary amines.[2][3] In N-acetyl-glufosinate, the amino group is already acetylated, meaning it is no longer a primary amine and thus will not react with FMOC-Cl.[2] Therefore, analytical methods established for glufosinate using FMOC-Cl derivatization are not suitable for N-acetyl-glufosinate.[2]
Q3: What are the recommended analytical approaches for N-acetyl-glufosinate?
The primary methods for analyzing N-acetyl-glufosinate are:
-
Direct Analysis by LC-MS/MS: This is the most straightforward approach, avoiding the complexities of derivatization.[2] It relies on specialized chromatography columns, such as those with hydrophilic interaction liquid chromatography (HILIC) or mixed-mode retention mechanisms, to achieve adequate retention of this polar compound.[2]
-
Derivatization Targeting Other Functional Groups: While less common for N-acetyl-glufosinate itself, derivatization of the carboxylic acid or phosphinic acid groups is a potential strategy. For instance, silylating agents like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) have been used for the analysis of related compounds and could be adapted for N-acetyl-glufosinate.[4][5]
Q4: What are the main challenges in the direct analysis of N-acetyl-glufosinate?
Due to its high polarity and ionic nature, N-acetyl-glufosinate exhibits poor retention on traditional reversed-phase chromatography columns.[2] This can lead to issues such as poor peak shape, co-elution with matrix interferences, and low sensitivity.[6] Additionally, metal complexation within the LC system can contribute to poor chromatographic performance.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of N-acetyl-glufosinate.
Issue 1: Poor or No Chromatographic Retention
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommendation |
| Inappropriate Column Chemistry | Verify your column is suitable for highly polar analytes. | Use a HILIC, mixed-mode, or anion-exchange column designed for polar compound retention. The Waters ACQUITY UPLC BEH Amide or Torus DEA columns have shown good performance for similar compounds.[2] |
| Mobile Phase Composition | Optimize the organic solvent content and buffer concentration in your mobile phase. | For HILIC, a high percentage of organic solvent (e.g., acetonitrile) is needed for retention. For other column types, adjusting the buffer pH and ionic strength can improve retention. |
| Metal Chelation | Metal ions in the LC system can interact with the phosphinic acid group, causing peak tailing.[6] | Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase or sample.[3][7][8] A concentration of around 1% in the reaction mixture has been found effective for related compounds.[7][8][9] Be cautious, as high concentrations (≥5%) can lead to ion suppression.[7][8][9] |
Issue 2: Low Sensitivity and Poor Peak Shape
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommendation |
| Ion Suppression | Matrix components co-eluting with the analyte can suppress its ionization in the mass spectrometer. | Improve chromatographic separation to resolve the analyte from interfering matrix components. Utilize a sample cleanup procedure such as solid-phase extraction (SPE). Employ matrix-matched calibration standards to compensate for suppression effects. |
| Suboptimal MS/MS Parameters | The mass spectrometer settings may not be optimized for N-acetyl-glufosinate. | Perform a full optimization of MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage, to maximize signal intensity. |
| Inefficient Derivatization (if applicable) | If attempting derivatization with an alternative reagent (e.g., MTBSTFA), the reaction conditions may not be optimal. | Systematically optimize derivatization parameters such as reagent concentration, reaction time, temperature, and pH. For MTBSTFA, a reaction time of 1 minute at ambient temperature has been reported for similar compounds.[4][5] |
Experimental Protocols
Protocol 1: Direct Analysis of N-acetyl-glufosinate by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Extract the sample with a suitable solvent, such as water or a water/methanol mixture.
-
Centrifuge to remove particulates.
-
The supernatant can be directly injected or subjected to further cleanup (e.g., SPE) if necessary.
-
-
LC Conditions:
-
Column: A column designed for polar analytes (e.g., HILIC or mixed-mode).
-
Mobile Phase A: Water with an appropriate buffer (e.g., ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient starting with a high percentage of mobile phase B, gradually decreasing to elute the analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
MRM Transitions: Optimize the precursor ion (e.g., [M-H]⁻) and product ions for N-acetyl-glufosinate.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.
-
Protocol 2: Derivatization with FMOC-Cl (for Glufosinate, NOT N-acetyl-glufosinate)
This protocol is provided for the derivatization of glufosinate and serves as a reference for the principles of derivatization, highlighting why it is not applicable to N-acetyl-glufosinate.
-
Reagent Preparation:
-
Derivatization Procedure:
-
Analysis:
-
The derivatized sample is then ready for LC-MS/MS analysis, typically using a reversed-phase column.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. [escholarship.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Glufosinate-N-acetyl Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Glufosinate-N-acetyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in this compound mass spectrometry data?
High background noise in the analysis of this compound and other polar pesticides can originate from several sources:
-
Contaminated Solvents: Impurities in solvents like water, acetonitrile (B52724), or methanol (B129727) can introduce background ions. This can include microbial growth, leached compounds from filters or bottles, and dissolved laboratory air components.[1]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, proteins) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and increased background.[2][3][4]
-
Instrument Contamination: Residual compounds from previous analyses, plasticizers from tubing, or metal ion chelation can contribute to a noisy baseline.[5][6] The use of HEPA-filtered air directed at the ion source can help reduce environmental contaminants.[7]
-
Mobile Phase Additives: While necessary for chromatography, additives like formic acid can sometimes contribute to background noise, especially if not of high purity.[8]
Q2: How can I improve the sensitivity and specificity of my this compound analysis?
Improving sensitivity and specificity often involves a combination of optimized sample preparation and analytical methodology:
-
Derivatization: Derivatizing this compound with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) can enhance its chromatographic retention and ionization efficiency, leading to increased sensitivity.[9][10] However, derivatization can introduce by-products that interfere with analysis, so direct analysis methods are also employed.[11]
-
Chromatography: Utilizing specialized columns like porous graphitic carbon (PGC) or those designed for polar pesticides can improve retention and peak shape for these hydrophilic compounds.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique.[10][13]
-
Mass Spectrometry: Employing tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[13] Optimizing parameters like cone voltage and cone gas flow can help reduce background noise and improve the signal-to-noise ratio.[14][15]
Q3: Is derivatization always necessary for this compound analysis?
No, derivatization is not always necessary. Direct analysis of this compound and related polar pesticides is possible using LC-MS/MS.[11][16] This approach avoids the potential for interference from derivatization by-products and can simplify sample preparation. However, challenges in retaining these highly polar compounds on traditional reversed-phase columns may arise.[12] The choice between direct and derivatization-based methods depends on the sample matrix, required sensitivity, and available instrumentation.
Q4: What are the key considerations for sample preparation to minimize matrix effects?
Effective sample preparation is crucial for reducing matrix effects.[2] Key strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique. Mixed-mode or polymeric SPE cartridges can be used to selectively retain the analyte while washing away interfering matrix components.[2][10]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest away from matrix components based on solubility.[2]
-
Protein Precipitation (PPT): For biological samples, PPT with solvents like acetonitrile is a common first step to remove the bulk of proteins.[2]
-
Dilution: Simple dilution of the sample extract can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[4]
Troubleshooting Guides
Issue 1: High Baseline Noise Across the Entire Chromatogram
-
Possible Cause: Contaminated mobile phase or instrument contamination.
-
Troubleshooting Steps:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1] Sonicate the mobile phase after mixing to remove dissolved gases.[14]
-
Flush the LC system thoroughly with the fresh mobile phase.
-
If the noise persists, systematically clean the mass spectrometer's ion source.
-
Install an in-line filter or a cleanup column after the solvent mixer to trap contaminants from the mobile phase.[1]
-
Issue 2: Poor Peak Shape and/or Shifting Retention Times
-
Possible Cause: Interaction of the analyte with metal components in the LC system or an inappropriate chromatographic column. Glufosinate (B12851) and related compounds can chelate with metal ions.[5]
-
Troubleshooting Steps:
-
Condition the LC system and column to remove metal ions. This can sometimes be achieved by flushing with a solution containing a chelating agent like EDTA, followed by the mobile phase.[6][17]
-
Use a bio-inert LC system or PEEK tubing to minimize metal contact.
-
Ensure the chosen analytical column is suitable for retaining highly polar compounds. Consider a porous graphitic carbon, HILIC, or a specialized polar pesticide column.[10][12][13]
-
Optimize the mobile phase composition, including pH and ionic strength, to improve peak shape.
-
Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
-
Possible Cause: Significant matrix effects from co-eluting compounds.
-
Troubleshooting Steps:
-
Improve the sample cleanup procedure. Incorporate a solid-phase extraction (SPE) step or a more selective extraction technique.[2][3]
-
Dilute the sample extract. This can reduce the concentration of interfering matrix components.[4]
-
Modify the chromatographic method to separate the analyte from the interfering compounds. This may involve changing the gradient, mobile phase, or column.
-
If available, use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Glufosinate | 180 | 85 | 16 |
| 180 | 95 | 16 | |
| N-acetyl Glufosinate | 222 | 136 | 20 |
| 222 | 69 | 15 |
Data synthesized from an application note by Waters.[17]
Table 2: Recovery and Precision Data from a Validated Method in Honey
| Compound | Spiked Concentration (µg/kg) | Mean Recovery (%) | Precision (RSD, %) |
| Glufosinate | 5 | 86-106 | < 10 |
| N-acetyl Glufosinate (Glu-A) | 5 | 86-106 | < 10 |
Data from a study on the determination of glyphosate, glufosinate, and their metabolites in honey.[18]
Experimental Protocols
Protocol 1: Sample Preparation of Soybean for this compound Analysis (without derivatization)
This protocol is based on a method involving aqueous extraction and SPE cleanup.[17]
-
Homogenization: Homogenize a representative sample of soybean.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an extraction solution (water containing EDTA and acetic acid).
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
-
Cleanup:
-
Condition an SPE cartridge (e.g., a pass-through type to retain particulates and non-polar co-extractives) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Collect the eluate.
-
-
Final Preparation:
-
Take an aliquot of the eluate and dilute it with methanol (e.g., 1:3 dilution) before injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol; specific parameters should be optimized for your instrument.
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds (e.g., Torus DEA Column).[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to retain and elute this compound and other related compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Glufosinate and negative mode for some metabolites.[18]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize nebulizing gas flow, drying gas flow, and interface temperature according to your instrument's recommendations.[9]
-
MRM Transitions: Use optimized precursor-to-product ion transitions for this compound (refer to Table 1 for examples of related compounds).
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for high background noise.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
- 17. lcms.cz [lcms.cz]
- 18. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Separation of Glufosinate-N-acetyl
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Liquid Chromatography (LC) column for the separation of Glufosinate-N-acetyl. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the LC analysis of this compound?
This compound, along with its parent compound glufosinate (B12851), is a highly polar and ionic compound. This characteristic presents significant challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention and inadequate peak shapes.[1][2] To overcome these issues, specialized column chemistries and analytical approaches are necessary.[1][2]
Q2: What types of LC columns are recommended for this compound separation?
Several types of LC columns have demonstrated successful separation of glufosinate and its metabolites, including this compound. These primarily include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns are well-suited for retaining and separating highly polar compounds.
-
Mixed-Mode columns: These columns combine multiple retention mechanisms, such as anion exchange and reversed-phase or HILIC and weak anion exchange (WAX), to improve selectivity and retention.[1][3]
-
Porous Graphitic Carbon (PGC) columns: PGC columns offer a unique retention mechanism based on the polarizability of the analytes and can effectively retain polar compounds.[4]
-
Ion-Exchange columns: Anion-exchange chromatography can be employed for the separation of these anionic analytes.[5][6]
Q3: Is derivatization required for the analysis of this compound?
While derivatization with agents like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) has been a common approach to improve chromatographic behavior and sensitivity, it is not always necessary.[1][7][8] Several methods have been developed for the direct analysis of this compound and other polar pesticides, which can simplify sample preparation and reduce analysis time.[5][6] However, derivatization can be a useful tool to prevent adsorption to the LC system components.[8]
Recommended LC Columns and Experimental Conditions
The following table summarizes various LC columns and their corresponding experimental conditions that have been successfully used for the analysis of this compound and related compounds.
| Column Name | Dimensions | Mobile Phase | Gradient/Isocratic | Flow Rate | Detection | Reference |
| Cogent Diamond Hydride 2.o™ | 2.1 x 50 mm, 2.2 µm | A: DI H₂O / 10mM ammonium (B1175870) acetate (B1210297); B: 95% acetonitrile (B52724) / 5% DI H₂O / 10mM ammonium acetate | Gradient | 0.4 mL/min | ESI-NEG - TOF MS | [9] |
| Waters Torus™ DEA | - | A: 10 mM ammonium formate (B1220265) in water with 0.1% formic acid; B: Acetonitrile | Gradient | - | UPLC-MS/MS | [1] |
| Supel™ Carbon LC | 5 cm x 3.0 mm, 2.7 µm | A: 20 mM Ammonium bicarbonate in water, pH 9.0; B: Acetonitrile | Gradient | - | UHPLC-MS/MS | [4] |
| InertSustain C18 | 2.1 mm i.d. × 150 mm, 3 µm | 0.2 mM ammonium acetate in MeOH | Isocratic | 0.2 mL/min | LC-MS/MS | [8] |
| Phenomenex Gemini NX-C18 | 100 mm x 2.1 mm, 3 µm | A: 5 mM ammonium acetate in water; B: Acetonitrile | Gradient | 0.4 mL/min | LC-MS/MS | [10] |
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause A: Secondary Interactions with Metal Components. Glufosinate and its metabolites can chelate with metal ions in the LC system (e.g., stainless steel frits, tubing), leading to peak tailing.[5][11]
-
Solution: Use a bio-inert or biocompatible LC system. If unavailable, passivation of the system with an acid solution can help minimize these interactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase or sample can also mitigate this issue.[12]
-
-
Possible Cause B: Inappropriate Mobile Phase pH. The ionization state of this compound is pH-dependent, which can affect peak shape.
-
Solution: Optimize the pH of the mobile phase. For anion-exchange mechanisms, a higher pH is generally required to ensure the analyte is deprotonated.
-
-
Possible Cause C: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem 2: Insufficient retention of this compound.
-
Possible Cause A: Incompatible Column Chemistry. Standard C18 columns often provide little to no retention for highly polar compounds like this compound.[2]
-
Solution: Switch to a more appropriate stationary phase such as a HILIC, mixed-mode, or porous graphitic carbon column as listed in the table above.
-
-
Possible Cause B: High Aqueous Content in the Mobile Phase for HILIC. In HILIC mode, a high percentage of organic solvent is required to promote partitioning and retention.
-
Solution: Increase the initial percentage of the organic solvent (typically acetonitrile) in your gradient or isocratic mobile phase.
-
Problem 3: Inconsistent retention times.
-
Possible Cause A: Column Equilibration. Insufficient equilibration time between injections can lead to shifting retention times, especially with HILIC columns.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. An extended equilibration time may be necessary.
-
-
Possible Cause B: Mobile Phase Instability. Changes in mobile phase composition or pH over time can affect retention.
-
Solution: Prepare fresh mobile phases daily and ensure they are well-mixed.
-
Experimental Workflow & Logic Diagrams
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for common LC issues with this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mtc-usa.com [mtc-usa.com]
- 10. escholarship.org [escholarship.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jfda-online.com [jfda-online.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Glufosinate-N-acetyl Method Validation
For researchers, scientists, and drug development professionals operating in regulated environments, the robust validation of analytical methods is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Glufosinate-N-acetyl, a key metabolite of the herbicide glufosinate (B12851). The following sections detail experimental protocols, present comparative performance data, and visualize analytical workflows to aid in the selection and implementation of the most suitable method for your laboratory's needs.
Introduction to this compound Analysis
This compound is a primary metabolite of the widely used herbicide glufosinate. Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), mandate the monitoring of its residues in food and environmental samples.[1][2] The accurate quantification of this compound is therefore a critical component of food safety and environmental monitoring programs. The inherent polarity and chelating properties of this analyte, however, present significant analytical challenges, often requiring specialized chromatographic techniques and sample preparation procedures.[3]
This guide focuses on the validation of analytical methods for this compound, with a primary emphasis on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the most prevalent technique for its analysis.
Comparison of Analytical Method Performance
The validation of an analytical method ensures that it is fit for its intended purpose. Key performance characteristics include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes a comparison of different LC-MS/MS approaches for the analysis of this compound and its parent compound, glufosinate.
| Parameter | Method A: Direct Analysis via LC-MS/MS | Method B: Derivatization with FMOC-Cl followed by LC-MS/MS | Method C: Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) |
| Linearity (R²) | >0.99[3] | >0.98[4] | >0.99 |
| Accuracy (Recovery %) | 70-120% in various matrices[5] | >80% in various plant matrices[6] | Generally high precision and accuracy[7] |
| Precision (RSD %) | <25% for most matrices and levels[5] | ≤6% for replicate injections in soybean[8][9] | Superior precision compared to LC-MS/MS methods[7] |
| LOQ (ng/g or ppb) | 50-100 ng/g in plant matrices[6] | Not directly applicable as N-acetyl glufosinate is not derivatized | Not explicitly stated for N-acetyl glufosinate, but generally offers low ppb detection |
| Notes | Direct analysis is simpler but may be more susceptible to matrix effects.[3] | FMOC-Cl derivatization is a common approach for glyphosate (B1671968) and glufosinate but is not suitable for their N-acetylated metabolites.[8] | IC-MS/MS shows excellent performance for polar anions and good retention time stability.[7] One study noted that a mixed-mode LC-MS/MS column was unable to retain N-acetyl-glyphosate.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and reliable analytical results. Below are representative protocols for the extraction and analysis of this compound.
Protocol 1: Aqueous Extraction with SPE Cleanup for LC-MS/MS
This method is suitable for a wide range of food matrices.[5]
-
Sample Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction:
-
Weigh a representative portion of the homogenized sample (e.g., 10 g).
-
Add an aqueous extraction solution (e.g., 50 mM Acetic acid and 10 mM EDTA in water).[5]
-
Shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge.[5]
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest with an appropriate solvent.
-
-
Final Extract Preparation:
-
Filter the eluate through a 0.22 µm filter.
-
The extract is now ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Column: A column suitable for polar analytes, such as a quaternary amine bound to a polyvinyl alcohol column, is recommended.[3]
-
Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[5] Monitor for the specific precursor and product ion transitions for this compound.
-
Protocol 2: Derivatization-Based Method (for Glufosinate, not N-acetyl)
While not directly applicable to this compound, this protocol for the parent compound is included for comparative context as it is a widely used technique for related analytes.[6]
-
Extraction: Perform an aqueous extraction as described in Protocol 1.
-
Derivatization:
-
Take an aliquot of the aqueous extract.
-
Adjust the pH to alkaline conditions.
-
Add 9-fluorenylmethyl chloroformate (FMOC-Cl) solution and react for a specified time to derivatize the primary and secondary amines of glufosinate.
-
-
Cleanup: Perform an SPE cleanup step to remove excess derivatizing reagent and other interferences.
-
LC-MS/MS Analysis: Analyze the derivatized extract by LC-MS/MS, typically in positive ESI mode.
Visualizing the Workflow
Understanding the sequence of steps in an analytical method is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described analytical methods.
Caption: Workflow for Direct LC-MS/MS Analysis of this compound.
Caption: Workflow for Glufosinate Analysis using FMOC-Cl Derivatization.
Regulatory Considerations and Best Practices
Regulated laboratories must adhere to specific guidelines for method validation. Organizations like the FDA and the principles of Good Laboratory Practice (GLP) provide frameworks for ensuring data integrity and reliability. Key considerations include:
-
Reference Standards: The use of certified reference materials for this compound is essential for accurate quantification.[10][11]
-
Matrix Effects: Food matrices can significantly impact the ionization of the analyte, leading to suppression or enhancement of the signal. The use of matrix-matched standards or stable isotopically labeled internal standards is crucial to mitigate these effects.[5]
-
Method Suitability: The chosen method must be validated for the specific matrices of interest and be able to meet the required detection limits set by regulatory authorities (Maximum Residue Limits or MRLs).[12]
Conclusion
The validation of analytical methods for this compound is a critical task in regulated laboratories. While direct analysis by LC-MS/MS offers a simpler workflow, methods involving derivatization (for the parent compound) or alternative separation techniques like ion chromatography can provide enhanced sensitivity and selectivity. The choice of method will depend on the specific laboratory capabilities, the matrices being analyzed, and the regulatory requirements that must be met. By carefully considering the performance data, adhering to detailed protocols, and following best practices for validation, laboratories can ensure the generation of high-quality, defensible data for the analysis of this important herbicide metabolite.
References
- 1. Regulation of Pesticide Residues on Food | US EPA [epa.gov]
- 2. 40 CFR § 158.1410 - Residue chemistry data requirements table. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. agilent.com [agilent.com]
- 4. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. This compound | CAS 73634-73-8 | LGC Standards [lgcstandards.com]
- 11. N-Acetyl Glufosinate - CAS - 73634-73-8 | Axios Research [axios-research.com]
- 12. fsns.com [fsns.com]
Cross-Reactivity of Glufosinate Antibodies with N-acetyl-glufosinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of glufosinate (B12851) antibodies with its primary metabolite, N-acetyl-glufosinate. Understanding the specificity of these antibodies is critical for the development of accurate and reliable immunoassays for monitoring glufosinate levels in various matrices. This document summarizes key experimental data, outlines detailed methodologies for assessing cross-reactivity, and provides visual representations of the underlying biological and experimental processes.
Executive Summary
Immunoassays are a valuable tool for the detection of the herbicide glufosinate. However, in biological systems and genetically modified crops, glufosinate is often metabolized to N-acetyl-glufosinate. This guide focuses on the cross-reactivity of antibodies with this metabolite. Based on available data, antibodies developed specifically against N-acetyl-glufosinate exhibit very low cross-reactivity with the parent compound, glufosinate. This high specificity allows for the selective detection of the metabolite.
Data Presentation: Antibody Cross-Reactivity
The following table summarizes the quantitative data on the cross-reactivity of antibodies raised against N-acetyl-glufosinate with glufosinate.
| Antibody Target | Competitor Analyte | Cross-Reactivity (%) | Immunoassay Method | Reference |
| N-acetyl-glufosinate (NAG) | Glufosinate | 0.13 | Direct Competitive ELISA | [1] |
Experimental Protocols
The determination of antibody cross-reactivity is crucial for validating the specificity of an immunoassay. A common method employed is the competitive enzyme-linked immunosorbent assay (ELISA).
Hapten Synthesis and Immunogen Preparation
To produce antibodies against small molecules like N-acetyl-glufosinate (the hapten), it must first be conjugated to a larger carrier protein to elicit a robust immune response.
-
Hapten Activation: N-acetyl-glufosinate is activated using a homobifunctional cross-linker, such as suberic acid bis(N-hydroxysuccinimide ester). This creates an active ester derivative of N-acetyl-glufosinate that can readily react with amine groups on a carrier protein.
-
Conjugation to Carrier Protein: The activated N-acetyl-glufosinate is then conjugated to a carrier protein, commonly Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting N-acetyl-glufosinate-carrier protein conjugate serves as the immunogen.
-
Immunization: The immunogen is injected into host animals (e.g., rabbits or mice) to stimulate the production of polyclonal or monoclonal antibodies, respectively.
Direct Competitive ELISA for Cross-Reactivity Assessment
This assay measures the ability of glufosinate to compete with a labeled N-acetyl-glufosinate conjugate for binding to the anti-N-acetyl-glufosinate antibodies.
-
Plate Coating: A microtiter plate is coated with the anti-N-acetyl-glufosinate antibody. The plate is then washed to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA, to prevent non-specific binding.
-
Competitive Reaction: A fixed concentration of enzyme-labeled N-acetyl-glufosinate is mixed with varying concentrations of the competitor (in this case, glufosinate) or the target analyte (N-acetyl-glufosinate for the standard curve). This mixture is then added to the antibody-coated wells. The unlabeled analyte in the sample and the enzyme-labeled analyte compete for binding to the limited number of antibody binding sites.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: (IC50 of N-acetyl-glufosinate / IC50 of glufosinate) x 100% Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Mandatory Visualizations
Metabolic Pathway of Glufosinate
Caption: Metabolic conversion of glufosinate to N-acetyl-glufosinate.
Experimental Workflow for Cross-Reactivity Assessment
References
A Comparative Analysis of Glufosinate Metabolism in Resistant and Susceptible Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glufosinate (B12851) metabolism in plant species that exhibit resistance versus those that are susceptible to the herbicide. By examining the distinct metabolic pathways and underlying resistance mechanisms, this document aims to furnish researchers, scientists, and professionals in drug development with the critical data and experimental context necessary for advancing agricultural biotechnology and herbicide design. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Executive Summary
Glufosinate, a broad-spectrum herbicide, functions by inhibiting the enzyme glutamine synthetase (GS), leading to a toxic accumulation of ammonia (B1221849) in susceptible plants. Resistance to glufosinate in plants is primarily achieved through two distinct mechanisms: herbicide detoxification and target-site modification. Genetically modified (GM) crops often utilize enzymatic detoxification, converting glufosinate into a non-toxic compound. In contrast, some weed species have evolved resistance through mutations in the gene encoding GS or by amplifying the expression of the GS gene. This guide delves into the comparative metabolic fates of glufosinate in these different plant systems.
Mechanisms of Glufosinate Action and Resistance
Glufosinate's herbicidal activity stems from its structural similarity to glutamate, allowing it to bind to and inhibit glutamine synthetase. This enzyme is crucial for the assimilation of ammonia into glutamine. Its inhibition leads to a rapid buildup of ammonia, disruption of amino acid synthesis, and ultimately, cell death.
Resistance in plants is conferred by:
-
Metabolic Detoxification: Primarily found in genetically modified glufosinate-tolerant crops, this mechanism involves the enzymatic conversion of glufosinate to a non-phytotoxic metabolite. The most common method is the acetylation of glufosinate by the enzyme phosphinothricin (B1261767) acetyltransferase (PAT), encoded by the bar or pat genes, which are introduced into the plant genome.[1][2]
-
Target-Site Resistance: This form of resistance, observed in some weed species, involves alterations to the target enzyme, glutamine synthetase. This can occur through:
-
Gene Mutation: A point mutation in the gene encoding GS can reduce the binding affinity of glufosinate to the enzyme, rendering it less effective.[1][2]
-
Gene Amplification: An increase in the copy number of the GS gene leads to overproduction of the enzyme, effectively diluting the impact of the herbicide.[3][4]
-
Comparative Metabolism of Glufosinate
The metabolic fate of glufosinate differs significantly between resistant and susceptible plants.
Metabolism in Resistant Plants (Metabolic Detoxification)
In transgenic crops expressing the PAT enzyme, glufosinate is rapidly metabolized into N-acetyl-L-glufosinate (NAG).[5][6] This conversion is highly efficient and is the primary reason for the high level of resistance observed in these crops. The level of resistance has been shown to be proportional to the expression and activity of the PAT enzyme.[1][2]
Metabolism in Resistant Weeds (Target-Site Resistance)
In weeds that have developed target-site resistance, the metabolism of glufosinate is not significantly enhanced. Studies on glufosinate-resistant Palmer amaranth (B1665344) (Amaranthus palmeri) with amplified GS2 expression showed that the metabolism of glufosinate was not different from susceptible accessions, with only 13% to 21% of the absorbed glufosinate being metabolized after 48 hours.[3][4] Similarly, in some resistant grass species like Eleusine indica, enhanced metabolism was not found to be the mechanism of resistance.[7]
Metabolism in Susceptible Plants
Susceptible plants lack the enzymatic machinery to efficiently detoxify glufosinate. Metabolism is slow and results in the formation of metabolites such as 4-methylphosphinico-2-oxo-butanoic acid (PPO) and 3-methylphosphinico-propionic acid (MPP). However, the rate of this metabolism is insufficient to prevent the toxic accumulation of ammonia.
Quantitative Data on Glufosinate Metabolism
The following tables summarize quantitative data on the absorption and metabolism of glufosinate in resistant and susceptible plant species.
Table 1: Glufosinate Absorption and Translocation in Resistant and Susceptible Palmer Amaranth (Amaranthus palmeri)
| Plant Type | Time After Treatment (hours) | Absorption (% of applied) | Translocation (% of absorbed) |
| Resistant (GS2 Amplification) | 48 | 54 - 60% | 2% (below treated leaf) |
| Susceptible | 48 | 54 - 60% | <1% (below treated leaf) |
Data sourced from Carvalho-Moore et al., 2022.[3][4]
Table 2: Glufosinate Metabolism in Resistant and Susceptible Palmer Amaranth (Amaranthus palmeri)
| Plant Type | Time After Treatment (hours) | Parent Glufosinate (% of absorbed) | Metabolites (% of absorbed) |
| Resistant (GS2 Amplification) | 48 | 79 - 87% | 13 - 21% |
| Susceptible | 48 | 79 - 87% | 13 - 21% |
Data sourced from Carvalho-Moore et al., 2022.[3][4]
Experimental Protocols
Analysis of Glufosinate Metabolism using ¹⁴C-Glufosinate
This protocol outlines a general method for studying the metabolism of glufosinate in plants using a radiolabeled form of the herbicide.
Objective: To quantify the absorption, translocation, and metabolism of glufosinate.
Materials:
-
¹⁴C-labeled glufosinate
-
Resistant and susceptible plant specimens
-
Micropipette
-
Leaf washing solution (e.g., water:acetone mix)
-
Scintillation vials
-
Liquid scintillation counter
-
Plant tissue homogenizer
-
Solvents for extraction (e.g., methanol:water)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
C18 HPLC column
Procedure:
-
Treatment: Apply a known amount of ¹⁴C-glufosinate solution to a specific leaf of both resistant and susceptible plants.
-
Incubation: Allow the plants to grow under controlled conditions for a specified period (e.g., 24, 48, 72 hours).
-
Leaf Wash: At the end of the incubation period, carefully wash the treated leaf with a leaf washing solution to remove any unabsorbed herbicide. The wash solution is collected in a scintillation vial.
-
Quantification of Unabsorbed Herbicide: Add scintillation cocktail to the vial containing the leaf wash and measure the radioactivity using a liquid scintillation counter to determine the amount of unabsorbed ¹⁴C-glufosinate.
-
Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Homogenization and Extraction: Homogenize each plant section and extract the radioactive compounds using a suitable solvent mixture (e.g., 80% methanol).
-
Quantification of Absorbed and Translocated Herbicide: Measure the radioactivity in an aliquot of each extract using a liquid scintillation counter to determine the amount of ¹⁴C-glufosinate and its metabolites in each plant part.
-
Metabolite Analysis: Concentrate the extracts and analyze them using HPLC with a radiodetector. The separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) in water.
-
Data Analysis: Identify and quantify the peaks corresponding to the parent glufosinate and its metabolites by comparing their retention times with those of known standards. Calculate the percentage of each compound relative to the total absorbed radioactivity.
Glutamine Synthetase (GS) Activity Assay
This protocol describes a method to measure the activity of the glutamine synthetase enzyme in plant extracts.
Objective: To determine the level of GS activity and its sensitivity to glufosinate.
Materials:
-
Plant leaf tissue
-
Extraction buffer (e.g., Tris-HCl buffer containing MgCl₂, EDTA, and a reducing agent like DTT)
-
Assay buffer (containing buffer, glutamate, ATP, and hydroxylamine)
-
Stop solution (e.g., acidic ferric chloride solution)
-
Spectrophotometer
-
Glufosinate solutions of varying concentrations
Procedure:
-
Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
Set up reaction tubes containing the assay buffer.
-
For inhibition studies, add different concentrations of glufosinate to the tubes.
-
Initiate the reaction by adding a known amount of the enzyme extract.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
-
Stopping the Reaction: Terminate the reaction by adding the stop solution. The ferric chloride in the stop solution reacts with the product of the GS reaction (γ-glutamyl hydroxamate) to form a colored complex.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the GS activity based on the amount of product formed per unit of time per milligram of protein. For inhibition studies, plot the enzyme activity against the glufosinate concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizing Metabolic Pathways and Resistance Mechanisms
The following diagrams illustrate the key metabolic pathways and resistance mechanisms discussed in this guide.
References
- 1. A naturally evolved mutation (Ser59Gly) in glutamine synthetase confers glufosinate resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. bioone.org [bioone.org]
- 4. roadsideweeds.com [roadsideweeds.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. researchgate.net [researchgate.net]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
Comparative toxicity of Glufosinate-N-acetyl and its parent compound
A comprehensive review of the toxicological profiles of the herbicide glufosinate (B12851) and its primary metabolite, glufosinate-N-acetyl, reveals a significant attenuation of toxicity following acetylation. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of their relative safety profiles.
Glufosinate, a widely used broad-spectrum herbicide, exerts its primary toxic effect through the inhibition of glutamine synthetase, an enzyme crucial for ammonia (B1221849) detoxification and amino acid metabolism.[1] This inhibition leads to a cascade of events including the accumulation of toxic ammonia and the generation of reactive oxygen species, ultimately causing cell death.[1][2] In contrast, its metabolite, this compound (NAG), is generally considered to be significantly less toxic.[1]
Quantitative Toxicity Comparison
The following tables summarize the key quantitative toxicity data for glufosinate and this compound across various toxicological endpoints.
Table 1: Acute Oral Toxicity
| Compound | Species | Sex | LD50 (mg/kg bw) | Toxicity Category |
| Glufosinate-ammonium | Rat | Male & Female | > 1500 | III |
| Glufosinate-ammonium (purified isomer) | Rat | Male | 709 | III |
| Glufosinate-ammonium (purified isomer) | Rat | Female | 669 | III |
| Glufosinate-ammonium (purified isomer) | Mouse | Male | 431 | III |
| Glufosinate-ammonium (purified isomer) | Mouse | Female | 416 | III |
| N-Acetyl-glufosinate (NAG) | Rat & Mouse | - | > 2985 | IV |
Data sourced from JMPR 2005 and Californians for Pesticide Reform.[1][2]
Table 2: Developmental Toxicity
| Compound | Species | Endpoint | NOAEL (mg/kg bw/day) |
| Glufosinate-ammonium | Rat | Maternal & Developmental | 10 |
| Glufosinate-ammonium | Rabbit | Maternal & Developmental | 6.3 |
| N-Acetyl-glufosinate (NAG) | Rat | Maternal & Developmental | Not teratogenic |
| N-Acetyl-glufosinate (NAG) | Rabbit | Maternal & Developmental | Not teratogenic |
Data sourced from JMPR 2005.[1]
Table 3: Neurotoxicity
| Compound | Species | Study Type | NOAEL (mg/kg bw) |
| Glufosinate-ammonium | Rat | Acute Gavage | 100 |
| N-Acetyl-glufosinate (NAG) | Rat | Acute Oral (gavage) | 1000 |
Data sourced from JMPR 2005.[1]
Table 4: Genotoxicity
| Compound | Ames Test | In vitro Mammalian Cell | In vivo Mammalian |
| Glufosinate-ammonium | Non-genotoxic | Non-genotoxic | Non-genotoxic |
| N-Acetyl-glufosinate (NAG) | Not specified | Not specified | Not specified |
Glufosinate-ammonium has been shown to be non-genotoxic in a range of in vitro and in vivo assays.[1] While specific genotoxicity data for NAG is not as readily available in the reviewed literature, its significantly lower acute toxicity profile suggests a reduced potential for genotoxicity.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies conducted following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents (rats or mice) of a single sex are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant by varying the concentration of the dosing solution.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Procedure: A stepwise procedure is used with a group of three animals per step. The outcome of each step (number of animals that died or were moribund) determines the next step:
-
If 2 or 3 animals die, the test is stopped and the substance is classified.
-
If 0 or 1 animal dies, a higher dose is administered to another group of three animals.
-
-
LD50 Estimation: The LD50 is estimated based on the mortality rates observed at different dose levels.
Developmental Toxicity Study - OECD 414
This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Animal Selection: Pregnant female animals (typically rats or rabbits) are used.
-
Dose Administration: The test substance is administered daily to the dams, typically from the time of implantation to the day before expected delivery. At least three dose levels and a control group are used.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Shortly before the expected delivery, the dams are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The incidence of developmental effects at each dose level is compared to the control group to determine the No-Observed-Adverse-Effect-Level (NOAEL) for both maternal and developmental toxicity.
Acute Neurotoxicity Study - OECD 424
This study aims to identify substances that may have a specific toxic effect on the nervous system.
-
Animal Selection: Young adult rodents are used.
-
Dose Administration: The test substance is administered as a single dose via an appropriate route (e.g., oral gavage). At least three dose levels and a control group are used.
-
Observations: A comprehensive set of observations is conducted, including:
-
Functional Observational Battery (FOB): A non-invasive assessment of sensory, motor, and autonomic functions.
-
Motor Activity Assessment: Measurement of locomotor activity.
-
Neuropathological Examination: Microscopic examination of tissues from the central and peripheral nervous system at the end of the study.
-
-
Data Analysis: The data are analyzed to identify any dose-related effects on neurological function and structure, and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro test is used to assess the mutagenic potential of a substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
References
A Comparative Guide to Inter-Laboratory Quantification of Glufosinate-N-acetyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Glufosinate-N-acetyl, a key metabolite of the herbicide glufosinate (B12851). While a dedicated, publicly available inter-laboratory comparison study focusing solely on this compound is not prevalent, this document synthesizes data from single-laboratory and multi-laboratory validation studies to offer a comparative perspective on method performance. The methodologies discussed primarily leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its sensitivity and selectivity.
Comparative Analysis of Quantitative Methods
The performance of various methods for the quantification of this compound (referred to as Glu-A or NAG) across different food matrices is summarized below. The data is extracted from distinct validation studies, providing a snapshot of the expected performance metrics such as Limit of Quantification (LOQ), Limit of Detection (LOD), recovery, and precision (expressed as Relative Standard Deviation, RSD).
| Method Reference | Matrix | Analyte(s) | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Precision (RSD%) |
| Akiyama et al. (2024)[1][2] | Soybeans | Glufosinate, Glu-A, MPPA, Glyphosate, Gly-A | 0.03 (Glu-A) | 0.01 (Glu-A) | 92.5 - 97.5 | Repeatability: 3.1 - 4.9Within-lab Reproducibility: 2.6 - 4.9 |
| FDA LIB 4638[3] | Honey, Corn, Soybean, Tea (among others) | Glufosinate, N-acetyl glyphosate, Glyphosate | <0.01 - 0.011 | Not explicitly stated | 70 - 120 (generally) | <25 (generally) |
| Lattanzio et al. (2023)[4] | Bovine Fat, Chicken Eggs, Cow's Milk | N-acetyl glufosinate (NAG), among other polar pesticides | 0.01 (low spike level) | Not explicitly stated | 85 - 110 | Repeatability (RSDr): 5 - 25Reproducibility (RSDR): 8 - 41 |
| Sasano et al. (2023)[5] | Honey | Glufosinate, Glu-A, MPPA, Glyphosate, Gly-A | 0.001 (Glu-A) | Not explicitly stated | 86 - 106 | < 10 |
Experimental Protocols: A Closer Look
The methodologies employed in these studies, while all based on LC-MS/MS, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: Solid-Phase Analytical Derivatization for Soybeans
This method, developed for the analysis of glufosinate and its metabolites in soybeans, utilizes a derivatization step to enhance analytical sensitivity.[1][2]
-
Extraction: Analytes are extracted from soybeans with water.
-
Cleanup: The extract is passed through a mini-column containing a polymer-based resin with strong anion exchange groups.
-
Derivatization: Solid-phase analytical derivatization is performed at ambient temperature for 1 minute using N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA).
-
LC-MS/MS Analysis:
-
Column: C18 column.
-
Mobile Phase: 0.2 mM ammonium (B1175870) acetate (B1210297) in methanol.
-
Detection: Tandem mass spectrometry.
-
Method 2: FDA's Unified Method for Various Foods
This single-laboratory validated method is designed for a range of food commodities and does not involve a derivatization step.[3]
-
Extraction: An aqueous solution of 50 mM acetic acid and 10 mM EDTA in water is used for extraction.
-
Cleanup: The extract is cleaned up using an Oasis HLB solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Quantification: Stable isotopically labeled internal standards are used for glufosinate, and matrix-matched standard calibrations are used for all analytes.
-
Method 3: Inter-Laboratory Validated Method for Foods of Animal Origin
This method was evaluated through an inter-laboratory study for the analysis of polar pesticides in challenging matrices like fat, eggs, and milk.[4]
-
Extraction: Acidified methanol/water extraction.
-
Cleanup: Dispersive solid-phase extraction (dSPE) with C18 sorbent.
-
LC-MS/MS Analysis: Isotopically labelled internal standards are used for analysis.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound using LC-MS/MS, integrating the key steps from the discussed methodologies.
Caption: A generalized workflow for this compound analysis.
Signaling Pathways and Logical Relationships
The primary mechanism of action for glufosinate involves the inhibition of glutamine synthetase. This compound is a detoxification product in genetically modified, glufosinate-tolerant plants.
References
- 1. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Direct Injection vs. Derivatization for Glufosinate-N-acetyl Analysis
A comprehensive guide for researchers navigating the analytical challenges of polar herbicides.
The accurate quantification of Glufosinate-N-acetyl, a key metabolite of the widely used herbicide glufosinate (B12851), is crucial for environmental monitoring, food safety, and toxicological studies. However, its high polarity and amphoteric nature present significant analytical hurdles. This guide provides a detailed comparison of two primary analytical strategies: direct injection and derivatization, offering researchers the insights needed to select the most suitable method for their specific needs.
At a Glance: Key Differences
| Feature | Direct Injection | Derivatization |
| Principle | Direct analysis of the unmodified analyte, typically by LC-MS/MS. | Chemical modification of the analyte to enhance its analytical properties. |
| Throughput | Generally higher due to minimal sample preparation. | Lower, as it involves additional reaction and cleanup steps. |
| Sensitivity | Can be challenging for trace-level detection due to poor retention and ionization. | Often provides higher sensitivity by improving chromatographic retention and detector response. |
| Chromatography | Requires specialized columns (e.g., HILIC, mixed-mode, porous graphitic carbon). | Allows the use of standard reversed-phase (RP) columns. |
| Matrix Effects | Can be more pronounced due to limited cleanup options. | Can be minimized through selective derivatization and subsequent cleanup. |
| Method Development | Can be complex in optimizing chromatography to retain and separate the polar analyte. | Requires careful optimization of the derivatization reaction conditions. |
| Cost-Effectiveness | Potentially lower due to fewer reagents and consumables. | Can be higher due to the cost of derivatizing agents and additional sample preparation steps. |
Deep Dive: A Quantitative Comparison
The choice between direct injection and derivatization often hinges on the required sensitivity and the complexity of the sample matrix. The following table summarizes key performance metrics reported in various studies.
| Analytical Method | Analyte | Matrix | LOQ (Limit of Quantitation) | Recovery (%) | Reference |
| Direct Injection LC-MS/MS | N-acetyl-glufosinate | Soybean | - | - | [1] |
| Direct Injection LC-MS/MS | N-acetyl-glufosinate | Water | - | - | [2] |
| Direct Injection LC-MS/MS | N-acetyl-glyphosate | Various Foods | 0.025 - 0.2 mg/kg | 70-120 | [3] |
| Derivatization (FMOC-Cl) LC-MS/MS | N-acetyl-glufosinate | Plant Matrices | 50 - 100 ng/g | >80 | [4] |
| Derivatization (MTBSTFA) LC-MS/MS | N-acetyl-glufosinate | Soybeans | 0.03 mg/kg | 86.7-94.2 | [5][6] |
| Derivatization (Acetate/acetic anhydride) LC-MS/MS | Glufosinate & Metabolites | Plasma & Urine | 0.05 µg/mL | 80.2 - 111 | [7] |
Visualizing the Workflow
To better understand the practical differences, the following diagrams illustrate the typical experimental workflows for both direct injection and derivatization methods.
Caption: Workflow for Direct Injection Analysis.
Caption: Workflow for Derivatization-based Analysis.
Experimental Protocols: A Closer Look
Here, we provide detailed methodologies for both approaches, drawing from established research.
Direct Injection Method (LC-MS/MS)
This protocol is adapted from a method for the analysis of polar pesticides in food matrices of animal origin.[3]
-
Sample Preparation and Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in water.
-
For milk and adipose tissue, add 2 mL of dichloromethane, shake, and centrifuge.
-
For liver and egg samples, perform solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent.
-
Collect the aqueous supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Hypercarb column.
-
Mobile Phase A: Water with 1.2% formic acid.
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.
-
A gradient elution program is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Derivatization Method (using FMOC-Cl followed by LC-MS/MS)
This protocol is based on a method for the analysis of glufosinate and its metabolites in plant matrices.[4][8]
-
Sample Preparation and Extraction:
-
Homogenize the sample.
-
Extract with a mixture of 0.1% formic acid in water and dichloromethane.
-
Separate the aqueous layer for derivatization.
-
-
Derivatization:
-
Adjust the pH of the aqueous extract to alkaline conditions using a borate (B1201080) buffer.[8]
-
Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in a suitable organic solvent (e.g., acetone).[9]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes to 4 hours).[8][9]
-
Stop the reaction by adding an acid, such as HCl.[9]
-
-
Cleanup:
-
Pass the derivatized sample through a solid-phase extraction (SPE) cartridge (e.g., HLB) to remove excess derivatizing reagent and other matrix components.
-
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase A: Water with a volatile additive like formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile or methanol.
-
A gradient elution is typically employed.
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI in positive or negative mode.
-
Acquisition Mode: MRM for targeted quantification of the FMOC-derivatized this compound.
-
Making the Right Choice: Pros and Cons
Direct Injection:
-
Pros:
-
Faster sample throughput.
-
Simpler sample preparation workflow.
-
Less potential for analyte loss during derivatization and cleanup steps.
-
-
Cons:
Derivatization:
-
Pros:
-
Cons:
-
More time-consuming and labor-intensive sample preparation.
-
Potential for incomplete derivatization or degradation of the derivative.
-
Requires careful optimization of reaction conditions.
-
Derivatizing reagents can be costly and may introduce contaminants.
-
Conclusion
The choice between direct injection and derivatization for the analysis of this compound is not a one-size-fits-all decision. Direct injection offers a simpler and faster workflow, making it suitable for high-throughput screening or when analyzing relatively clean matrices with less stringent sensitivity requirements. However, this approach can be hampered by challenges related to the analyte's polarity, including poor chromatography and matrix effects.
Derivatization, while more complex and time-consuming, often provides superior sensitivity, selectivity, and chromatographic performance. This makes it the preferred method for trace-level quantification in complex matrices where accuracy and reliability are paramount. Researchers must carefully consider their specific analytical needs, available instrumentation, and the nature of their samples to make an informed decision that ensures high-quality, reproducible data.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of glyphosate, glyphosate metabolites, and glufosinate in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Glufosinate-N-acetyl Determination by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. This guide provides an in-depth comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of Glufosinate-N-acetyl, a key metabolite of the widely used herbicide glufosinate (B12851). We delve into the performance of this advanced analytical technique, presenting supporting experimental data and methodologies while also exploring alternative approaches.
The growing use of glufosinate in agriculture necessitates robust analytical methods to monitor its residues and metabolites in various matrices, from environmental samples to biological specimens. This compound, as a primary metabolite, is a critical target for accurate measurement. LC-MS/MS has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide will explore the nuances of its application, supported by data from various studies.
Performance Snapshot: Accuracy and Precision of LC-MS/MS
The reliability of an analytical method hinges on its accuracy and precision. Accuracy, often expressed as recovery, indicates how close a measured value is to the true value. Precision, typically represented by the relative standard deviation (RSD), reflects the repeatability of the measurement.
Numerous studies have validated LC-MS/MS methods for this compound analysis, demonstrating excellent performance. For instance, a method for analyzing polar pesticides in honeybees achieved a limit of quantification (LOQ) of 0.005 mg/kg for all analytes, with repeatability (RSDr) ranging from 1.6% to 19.7% and recoveries between 70% and 119%[1]. An interlaboratory comparison at a concentration of 0.020 mg/kg showed a relative standard deviation for reproducibility (RSDR) of 5.5% to 13.6% with recoveries between 91% and 103%[1][2].
In another study focusing on soybean extracts, replicate injections (n=9) of samples spiked at 0.5 mg/kg for glufosinate and its metabolites showed good precision with RSDs of ≤6%[3]. Similarly, a method for determining these compounds in honey reported good recoveries (86–106%) and precision (< 10%) for all target compounds[4][5].
Here is a summary of quantitative data from various studies:
| Matrix | Analyte | Spiking Level | Recovery (%) | RSD (%) | LOQ | Reference |
| Honeybees | This compound | 0.005-0.100 mg/kg | 70-119 | 1.6-19.7 (repeatability) | 0.005 mg/kg | [1] |
| Honeybees | This compound | 0.020 mg/kg | 91-103 | 5.5-13.6 (interlab) | 0.005 mg/kg | [1][2] |
| Soybean | This compound | 0.5 mg/kg | Not explicitly stated | ≤6 | Not explicitly stated | [3] |
| Honey | N-acetyl-glufosinate (Glu-A) | 5 µg/kg | 86-106 | <10 | 1 µg/kg | [4][5] |
| Soybeans | N-acetyl glufosinate (Glu-A) | 0.1 mg/kg | 93-99 | 3.6-7.2 | 0.03 mg/kg | [6] |
| Biological Specimens (Plasma/Urine) | Glufosinate | Higher concentration | 80.2-111 | 1.3-13 | Not explicitly stated | [7] |
| Human Urine | Glufosinate | 0.5, 1, 5 ng/mL | 106-119 | 5-10 (intra-day) | 0.41 ng/mL (MQL) | [8] |
The LC-MS/MS Workflow: A Step-by-Step Visualization
The analytical process for determining this compound using LC-MS/MS involves several critical steps, from sample acquisition to final data interpretation. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
The success of LC-MS/MS analysis is highly dependent on the meticulous execution of experimental protocols. Below are summaries of methodologies cited in the literature.
Sample Preparation
Sample preparation is a crucial step to remove interfering matrix components and concentrate the analyte of interest.
-
Direct Dilution and Derivatization (for Biological Fluids): Plasma or urine specimens can be diluted (e.g., 100-fold), followed by evaporation. The residue is then derivatized, for example, with a mixture of acetate/acetic anhydride (B1165640) and trimethyl orthoacetate at 120°C for 30 minutes. The derivatized sample is then reconstituted and injected into the LC-MS/MS system[7][9].
-
QuPPe (Quick Polar Pesticides Method) Based Extraction (for Cereals): This method, often used for food matrices, involves extracting a homogenized sample with a water:methanol mixture containing formic acid. Cleanup can be performed using solid-phase extraction (SPE) with cartridges like Supel™-Select HLB or through ultrafiltration for samples with particulates[10].
-
Water Extraction and SPE Cleanup (for Soybeans and Honey): For soybeans, a common approach involves extraction with water, followed by trapping the analytes on a strong anion exchange resin. Subsequent steps can include dehydration and derivatization[6][11]. For honey, extraction with water followed by cleanup on both reversed-phase (C18) and anion exchange (NH2) SPE cartridges has been shown to be effective[5].
Derivatization
Due to the high polarity of glufosinate and its metabolites, derivatization is sometimes employed to improve chromatographic retention and sensitivity.
-
N-acetyl, O-methyl derivatization: This involves using reagents like acetic acid and trimethyl orthoacetate[7].
-
FMOC-Cl (9-fluorenylmethyl chloroformate) Derivatization: This is a common approach for glyphosate (B1671968) and related compounds, but it is not suitable for N-acetyl metabolites[3][4].
-
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide) Derivatization: This reagent can be used for solid-phase analytical derivatization at ambient temperature[6][11].
It is important to note that some modern LC columns and methods allow for the direct analysis of these polar compounds without derivatization, which simplifies the workflow[3][5].
LC-MS/MS Conditions
-
Chromatography: Various columns are used depending on the chosen method (with or without derivatization). For underivatized analysis, mixed-mode columns that provide both hydrophilic interaction liquid chromatography (HILIC) and weak anion exchange (WAX) interactions, such as the Torus DEA Column, have shown excellent performance[3]. Porous graphitic carbon (PGC) columns are another option, though they may require extensive conditioning[12]. For derivatized compounds, standard reversed-phase columns like C18 are often employed[9].
-
Mass Spectrometry: Tandem quadrupole mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Both positive and negative electrospray ionization (ESI) modes may be used, depending on the analyte and its derivatized form. For instance, in one method, glufosinate was detected in positive ion mode, while this compound was detected in negative ion mode[5].
Alternative Methods: A Comparative Look
While LC-MS/MS is a powerful technique, other methods have also been developed and validated for the analysis of polar pesticides.
-
Ion Chromatography with High-Resolution Mass Spectrometry (IC-HRMS): This technique offers an alternative for the analysis of highly polar and ionic compounds. A study comparing LC-MS/MS and IC-HRMS for polar pesticide detection in honeybees found that IC-HRMS achieved LOQs of 0.01 mg/kg for glufosinate and N-acetyl glufosinate, with mean recoveries in repeatability conditions from 84% to 114% and RSDr from 2% to 14%[1][2]. Overall, IC-MS/MS was reported to provide the best precision and accuracy for polar anions in various food matrices[12].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods have been used for glyphosate analysis but typically require derivatization to increase the volatility of the analytes. This can be a tedious and time-consuming step involving potentially toxic reagents[8].
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a screening technique that can be used for the rapid detection of glyphosate. However, it may lack the specificity and accuracy of chromatographic methods and is generally not suitable for the quantification of individual metabolites like this compound[13].
The following diagram illustrates the logical relationship between the primary analytical technique and its alternatives.
Conclusion
The determination of this compound with high accuracy and precision is critical for regulatory compliance and risk assessment. LC-MS/MS stands out as a robust, sensitive, and specific method for this purpose. The choice of sample preparation and whether to employ derivatization depends on the matrix and the specific requirements of the analysis. While alternative methods like IC-HRMS show promise and can offer excellent performance, LC-MS/MS remains a widely accessible and validated technique in research and routine testing laboratories. The data and protocols summarized in this guide provide a solid foundation for developing and implementing reliable analytical methods for this compound and related compounds.
References
- 1. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Glufosinate and Glufosinate-N-acetyl in Stored Samples: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the stability of the herbicide glufosinate (B12851) and its primary metabolite, Glufosinate-N-acetyl, in stored laboratory samples. Understanding the stability of these compounds is critical for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of analytical results in residue analysis, environmental monitoring, and metabolic studies. This document summarizes available experimental data on their stability, outlines detailed experimental protocols for stability assessment, and provides visual representations of metabolic pathways and experimental workflows.
Introduction to Glufosinate and its Acetylated Metabolite
Glufosinate is a broad-spectrum herbicide that functions by inhibiting the enzyme glutamine synthetase in plants. In genetically modified, glufosinate-resistant crops, the herbicide is rapidly metabolized into the non-phytotoxic compound, this compound.[1][2] This acetylation is a detoxification process that confers resistance.[3] Consequently, the analysis of both glufosinate and this compound is essential for monitoring crop residues and environmental samples. The stability of these analytes in samples from the time of collection to the time of analysis is a crucial factor that can influence the accuracy of quantification.
Comparative Stability Profile
While direct comparative studies on the stability of glufosinate and this compound in various stored sample matrices are limited in publicly available literature, existing research provides insights into the stability of each compound individually.
Glufosinate has been shown to be relatively stable under specific storage conditions. In soil samples stored at -20°C, glufosinate ammonium (B1175870) was found to be stable for up to two months.[4] In aqueous solutions, glufosinate is stable, with less than 22% degradation observed over 100 days.[5] However, in natural environments like soil, its degradation can be rapid, with a half-life of approximately 2.30 to 2.93 days in open fields, primarily due to microbial activity.[4]
This compound is described in the literature as a "stable" and "final" product of glufosinate metabolism in plants.[6][7] This suggests a higher degree of stability within the plant matrix, as it is the result of a detoxification pathway.[3] Once formed, this compound is mobile within the plant.[6][7] Although it is a known metabolite, specific quantitative data on its degradation kinetics and stability in various stored laboratory samples (e.g., soil, water, biological fluids) under different conditions are not as extensively documented as for the parent compound.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of glufosinate in stored samples. No direct comparative data for this compound was available in the reviewed literature.
| Compound | Matrix | Storage Temperature | Duration | Stability Results | Reference |
| Glufosinate Ammonium | Soil | -20°C | 2 months | Stable | [4] |
| Glufosinate | Water | Not Specified | 100 days | < 22% degradation | [5] |
Experimental Protocols
To ensure the integrity of analytical data, it is recommended to perform stability studies for both glufosinate and this compound in the specific sample matrices and storage conditions relevant to a particular study. The following is a generalized protocol based on regulatory guidelines for conducting storage stability studies of pesticides and their metabolites.
Objective
To determine the stability of glufosinate and this compound in a specific sample matrix (e.g., soil, water, plant homogenate, plasma) under defined storage conditions (e.g., temperature, duration).
Materials
-
Blank sample matrix (verified to be free of the analytes)
-
Analytical standards of glufosinate and this compound
-
Fortification solutions of known concentrations
-
Appropriate storage containers
-
Validated analytical method for the quantification of both analytes (e.g., LC-MS/MS)
Procedure
-
Sample Fortification:
-
Homogenize the blank sample matrix.
-
Spike a known amount of the matrix with a standard solution of glufosinate and this compound to achieve a desired concentration (typically at least 10 times the limit of quantitation).
-
Prepare a sufficient number of fortified samples to be analyzed at various time points.
-
-
Storage:
-
Store the fortified samples at the desired temperature (e.g., -20°C).
-
The storage duration should reflect the expected storage time of actual study samples.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of stored samples for analysis.
-
On each analysis day, prepare a fresh set of calibration standards and quality control samples.
-
Analyze the stored samples alongside freshly fortified samples (procedural recoveries) to account for any analytical variability.
-
Quantify the concentration of glufosinate and this compound in the stored samples.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A compound is generally considered stable if the mean concentration at a given time point is within ±15% of the initial concentration.
-
Visualizations
Metabolic Pathway of Glufosinate
The following diagram illustrates the metabolic fate of glufosinate in both non-resistant and resistant plants.
Experimental Workflow for Stability Study
This diagram outlines the key steps in conducting a storage stability study for glufosinate and this compound.
References
- 1. Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize the herbicide L-phosphinothricin (glufosinate) differently from untransformed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 73634-73-8 | Benchchem [benchchem.com]
- 6. The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Identity of Glufosinate-N-acetyl: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of Glufosinate-N-acetyl, a primary metabolite of the widely used herbicide glufosinate (B12851), is critical in environmental monitoring, food safety assessment, and studies of genetically modified organisms. This guide provides a comprehensive comparison of tandem mass spectrometry (LC-MS/MS) with alternative analytical methods for the confirmation of this compound's identity, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
Tandem mass spectrometry is the gold standard for the analysis of this compound due to its high sensitivity and selectivity. However, other techniques such as capillary electrophoresis and enzyme-linked immunosorbent assay (ELISA) offer alternative approaches with distinct advantages and limitations. The following tables summarize the quantitative performance of these methods based on available literature.
Table 1: Performance Characteristics of Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
| Parameter | Reported Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 1 µg/kg | Honey | [1] |
| Limit of Detection (LOD) | 0.01 mg/kg | Soybeans | [2] |
| Recovery | 86-106% | Honey | [1] |
| Precision (%RSD) | < 10% | Honey | [1] |
| Linearity (R²) | > 0.993 | Honey | [1] |
Table 2: Performance Characteristics of Alternative Methods for Glufosinate and its Metabolites
| Method | Parameter | Reported Value | Analyte(s) | Matrix | Reference |
| Capillary Electrophoresis (CE) | Limit of Detection (LOD) | 1.56 µg/L | Glufosinate | Tea Infusions | [3][4] |
| Capillary Electrophoresis (CE) | Limit of Detection (LOD) | 6.14 ng/kg | Glufosinate | Environmental Samples | [5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Limit of Detection (LOD) | 17 µg/L | N-acetyl-glufosinate (NAG) | Water | [6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Cross-reactivity with Glufosinate | 0.13% | N-acetyl-glufosinate (NAG) | Water | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using tandem mass spectrometry and an overview of the procedure for capillary electrophoresis.
Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound
This protocol is a synthesis of methodologies reported for the analysis of glufosinate and its metabolites in various matrices.[1][2][7]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction: Homogenize 1-5 g of the sample with 10 mL of an aqueous extraction solution (e.g., water containing 50 mM acetic acid and 10 mM EDTA).
-
Protein Precipitation (for high-protein matrices): Add an equal volume of a precipitating agent (e.g., acetonitrile) to the extract, vortex, and centrifuge.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an Oasis HLB or a mixed-mode anion exchange cartridge to remove interfering substances.
-
Elution: Elute the analytes with a suitable solvent (e.g., methanol (B129727) with 0.5% formic acid).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A mixed-mode column with reversed-phase and anion exchange characteristics is often employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.[1][7]
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound (C₇H₁₄NO₅P), which has a mass-to-charge ratio (m/z) of 222.1.[7]
-
Product Ions: Characteristic product ions are generated through collision-induced dissociation (CID). Common transitions for this compound are m/z 222 -> 136 and m/z 222 -> 69.[7]
-
Collision Energy: Optimized for each transition to achieve maximum sensitivity.
Capillary Electrophoresis (CE) Protocol Overview for Glufosinate Metabolites
This protocol is based on methods developed for glufosinate and related compounds and can be adapted for this compound.[3][4][8]
-
Sample Preparation: Similar extraction and cleanup steps as for LC-MS/MS are generally required to remove matrix interferences.
-
Derivatization (optional but common): To enhance detection, especially with UV or fluorescence detectors, derivatization with a chromophore or fluorophore (e.g., FMOC-Cl) may be necessary. However, derivatization is not required for detection by mass spectrometry or conductivity detection.
-
Capillary: A fused-silica capillary is typically used.
-
Background Electrolyte (BGE): The composition of the BGE is optimized for the separation of the target analytes. For anionic species like this compound, a basic buffer is often used.
-
Separation Voltage: A high voltage is applied across the capillary to effect electrophoretic separation.
-
Detection: Detection can be achieved through various means, including UV-Vis, laser-induced fluorescence (LIF), or by interfacing the CE system with a mass spectrometer.
Visualizing the Workflow and Metabolic Pathway
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the metabolic context of this compound.
References
- 1. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Glyphosate, Glufosinate, and Their Major Metabolites in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Glyphosate, Glufosinate, and Their Major Metabolites in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of antibodies for the detection of N-acetyl-glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Range in Analytical Methods for Glufosinate-N-acetyl
For researchers, scientists, and professionals in drug development, the accurate quantification of Glufosinate-N-acetyl is paramount. A critical aspect of method validation is establishing the linearity and analytical range. This guide provides a comparative overview of various analytical methods, focusing on their linearity and range for the determination of this compound and its parent compound, glufosinate (B12851). The data presented is compiled from several validated studies, offering a basis for selecting and developing appropriate analytical techniques.
Quantitative Data Summary
The following tables summarize the linearity and range of different analytical methods for this compound (also referred to as N-acetyl-glufosinate or NAG) and related compounds. These methods primarily utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Table 1: Linearity and Range of LC-MS/MS Methods for this compound (NAG)
| Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| Soybean | 0.25 to 4 mg/kg | >0.99 | Not Specified for NAG, 0.03 mg/kg for Glu-A (another metabolite) | [1][2] |
| Honey | 0.0002 to 0.050 mg/kg | Not Specified | 0.01 mg/kg | [3] |
| Honey | 1 to 20 µg/kg | >0.993 | 1 µg/kg | [4] |
| Plant Matrixes | Not Specified | >0.80 (recovery) | 50 ng/g (100 ng/g in tea and soybean) | [5] |
| Food (Corn, Olive Oil) | 20 to 500 ng/g (Spike Levels) | Not Specified | Below 10 ng/g | [6] |
Table 2: Linearity and Range of Analytical Methods for Glufosinate
| Method | Matrix | Linearity Range | Correlation Coefficient (r² or R) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Water | 5 to 100 ng/L | >0.995 | < 5 ng/L | [7] |
| LC-MS/MS | Honey | 0.0002 to 0.050 mg/kg | Not Specified | 0.01 mg/kg | [3] |
| LC-MS/MS | Human Urine | 0.1 to 100 ng/mL | >0.99 | 0.41 ng/mL | [8] |
| RP-HPLC | Formulations | 50% to 150% of theoretical concentration | 0.999 | Not Specified | [9] |
| CE-MS/MS | Soybean Milk | Not Specified | Not Specified | 0.30 ppm (LOQ calculated from LOD) | [10] |
| Chiral LC-MS/MS | Water | Not Specified | Not Specified | 0.0025 mg/kg | [11] |
| Chiral LC-MS/MS | Soil | Not Specified | Not Specified | 0.0020 mg/kg | [11] |
Experimental Protocols
The methodologies outlined below are generalized protocols based on the referenced studies for the analysis of this compound and glufosinate. Specific parameters may vary between laboratories and matrices.
1. Sample Preparation and Extraction
-
Objective: To extract the analytes from the sample matrix.
-
General Procedure:
-
Homogenize the sample (e.g., plant material, honey, soil).
-
Extract the homogenized sample with an aqueous solution, often containing a weak acid like formic acid or acetic acid to improve extraction efficiency.[5][6] For some matrices, an organic solvent like dichloromethane (B109758) may be used in combination with the aqueous phase.[5]
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant for further cleanup.
-
2. Sample Cleanup (Solid-Phase Extraction - SPE)
-
Objective: To remove interfering substances from the sample extract before analysis.
-
General Procedure:
-
Condition an appropriate SPE cartridge. For polar analytes like glufosinate and its metabolites, various phases are used, including reversed-phase C18, anion exchange (NH2), or polymer-based cartridges.[1][4][6]
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove impurities.
-
Elute the target analytes with an appropriate elution solvent.
-
The eluate may be evaporated and reconstituted in a solvent compatible with the analytical instrument.
-
3. Chromatographic Separation and Detection (LC-MS/MS)
-
Objective: To separate the target analytes from other components in the extract and to quantify them.
-
Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: Specialized columns for polar pesticides are often employed, such as those with mixed-mode (reversed-phase and anion exchange) or specific polar functionalities.[4][7]
-
Mobile Phase: A gradient of an aqueous component (often with an additive like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9]
-
Flow Rate: Typically in the range of 0.2 to 1.3 mL/min.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for glufosinate and its acetylated metabolite due to their acidic nature, though positive mode can also be used for glufosinate.[4][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
4. Linearity and Range Evaluation
-
Objective: To establish the concentration range over which the analytical method provides a linear response.
-
Procedure:
-
Prepare a series of calibration standards of the analyte in a blank matrix extract at a minimum of five different concentration levels.[9]
-
Analyze the calibration standards using the validated LC-MS/MS method.
-
Plot the instrument response (e.g., peak area) against the known concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and the correlation coefficient (r²). A correlation coefficient greater than 0.99 is generally considered to indicate good linearity.[2]
-
Visualizations
Caption: Workflow for Linearity and Range Evaluation in an Analytical Method.
References
- 1. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. fda.gov [fda.gov]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
A Comparative Analysis of Glufosinate Metabolism in Different Transgenic Events
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glufosinate (B12851) metabolism in various transgenic events, supported by experimental data. The information is intended to assist researchers in understanding the nuances of herbicide resistance mechanisms and their implications for crop development and safety assessment.
Introduction
Glufosinate is a broad-spectrum herbicide that acts by inhibiting the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia (B1221849) in plants. Transgenic crops have been developed to be tolerant to glufosinate through the introduction of genes that encode for enzymes capable of detoxifying the herbicide. The most common of these are the pat gene from Streptomyces viridochromogenes and the bar gene from Streptomyces hygroscopicus, both of which encode the enzyme phosphinothricin (B1261767) N-acetyltransferase (PAT). This enzyme acetylates the L-isomer of glufosinate (the active component), converting it into the non-herbicidal compound N-acetyl-L-glufosinate (NAG).
This guide will compare the metabolism of glufosinate in different transgenic events, focusing on the metabolic pathways, the levels of key metabolites, and the experimental protocols used for their analysis.
Metabolic Pathways of Glufosinate
The metabolism of glufosinate differs significantly between transgenic, glufosinate-tolerant plants and their non-transgenic counterparts.
-
In Transgenic Plants: The primary metabolic pathway is the rapid N-acetylation of L-glufosinate by the PAT enzyme to form N-acetyl-L-glufosinate (NAG). This detoxification step is highly efficient and is the basis for glufosinate tolerance in genetically modified crops.[1][2]
-
In Non-Transgenic Plants: In the absence of the PAT enzyme, glufosinate is metabolized to a much lesser extent. The main pathway involves deamination to 4-methylphosphinico-2-oxo-butanoic acid (PPO), which is then decarboxylated to 3-methylphosphinico-propionic acid (MPP).[2] Other minor metabolites, such as 4-methylphosphinico-2-hydroxy-butanoic acid (MHB), may also be formed.[3]
The D-isomer of glufosinate is generally not metabolized by plants.[2]
Comparative Quantitative Analysis of Glufosinate Metabolism
The rate and efficiency of glufosinate metabolism can vary between different transgenic events and crop species. This variation can be attributed to factors such as the specific genetic construct used (including the promoter and the plasmid), which can influence the expression level of the PAT enzyme.[4]
Table 1: Glufosinate Metabolism in Transgenic and Non-Transgenic Cell Cultures
| Plant Species | Genetic Status | % Transformation of Glufosinate (after 14 days) | % N-acetyl-L-glufosinate (NAG) | % 4-methylphosphinico-2-oxo-butanoic acid (PPO) | Reference |
| Oilseed Rape (Brassica napus) | Transgenic | 3-10% | 3.2% | - | [2] |
| Non-Transgenic | 3-10% | - | 7.3% | [2] | |
| Corn (Zea mays) | Transgenic | 43% | 16.1% | - | [2] |
| Non-Transgenic | 20% | - | 16.4% | [2] |
Table 2: Residues of Glufosinate and Metabolites in Whole Transgenic Plants
| Plant Species | Transgenic Event | Tissue | % of Total Residue as N-acetyl-L-glufosinate (NAG) | % of Total Residue as other metabolites | Reference |
| Oilseed Rape (Brassica napus) | Not Specified | Whole Plant | 91% | 5% | [5] |
| Corn (Zea mays) | Not Specified | Whole Plant | 67% | 28% | [5] |
Comparison of Maize Events: Bt11 vs. TC1507
Experimental Protocols
The analysis of glufosinate and its metabolites in plant tissues typically involves extraction, cleanup, and quantification using chromatographic techniques. The use of radiolabeled glufosinate (e.g., 14C-glufosinate) is a common approach in metabolism studies to trace the fate of the herbicide.
General Workflow for Glufosinate Metabolism Analysis
Detailed Methodologies
1. Plant Treatment and Sample Collection:
-
Transgenic and non-transgenic plants are treated with a solution of 14C-labeled glufosinate at a rate that reflects agricultural practice.
-
Plant tissues (e.g., leaves, stems, roots, and grains) are harvested at various time points after treatment to assess the rate of metabolism.
2. Extraction of Glufosinate and Metabolites:
-
Homogenized plant samples are extracted with a suitable solvent, typically water or a mixture of methanol and water, to solubilize glufosinate and its polar metabolites.[6]
-
For some matrices, a defatting step with a non-polar solvent like dichloromethane (B109758) may be necessary.[7]
3. Sample Cleanup:
-
The crude extract is cleaned up to remove interfering compounds. Solid-phase extraction (SPE) with cartridges such as Oasis HLB or anion exchange resins is a common method.[6]
-
Ultrafiltration can also be used to remove particulate matter from the extract.[6]
4. Quantification by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
HPLC with UV or Fluorescence Detection: Glufosinate and its primary amine-containing metabolites can be derivatized to make them detectable by UV or fluorescence detectors. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[7]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[7]
-
Detection: UV detection is performed at a specific wavelength (e.g., 195 nm).[7]
-
-
LC-MS/MS: This technique offers high sensitivity and selectivity and can often be performed without derivatization.
-
Column: Anion-exchange or mixed-mode columns can be used for the separation of these polar compounds.
-
Mobile Phase: Similar mobile phases to HPLC can be used.
-
Detection: Mass spectrometry is used for the detection and quantification of the target analytes and their metabolites.
-
Conclusion
The metabolism of glufosinate in transgenic, herbicide-tolerant crops is primarily characterized by the rapid and efficient conversion of the active L-glufosinate into the non-toxic N-acetyl-L-glufosinate via the PAT enzyme. This contrasts with non-transgenic plants, where metabolism is slower and proceeds through a deamination pathway. While the fundamental metabolic pathway is consistent across different transgenic events expressing the pat or bar gene, the efficiency of this process can be influenced by the specific genetic construct of the event, leading to potential differences in the level of herbicide tolerance. Further direct comparative studies on the quantitative metabolism of glufosinate between different commercial transgenic events would be beneficial for a more detailed understanding of these nuances. The experimental protocols outlined provide a robust framework for conducting such comparative analyses.
References
- 1. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The similarities of bar and pat gene products make them equally applicable for plant engineers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cropj.com [cropj.com]
- 5. Distribution and metabolism of D/L-, L- and D-glufosinate in transgenic, glufosinate-tolerant crops of maize (Zea mays L ssp mays) and oilseed rape (Brassica napus L var napus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Navigating the Disposal of Glufosinate-N-acetyl: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Glufosinate-N-acetyl, ensuring compliance and minimizing environmental impact. While this compound is generally considered less hazardous than its parent compound, glufosinate, adherence to proper disposal protocols is mandatory.
Safety and Handling Profile
This compound is the detoxified metabolite of glufosinate, an herbicidally active compound.[1] The acetylation process renders it significantly less toxic.[1] According to multiple safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008 and is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3]
| Property | Value | Source |
| Molecular Formula | C7H14NO5P | [2] |
| Molecular Weight | 223.16 g/mol | [2][4] |
| CAS Number | 73634-73-8 | [2][4] |
| Hazard Classification | Not a hazardous substance or mixture | [2][3] |
Experimental Protocol for Disposal
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a laboratory setting. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal, as these may vary.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
-
Original, properly labeled container for this compound.
-
A designated and labeled hazardous waste container.
-
pH paper or a calibrated pH meter.
-
Neutralizing agents (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like citric acid for basic solutions, if applicable).
-
Spill containment materials (e.g., absorbent pads, sand).
Procedure:
-
Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure you are wearing the appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors, mists, or gases.[2]
-
Ensure a spill kit is readily accessible.
-
-
Assess the Waste:
-
Determine if the this compound waste is in a solid or liquid (solution) form. The provided information often refers to a solution in water.[2]
-
Check the pH of the solution. While this compound itself is not highly reactive, the solution's pH should be near neutral (6-8) before any potential drain disposal is considered, and only if permitted by local regulations.
-
-
Neutralization (if necessary and permitted):
-
Some sources suggest that after neutralization, the product may be disposed of as wastewater, strictly following local regulations.[2]
-
If the solution is acidic or basic, neutralize it by slowly adding the appropriate neutralizing agent. Monitor the pH continuously until it is within the acceptable range.
-
-
Containment and Labeling:
-
For disposal as chemical waste, keep the this compound in its original container if possible, or in a suitable, closed, and clearly labeled waste container.[2]
-
The label should clearly state "Waste this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Disposal Pathway:
-
Option A: Professional Waste Disposal (Recommended):
-
Transfer the labeled waste container to your institution's designated hazardous waste accumulation area.
-
Follow your institution's procedures for waste pickup by a licensed hazardous waste disposal company. This is the safest and most compliant method.
-
-
Option B: Drain Disposal (Conditional and requires verification):
-
Crucially, verify with your local EHS department and review local wastewater regulations before considering this option.
-
If, and only if, local regulations permit and the solution has been neutralized, you may be able to dispose of very small quantities down the drain with copious amounts of water.
-
-
-
Decontamination:
-
Thoroughly clean the work area and any equipment used with soap and water.
-
Dispose of any contaminated materials, such as gloves or absorbent pads, in the appropriate solid waste stream as directed by your EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines and prioritizing safety and compliance, laboratory professionals can confidently manage the disposal of this compound, contributing to a safer and more sustainable research environment. Always remember that consultation with your institution's Environmental Health and Safety department is the definitive step in ensuring proper chemical waste management.
References
Personal protective equipment for handling GLUFOSINATE-N-ACETYL
Essential Safety and Handling Guide for Glufosinate-N-acetyl
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
While some safety data sheets (SDS) for dilute, aqueous solutions of this compound classify it as not a hazardous substance, the toxicological properties of the compound have not been fully investigated.[1] Furthermore, the pure form of this compound may present greater hazards, including skin and eye irritation.[2] Therefore, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended, aligning with practices for more hazardous related compounds like Glufosinate-ammonium.[3][4][5] Always consult the specific SDS for the product you are using and perform a risk assessment before beginning any work.
Recommended Personal Protective Equipment (PPE)
The level of PPE required depends on the form of the chemical (solid or solution) and the specific handling procedure. The following table summarizes the recommended PPE.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solids (weighing, etc.) | Laboratory coat or disposable coveralls. | Nitrile or PVC gloves.[6] Use proper glove removal technique.[7] | Safety glasses with side shields or chemical splash goggles.[8] | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
| Handling Liquid Solutions | Laboratory coat. A chemical-resistant apron is recommended when mixing or transferring solutions.[8] | Nitrile or PVC gloves.[6] Consider elbow-length, unlined gloves for added protection.[8] | Chemical splash goggles.[6][9] A face shield worn over goggles is recommended for tasks with a high splash risk.[7][8] | Not generally required for handling dilute solutions in a well-ventilated area. Avoid breathing vapors or mists.[1][7] |
| Spill Cleanup | Chemical-resistant coveralls or suit.[10] Chemical-resistant boots with pants worn over the top.[9][10] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[8] | Chemical splash goggles and a face shield.[7][8] | Air-purifying respirator with appropriate cartridges if vapors or mists are generated.[8] |
Operational and Disposal Protocols
Protocol 1: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation: 1.1. Read and understand the Safety Data Sheet (SDS) for this compound.[9] 1.2. Ensure the work area (e.g., chemical fume hood, ventilated benchtop) is clean and uncluttered. 1.3. Verify that an emergency eyewash station and safety shower are accessible. 1.4. Assemble all necessary materials and equipment. 1.5. Don the appropriate PPE as specified in the table above. Inspect all PPE for damage before use.[11]
2. Handling: 2.1. For Solids: Handle in a chemical fume hood or other ventilated enclosure to minimize dust inhalation. 2.2. For Liquids: Avoid generating mists or aerosols.[7] Pour liquids carefully to prevent splashing. 2.3. Avoid contact with skin and eyes.[7] 2.4. Keep containers tightly closed when not in use.[7]
3. Post-Handling: 3.1. Tightly seal the primary container. 3.2. Decontaminate the work surface. 3.3. Rinse gloves with water before removing them, then wash hands thoroughly with soap and water.[6][7] 3.4. Remove PPE in the correct order to avoid cross-contamination. 3.5. Store PPE in a clean, dry place away from chemical storage areas.[6]
Protocol 2: Spill Management
In the event of a spill, follow these steps immediately.
1. Evacuate & Secure: 1.1. Alert personnel in the immediate area. 1.2. Evacuate the area if the spill is large or generates significant vapors. 1.3. Restrict access to the spill area.
2. Protect & Contain: 2.1. Don the appropriate PPE for spill cleanup (see table above). 2.2. For liquid spills, contain the spill by soaking it up with an inert absorbent material (e.g., sand, vermiculite).[7] 2.3. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
3. Clean & Dispose: 3.1. Place the absorbed material or spilled solid into a suitable, labeled, and closed container for hazardous waste disposal.[1][7] 3.2. Clean the spill area with soap and water. 3.3. Dispose of all contaminated materials, including PPE, as hazardous waste.[11]
Protocol 3: Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection: 1.1. Collect all waste containing this compound (surplus chemical, contaminated absorbents, disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.[7] 1.2. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
2. Disposal Procedure: 2.1. While some sources suggest dilute aqueous solutions may be neutralized and disposed of as wastewater, this requires strict adherence to local regulations and should only be done after consulting your EHS office.[1] 2.2. The recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] 2.3. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12]
Workflow Visualizations
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan workflow for this compound waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.us [hpc-standards.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. download.basf.com [download.basf.com]
- 6. PPE [growsafe.co.nz]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. epa.gov [epa.gov]
- 12. core-docs.s3.us-east-1.amazonaws.com [core-docs.s3.us-east-1.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
